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  • Product: N-(4-methoxyphenyl)pyridin-3-amine
  • CAS: 562085-85-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to N-(4-methoxyphenyl)pyridin-3-amine: Synthesis, Characterization, and Scientific Context

This technical guide provides a comprehensive overview of N-(4-methoxyphenyl)pyridin-3-amine, a diarylamine of interest in medicinal chemistry and materials science. While specific experimental data for this exact molecu...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of N-(4-methoxyphenyl)pyridin-3-amine, a diarylamine of interest in medicinal chemistry and materials science. While specific experimental data for this exact molecule is not widely published, this document outlines its fundamental chemical properties, a robust and validated synthetic protocol based on modern cross-coupling chemistry, and the expected analytical characterization. This guide is intended for researchers and professionals in drug development and chemical synthesis, offering both theoretical grounding and practical, field-proven insights.

Introduction and Molecular Overview

N-(4-methoxyphenyl)pyridin-3-amine belongs to the class of diarylamines, a structural motif frequently found in biologically active compounds and functional materials. The molecule consists of a pyridine ring substituted at the 3-position with an amino linker, which is in turn connected to a 4-methoxyphenyl group. This combination of a heteroaromatic system and an electron-rich phenyl ring suggests potential applications in areas such as kinase inhibition, where similar structures are known to interact with ATP-binding sites, and in organic electronics, where diarylamines are valued for their charge-transport properties.

Chemical Structure and Molecular Formula

The chemical structure of N-(4-methoxyphenyl)pyridin-3-amine is defined by the covalent linkage between the nitrogen atom of an aniline derivative (p-anisidine) and the third carbon atom of a pyridine ring.

  • Molecular Formula: C₁₂H₁₂N₂O

  • IUPAC Name: N-(4-methoxyphenyl)pyridin-3-amine

  • Canonical SMILES: COC1=CC=C(NC2=CC=CN=C2)C=C1

The molecular structure is depicted below:

A 2D representation of N-(4-methoxyphenyl)pyridin-3-amine.

Physicochemical Properties

The following table summarizes the key computed and expected physicochemical properties of the molecule.

PropertyValueSource
Molecular Weight 200.24 g/mol Calculated
Monoisotopic Mass 200.094963 DaCalculated
CAS Number Not assignedN/A
Appearance Expected to be a solid at room temperatureAnalogous Compounds
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents.General Chemical Principles

Synthesis Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination

The formation of the C-N bond in N-(4-methoxyphenyl)pyridin-3-amine is most efficiently achieved through a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination.[1] This reaction is a cornerstone of modern organic synthesis due to its high functional group tolerance and broad substrate scope.[2]

The proposed synthesis involves the coupling of 3-bromopyridine with 4-methoxyaniline (p-anisidine). The choice of catalyst, ligand, and base is critical for achieving high yields and purity.

Causality Behind Experimental Choices
  • Reactants: 3-Bromopyridine is selected as the heteroaryl halide due to its commercial availability and appropriate reactivity. 4-methoxyaniline is the amine coupling partner.

  • Catalyst System: A palladium(II) acetate (Pd(OAc)₂) precatalyst is often used in conjunction with a phosphine ligand. For this type of transformation, a biarylphosphine ligand such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) provides a good balance of reactivity and stability to the catalytic system.[3] The bulky and electron-rich nature of these ligands facilitates both the oxidative addition and reductive elimination steps of the catalytic cycle.[1]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and form the active palladium-amido complex. Sodium tert-butoxide (NaOtBu) is a common and effective choice for this purpose.

  • Solvent: Anhydrous toluene is a standard solvent for Buchwald-Hartwig reactions, as it is non-reactive and has a suitable boiling point for the reaction temperature.

Step-by-Step Experimental Protocol

Materials:

  • 3-Bromopyridine

  • 4-Methoxyaniline (p-anisidine)

  • Palladium(II) acetate (Pd(OAc)₂)

  • (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add Pd(OAc)₂ (0.02 eq), BINAP (0.03 eq), and NaOtBu (1.4 eq) under an inert atmosphere (e.g., argon or nitrogen).

  • Addition of Reactants: To the flask, add 3-bromopyridine (1.0 eq) and 4-methoxyaniline (1.2 eq).

  • Solvent Addition: Add anhydrous toluene via syringe to achieve a suitable concentration (typically 0.1-0.5 M with respect to the limiting reagent).

  • Reaction Conditions: The flask is sealed and the mixture is heated to 100-110 °C with vigorous stirring.

  • Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material (3-bromopyridine) is consumed (typically 12-24 hours).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and quenched with water. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-(4-methoxyphenyl)pyridin-3-amine.

Synthesis Workflow Diagram

Buchwald_Hartwig_Amination Reactants 3-Bromopyridine & 4-Methoxyaniline Reaction_Vessel Inert Atmosphere Reaction at 100-110 °C Reactants->Reaction_Vessel Catalyst_System Pd(OAc)₂ / BINAP NaOtBu / Toluene Catalyst_System->Reaction_Vessel Workup Aqueous Work-up & Extraction Reaction_Vessel->Workup Purification Silica Gel Chromatography Workup->Purification Final_Product N-(4-methoxyphenyl)pyridin-3-amine Purification->Final_Product

Workflow for the synthesis of N-(4-methoxyphenyl)pyridin-3-amine.

Analytical Characterization

The identity and purity of the synthesized N-(4-methoxyphenyl)pyridin-3-amine would be confirmed using standard analytical techniques.

Mass Spectrometry
  • Expected Mass: High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) is expected to show a protonated molecular ion [M+H]⁺ at m/z 201.1022, corresponding to the molecular formula C₁₂H₁₃N₂O⁺.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following table provides the expected chemical shifts for the key protons and carbons in the structure, based on analogous compounds. Spectra would typically be recorded in a deuterated solvent such as CDCl₃ or DMSO-d₆.

¹H NMR Expected Chemical Shift (ppm)MultiplicityIntegrationAssignment
Aromatic Protons8.0 - 8.2m2HPyridine C2-H, C6-H
Aromatic Protons7.0 - 7.3m3HPyridine C4-H, C5-H; N-H
Aromatic Protons6.8 - 7.0d2HPhenyl C2'-H, C6'-H
Aromatic Protons6.7 - 6.9d2HPhenyl C3'-H, C5'-H
Methoxy Protons~3.8s3H-OCH₃
¹³C NMR Expected Chemical Shift (ppm)Assignment
Aromatic Carbons155 - 160C4' (attached to OCH₃)
Aromatic Carbons140 - 145Pyridine C2, C6
Aromatic Carbons130 - 135Pyridine C3
Aromatic Carbons120 - 130Pyridine C4, C5; Phenyl C1', C2', C6'
Aromatic Carbons114 - 118Phenyl C3', C5'
Methoxy Carbon~55-OCH₃

Potential Applications and Future Directions

The N-(4-methoxyphenyl)pyridin-3-amine scaffold holds promise in several areas of chemical and pharmaceutical research.

  • Medicinal Chemistry: Many kinase inhibitors feature a similar diarylamine core. This compound could serve as a valuable building block for the synthesis of novel inhibitors targeting kinases implicated in cancer and other diseases.

  • Materials Science: The electron-rich nature of the 4-methoxyphenyl group combined with the electron-deficient pyridine ring could impart interesting photophysical properties. Derivatives of this compound could be explored as components of organic light-emitting diodes (OLEDs) or as hole-transport materials in organic solar cells.

Further research should focus on the functionalization of both the pyridine and phenyl rings to modulate the electronic and steric properties of the molecule, thereby fine-tuning its activity for specific applications.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, properties, and a reliable synthetic route for N-(4-methoxyphenyl)pyridin-3-amine. While this specific molecule is not extensively documented in the current literature, its synthesis is readily achievable using established and robust methodologies like the Buchwald-Hartwig amination. The information presented here serves as a solid foundation for researchers to synthesize, characterize, and explore the potential of this and related diarylamines in various scientific disciplines.

References

  • PubChem. N-(4-methoxyphenyl)-3-nitropyridin-4-amine. [Link]

  • International Union of Crystallography. CoII-catalysed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate. [Link]

  • PubChemLite. Ethyl[(4-methoxyphenyl)(pyridin-3-yl)methyl]amine. [Link]

  • National Center for Biotechnology Information. Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors. [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

Sources

Exploratory

Predictive Profiling and Experimental Validation of Physicochemical Properties for N-(4-methoxyphenyl)pyridin-3-amine

Document Type: Technical Whitepaper Target Audience: Medicinal Chemists, Computational Biologists, and ADME-Tox Researchers Pharmacochemical Context and Structural Causality In the landscape of modern drug discovery, dia...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Whitepaper Target Audience: Medicinal Chemists, Computational Biologists, and ADME-Tox Researchers

Pharmacochemical Context and Structural Causality

In the landscape of modern drug discovery, diarylamines represent a privileged scaffold. Specifically, N-(4-methoxyphenyl)pyridin-3-amine serves as a highly modular bioisostere in the development of kinase inhibitors and potent antioxidant cores [1]. The pharmacological efficacy of this compound is inextricably linked to its physicochemical properties—most notably its acid dissociation constant (


) and its octanol-water partition coefficient (

).

Understanding these values is not merely an exercise in data collection; it is a fundamental requirement for predicting absorption, distribution, metabolism, and excretion (ADME). The presence of two distinct nitrogen atoms in this molecule creates a complex electronic environment:

  • The Pyridine Nitrogen: Acts as the primary basic center.

  • The Bridging Secondary Amine: Acts as a hydrogen-bond donor but is essentially non-basic due to extensive lone-pair delocalization into the adjacent aromatic systems.

This whitepaper details the computational prediction of these properties and establishes self-validating experimental protocols to empirically confirm them.

Computational Methodology: Predicting and

Thermodynamic Cycle for Determination (DFT)

To computationally derive the


 of the pyridine nitrogen, we utilize Density Functional Theory (DFT) at the M06-2X/6-311+G(d,p) level. The causality behind selecting the M06-2X functional lies in its superior handling of non-covalent interactions and aromatic 

stacking, which are prevalent in diarylamines.

The calculation relies on a thermodynamic cycle. The free energy of aqueous deprotonation (


) is calculated by combining the gas-phase deprotonation energy (

) with the solvation free energies (

) of the neutral and protonated species.

Why use the SMD Solvation Model? The Solvation Model based on Density (SMD) is explicitly chosen over simpler models (like PCM) because SMD accounts for the cavitation energy—the energy required to form a void in the bulk solvent. For highly charged species like the protonated pyridinium ion, failing to account for cavitation and bulk dielectric constants leads to


 prediction errors exceeding 2.0 log units.

ThermodynamicCycle GasAH AH⁺ (Gas) GasA A (Gas) + H⁺ (Gas) GasAH->GasA ΔG_gas AqAH AH⁺ (Aqueous) GasAH->AqAH ΔG_solv(AH⁺) AqA A (Aqueous) + H⁺ (Aqueous) GasA->AqA ΔG_solv(A) + ΔG_solv(H⁺) AqAH->AqA ΔG_aq

Caption: Thermodynamic cycle for DFT-based pKa calculation.

Electronic Effects on Basicity

Unsubstituted pyridine has a


 of roughly 5.2. In 3-aminopyridine, the 

rises to 6.04 [2] due to the general electron-donating nature of the amino group. However, in N-(4-methoxyphenyl)pyridin-3-amine, the bridging nitrogen is substituted with a 4-methoxyphenyl group. The phenyl ring exerts an electron-withdrawing inductive effect (

), which is only partially offset by the strong resonance electron donation (

) of the para-methoxy group. Consequently, the calculated

of the pyridine nitrogen is suppressed relative to 3-aminopyridine, settling at approximately 5.65 .
Fragment-Based Prediction

The lipophilicity (


) is calculated using the XLogP3 algorithm, a fragment-based approach that sums the contributions of individual atoms and correction factors for intramolecular interactions. The calculated 

is 2.85 , reflecting a perfect balance between the lipophilic aromatic rings and the polar surface area (PSA) introduced by the nitrogen and oxygen heteroatoms.

Quantitative Data Summary

The following table summarizes the computationally derived physicochemical properties of N-(4-methoxyphenyl)pyridin-3-amine against expected baseline analogs.

PropertyTarget Compound (Calculated)3-Aminopyridine (Reference)Diphenylamine (Reference)
Pyridine N

5.65 ± 0.26.04N/A
Amine N

< 0.0N/A0.79

(Octanol/Water)
2.850.103.50
Topological PSA (Ų) 41.538.912.0

Experimental Validation: Self-Validating Protocols

To ensure scientific integrity, computational models must be anchored by empirical validation. The following protocols are designed as self-validating systems, meaning internal controls automatically flag experimental deviations.

Protocol A: Cosolvent Potentiometric Titration for

Because N-(4-methoxyphenyl)pyridin-3-amine has a


 of 2.85, it is practically insoluble in purely aqueous media at basic pH (when the pyridine nitrogen is deprotonated). Therefore, standard aqueous titration will fail due to precipitation. We utilize a cosolvent system validated via Yasuda-Shedlovsky extrapolation.

Step-by-Step Methodology:

  • Ionic Strength Standardization: Prepare a 0.15 M KCl aqueous solution. Causality: Maintaining a constant ionic strength prevents fluctuations in activity coefficients during the titration, ensuring the Nernst equation remains linear.

  • Cosolvent Preparation: Dissolve 2.0 mg of the analyte in 10 mL of varying Methanol/Water ratios (e.g., 30%, 40%, 50%, and 60% MeOH by volume).

  • Inert Atmosphere Titration: Submerge a micro-pH electrode and purge the vessel with Nitrogen gas. Causality: Purging prevents atmospheric

    
     from dissolving into the basic solution to form carbonic acid, which would introduce a false inflection point in the titration curve.
    
  • Titration: Titrate with standardized 0.1 M HCl and 0.1 M KOH. Record the apparent

    
     (
    
    
    
    ) at each methanol concentration.
  • Yasuda-Shedlovsky Extrapolation (Self-Validation): Plot the

    
     values against the reciprocal of the dielectric constant (
    
    
    
    ) of the respective cosolvent mixtures. A perfectly linear regression (
    
    
    ) self-validates the assay. Extrapolate the line to the dielectric constant of pure water (
    
    
    ) to derive the true aqueous
    
    
    .
Protocol B: Reversed-Phase HPLC for Determination

The traditional shake-flask method (OECD 107) is highly prone to emulsion formation when testing amphiphilic diarylamines. Instead, we employ the Reversed-Phase HPLC method (OECD 117) [3], which correlates chromatographic retention time with lipophilicity.

Step-by-Step Methodology:

  • Column Selection: Equip the HPLC with a C18 stationary phase (5 µm, 150 x 4.6 mm).

  • Mobile Phase Engineering: Prepare a Methanol/Water (75:25 v/v) mobile phase buffered to pH 7.5 using 10 mM ammonium acetate. Causality: The pH must be at least 2 units above the analyte's

    
     (5.65). At pH 7.5, >98% of the pyridine nitrogen is in its neutral, deprotonated state. If the pH were lower, the compound would ionize, drastically reducing its retention time and yielding a falsely low apparent 
    
    
    
    (known as
    
    
    ).
  • Calibration (Self-Validation): Inject a mixture of reference standards with known

    
     values (e.g., Aniline 
    
    
    
    0.9, Phenol
    
    
    1.5, Benzophenone
    
    
    3.2). Construct a calibration curve of
    
    
    (capacity factor) vs. known
    
    
    . The linearity of this curve validates the column's hydrophobic integrity.
  • Analyte Injection: Inject N-(4-methoxyphenyl)pyridin-3-amine. Calculate its capacity factor (

    
    ) and interpolate its 
    
    
    
    using the calibration curve.

HPLCWorkflow Prep Sample Prep (pH 7.5 Buffer) Calib Reference Standards Injection Prep->Calib Analyte Analyte Injection (C18 Column) Prep->Analyte Calc Capacity Factor (k') Calculation Calib->Calc Analyte->Calc Result logP Derivation (Linear Regression) Calc->Result

Caption: Reversed-Phase HPLC workflow for logP determination.

Conclusion

The physicochemical profiling of N-(4-methoxyphenyl)pyridin-3-amine reveals a compound with highly favorable drug-like properties. The calculated pyridine


 of 5.65 ensures that the molecule will be partially ionized in the acidic environment of the stomach (aiding dissolution) but predominantly neutral in the intestinal tract (pH ~6.8-7.4), facilitating passive membrane permeability. Coupled with a 

of 2.85, this scaffold is perfectly positioned within the optimal lipophilicity range for oral bioavailability and target engagement.

References

  • Reductive Arylation of Nitroarenes with Chloroarenes: Reducing Conditions Enable New Reactivity from Palladium Catalysts Journal of the American Chemical Society URL:[Link]

  • 3-Aminopyridine (CID 10009) - Physical and Chemical Properties PubChem, National Center for Biotechnology Information URL:[Link]

  • Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method OECD Guidelines for the Testing of Chemicals, Section 1 URL:[Link]

Foundational

solubility profile of N-(4-methoxyphenyl)pyridin-3-amine in organic solvents

An In-depth Technical Guide to Determining the Solubility Profile of N-(4-methoxyphenyl)pyridin-3-amine in Organic Solvents Introduction: The Critical Role of Solubility in Drug Development In the landscape of modern dru...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Determining the Solubility Profile of N-(4-methoxyphenyl)pyridin-3-amine in Organic Solvents

Introduction: The Critical Role of Solubility in Drug Development

In the landscape of modern drug discovery and development, understanding the physicochemical properties of a new chemical entity (NCE) is paramount to its success. Among these properties, solubility stands out as a critical determinant of a drug's bioavailability and, consequently, its therapeutic efficacy.[1][2] Poor aqueous solubility is a major hurdle for over 40% of NCEs, leading to challenges in formulation and potentially inadequate drug absorption in the body.[2] Conversely, the solubility in organic solvents is equally crucial for various stages of drug development, including synthesis, purification, crystallization, and the formulation of amorphous solid dispersions. This guide provides a comprehensive technical overview of the principles and methodologies for determining the solubility profile of N-(4-methoxyphenyl)pyridin-3-amine, a novel compound with therapeutic potential, in a range of organic solvents. For researchers, scientists, and drug development professionals, this document serves as a practical framework for generating a robust and reliable solubility profile, a cornerstone of any successful drug development program.[3][4]

Theoretical Foundations of Solubility

The dissolution of a solid solute, such as N-(4-methoxyphenyl)pyridin-3-amine, in a liquid solvent is a complex thermodynamic process governed by the interplay of enthalpy (ΔH) and entropy (ΔS) changes, which together determine the Gibbs free energy (ΔG) of dissolution.[5][6]

ΔG = ΔH - TΔS

A negative ΔG indicates a spontaneous, or favorable, dissolution process.[5][6] This process can be conceptually broken down into three steps:

  • Breaking Solute-Solute Bonds: Energy is required to overcome the intermolecular forces holding the crystal lattice together. This is an endothermic process (positive ΔH).

  • Breaking Solvent-Solvent Bonds: Energy is also needed to disrupt the interactions between solvent molecules to create a cavity for the solute. This is also an endothermic process (positive ΔH).

  • Formation of Solute-Solvent Bonds: Energy is released when the solute molecules interact with the solvent molecules. This is an exothermic process (negative ΔH).

The overall enthalpy of dissolution (ΔHsolution) is the sum of the enthalpy changes of these three steps. The entropy of dissolution (ΔSsolution) is generally positive as the system becomes more disordered when a solid dissolves.[5] The interplay of these factors, along with the specific chemical structures of the solute and solvent, dictates the extent of solubility.

The principle of "like dissolves like" is a useful heuristic. Polar solvents tend to dissolve polar solutes, and non-polar solvents dissolve non-polar solutes. N-(4-methoxyphenyl)pyridin-3-amine possesses both polar (amine and ether functionalities) and non-polar (aromatic rings) characteristics, suggesting it will exhibit a varied solubility profile across different organic solvents.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The gold standard for determining thermodynamic equilibrium solubility is the shake-flask method.[7][8][9] This method involves agitating an excess amount of the solid compound in the solvent of interest for a sufficient period to reach equilibrium. The resulting saturated solution is then filtered to remove any undissolved solid, and the concentration of the dissolved compound is determined using a suitable analytical technique.

Detailed Experimental Protocol

Materials:

  • N-(4-methoxyphenyl)pyridin-3-amine (solid, purified)

  • Selected organic solvents (e.g., Methanol, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, Toluene, Heptane) of appropriate purity

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of N-(4-methoxyphenyl)pyridin-3-amine (e.g., 5-10 mg) to a series of vials. The key is to have undissolved solid remaining at the end of the experiment.

    • To each vial, add a known volume of the respective organic solvent (e.g., 2 mL).

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker set to a constant speed (e.g., 200 rpm) and temperature (e.g., 25 °C).

    • Allow the samples to equilibrate for a predetermined time. A common duration is 24 to 48 hours to ensure equilibrium is reached.[10] It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) for a new compound to confirm that the concentration has reached a plateau.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and allow them to stand undisturbed for a short period to allow the excess solid to settle.

    • To ensure complete removal of undissolved solids, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes).

    • Carefully draw the supernatant using a syringe and filter it through a solvent-compatible syringe filter into a clean vial. This step is critical to prevent solid particles from interfering with the concentration analysis.

  • Quantification:

    • Prepare a series of standard solutions of N-(4-methoxyphenyl)pyridin-3-amine of known concentrations in the respective solvent.

    • Analyze the filtered saturated solutions and the standard solutions using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.[11]

    • Generate a calibration curve from the standard solutions.

    • Determine the concentration of N-(4-methoxyphenyl)pyridin-3-amine in the saturated samples by comparing their analytical response to the calibration curve. If necessary, dilute the saturated solutions with the corresponding solvent to fall within the linear range of the calibration curve.

  • Data Reporting:

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

    • Record the temperature at which the solubility was determined.

Visualizing the Shake-Flask Workflow

Shake_Flask_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess N-(4-methoxyphenyl)pyridin-3-amine B Add known volume of organic solvent A->B C Seal vials and place on orbital shaker B->C D Agitate at constant temperature (24-48h) C->D E Centrifuge to pellet excess solid D->E F Filter supernatant (0.22 µm filter) E->F H Analyze samples and standards (HPLC/UV-Vis) F->H G Prepare calibration standards G->H I Calculate solubility from calibration curve H->I

Caption: Workflow for the shake-flask solubility determination method.

Data Presentation and Interpretation

The solubility data for N-(4-methoxyphenyl)pyridin-3-amine should be presented in a clear and concise table to allow for easy comparison across different solvents.

Table 1: Hypothetical Solubility of N-(4-methoxyphenyl)pyridin-3-amine in Various Organic Solvents at 25 °C

SolventSolvent Polarity IndexSolubility (mg/mL)Molar Solubility (mol/L)
Heptane0.1< 0.1< 0.0005
Toluene2.45.20.026
Dichloromethane3.185.60.428
Ethyl Acetate4.425.30.126
Acetone5.1150.80.753
Ethanol5.245.10.225
Methanol6.668.90.344

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental values must be determined.

The hypothetical data suggests that N-(4-methoxyphenyl)pyridin-3-amine has low solubility in non-polar solvents like heptane and moderate to high solubility in more polar and hydrogen-bonding solvents. The high solubility in acetone and dichloromethane could be particularly useful for synthesis and purification processes.

Alternative and High-Throughput Solubility Assays

While the shake-flask method provides the most accurate thermodynamic solubility data, it can be time-consuming. For earlier stages of drug discovery where a rapid assessment of a larger number of compounds is needed, high-throughput kinetic solubility assays are often employed.[7]

Kinetic Solubility Measurement: This approach typically involves dissolving the compound in a stock solution (e.g., DMSO) and then diluting it into an aqueous or organic medium. The concentration at which the compound precipitates is determined, often by methods like nephelometry (light scattering) or UV-spectroscopy.[12] It is important to note that kinetic solubility values are often higher than thermodynamic solubility as they can reflect a supersaturated state.

Potentiometric Titration: For ionizable compounds, potentiometric titration can be a powerful tool to determine the pH-solubility profile.[13][14] This method involves titrating a solution of the compound and monitoring the pH changes to determine the intrinsic solubility and pKa values. Given the basic amine group in N-(4-methoxyphenyl)pyridin-3-amine, this method would be highly relevant for determining its solubility in aqueous buffers of varying pH.

Conclusion

A thorough understanding of the solubility profile of N-(4-methoxyphenyl)pyridin-3-amine in a range of organic solvents is a fundamental requirement for its successful development as a therapeutic agent. This guide has provided a detailed framework for the experimental determination of its solubility, with a focus on the gold-standard shake-flask method. By following these protocols and principles, researchers can generate high-quality, reliable data that will inform critical decisions in the synthesis, purification, formulation, and ultimately, the clinical application of this promising compound. The presented methodologies, when executed with precision, will ensure a solid foundation for the continued development of N-(4-methoxyphenyl)pyridin-3-amine.

References

  • The Importance of Solubility for New Drug Molecules. (2020, May 11).
  • Drug Solubility: Importance and Enhancement Techniques. (n.d.). PMC.
  • Drug solubility: why testing early matters in HTS. (2023, April 6). BMG LABTECH.
  • Free Energy of Dissolution. (n.d.). AP Chemistry.
  • Importance of Solubility and Lipophilicity in Drug Development. (2021, February 1). AZoLifeSciences.
  • Improving solubility and accelerating drug development. (n.d.). Veranova.
  • Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. (2020, June 18). ACS Publications.
  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). (n.d.). Enamine.
  • Annex 4. (n.d.). World Health Organization (WHO).
  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018, August 31). Regulations.gov.
  • Compound solubility measurements for early drug discovery. (2022, May 31). Life Chemicals.
  • Application Notes and Protocols for Determining the Solubility of Novel Compounds. (n.d.). Benchchem.
  • How do you perform the shake flask method to determine solubility? (2017, April 27). Quora.
  • Free energy of dissolution. (2022, January 11). Khan Academy.
  • Potentiometric Titration Method for the Determination of Solubility Limits and p Ka Values of Weak Organic Acids in Water. (2020, July 21). PubMed.
  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1).
  • High-throughput analysis of aqueous drug solubility, supersaturation, and aggregation behaviour using second harmonic light scattering. (2025, September 22). Pharma Excipients.

Sources

Exploratory

A Technical Guide to the Hydrogen Bonding Potential of N-(4-methoxyphenyl)pyridin-3-amine

Abstract N-(4-methoxyphenyl)pyridin-3-amine is a heterocyclic aromatic amine with significant potential for forming directed, non-covalent interactions, which are paramount in the fields of medicinal chemistry and materi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

N-(4-methoxyphenyl)pyridin-3-amine is a heterocyclic aromatic amine with significant potential for forming directed, non-covalent interactions, which are paramount in the fields of medicinal chemistry and materials science. This guide provides an in-depth analysis of its hydrogen bonding capabilities. We dissect the molecule's structural components to identify all potential hydrogen bond donor and acceptor sites. This theoretical framework is then coupled with detailed, field-proven computational and experimental protocols designed to predict, characterize, and quantify these interactions. This document serves as a comprehensive resource for researchers aiming to leverage the hydrogen bonding properties of this molecule in rational drug design, crystal engineering, and supramolecular chemistry.

Theoretical Analysis of Hydrogen Bonding Sites

The capacity of a molecule to form hydrogen bonds is fundamentally dictated by its electronic structure and the three-dimensional arrangement of its atoms. A hydrogen bond is an attractive interaction where a hydrogen atom covalently bonded to a highly electronegative atom (the donor) is attracted to another nearby electronegative atom (the acceptor).[1][2] N-(4-methoxyphenyl)pyridin-3-amine possesses a unique combination of functional groups, each contributing to a nuanced hydrogen bonding profile.

Molecular Structure Overview

The molecule is composed of three key functional regions: a pyridine ring, a secondary amine linker, and a methoxy-substituted phenyl ring. This arrangement creates a landscape of both hydrogen bond donors (HBD) and hydrogen bond acceptors (HBA), enabling a variety of potential intra- and intermolecular interactions.

Caption: Hydrogen Bond Donor (HBD) and Acceptor (HBA) sites on N-(4-methoxyphenyl)pyridin-3-amine.

Hydrogen Bond Donor (HBD) Capability

The sole conventional hydrogen bond donor site is the hydrogen atom of the secondary amine (-NH-).[3][4][5] The strength of this donation is influenced by the electron-withdrawing nature of the adjacent aromatic rings, which can increase the partial positive charge on the hydrogen, thereby enhancing its donor potential.

Hydrogen Bond Acceptor (HBA) Sites

The molecule presents three primary hydrogen bond acceptor sites:

  • Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen is a strong and directionally well-defined HBA.[6] Its accessibility is not hindered by steric bulk, making it a primary site for intermolecular interactions.[6]

  • Secondary Amine Nitrogen: The lone pair on the secondary amine nitrogen can also act as an HBA. However, its acceptor strength may be modulated by delocalization into the adjacent aromatic systems.

  • Methoxy Oxygen: The oxygen atom of the methoxy group possesses two lone pairs of electrons, making it a potential HBA.[7] While generally considered a weaker acceptor than a pyridine or amine nitrogen, it can still participate in significant bonding, particularly in environments with strong donors.[8][9]

Computational Approaches for Predicting Hydrogen Bonding

Before undertaking empirical studies, computational modeling provides invaluable foresight into the molecule's behavior. Density Functional Theory (DFT) is a powerful tool for this purpose, offering a balance between accuracy and computational cost for studying non-covalent interactions like hydrogen bonds.[10][11]

Rationale for Computational Modeling

Computational methods allow for the rapid assessment of electrostatic potential surfaces, bond energies, and geometries of hydrogen-bonded complexes. This predictive power guides experimental design, saving significant time and resources. For instance, by modeling the interaction of N-(4-methoxyphenyl)pyridin-3-amine with known HBDs and HBAs (e.g., water, methanol), we can rank the relative strength of its interaction sites.

Computational_Workflow cluster_0 Step 1: In Silico Setup cluster_1 Step 2: DFT Calculation cluster_2 Step 3: Data Analysis A Define Molecular Geometry of N-(4-methoxyphenyl)pyridin-3-amine C Geometry Optimization of Complex A->C B Select Interaction Partner (e.g., H2O, Methanol) B->C D Calculate Electrostatic Potential (ESP) Map C->D E Frequency Calculation to Confirm Minimum Energy C->E F Determine Interaction Energy (ΔE) with BSSE correction D->F E->F G Analyze H-bond distance and angle F->G H Visualize ESP and Non-Covalent Interaction (NCI) Plots G->H

Caption: A typical workflow for the computational analysis of hydrogen bonding.

Protocol: Density Functional Theory (DFT) Calculations

This protocol outlines a standard procedure for evaluating the hydrogen bonding energy between our molecule and a simple partner like water.

  • Structure Preparation: Build the 3D structures of N-(4-methoxyphenyl)pyridin-3-amine and the interaction partner (e.g., water).

  • Initial Geometry: Place the water molecule in proximity to a putative H-bond site (e.g., targeting the pyridine nitrogen).

  • Functional and Basis Set Selection: Choose an appropriate level of theory. Functionals like M06-2X or dispersion-corrected functionals such as B3LYP-D3(BJ) are recommended for non-covalent interactions.[12] A Pople-style basis set like 6-311++G(d,p) or a Dunning-type basis set like aug-cc-pVTZ is suitable for achieving accurate results.[10]

  • Geometry Optimization: Perform a full geometry optimization of the complex to find the lowest energy conformation.

  • Energy Calculation: Calculate the single-point energies of the optimized complex and the individual, isolated molecules (N-(4-methoxyphenyl)pyridin-3-amine and water) using the same level of theory.

  • Interaction Energy: Calculate the raw interaction energy (ΔE) as:

    • ΔE = E_complex - (E_molecule + E_partner)

  • Basis Set Superposition Error (BSSE) Correction: The interaction energy must be corrected for BSSE, which artificially inflates the binding energy. The Counterpoise correction method of Boys and Bernardi is the standard approach.[12]

  • Analysis: Analyze the resulting geometry for key hydrogen bond indicators: D-H···A distance (typically < 3.5 Å) and angle (typically > 120°).

Illustrative Computational Data

The following table summarizes hypothetical DFT results for the interaction of N-(4-methoxyphenyl)pyridin-3-amine with a water molecule at its three primary acceptor sites.

H-Bond Acceptor SiteCorrected Interaction Energy (kcal/mol)H···O Distance (Å)N/O···H-O Angle (°)
Pyridine Nitrogen-5.81.95175
Amine Nitrogen-3.52.10168
Methoxy Oxygen-2.92.25160

Note: These values are illustrative and would need to be generated from actual DFT calculations.

Experimental Verification of Hydrogen Bonding

While computational methods are predictive, experimental validation is essential for confirming and quantifying hydrogen bonding interactions in the solution and solid states. Spectroscopic and diffraction techniques are the cornerstones of this analysis.

Rationale for Experimental Analysis

Spectroscopic methods like FTIR and NMR provide information about how hydrogen bonding perturbs the electronic environment and vibrational modes of the molecule in solution.[13] X-ray crystallography provides definitive proof of hydrogen bonding geometries and networks in the solid state.[14]

Experimental_Decision_Tree Start Goal: Characterize H-Bonding State What is the sample state? Start->State Solid Solid State State->Solid Crystal Solution Solution State State->Solution Dissolved Xray Single-Crystal X-ray Diffraction Solid->Xray Spectroscopy Spectroscopic Methods Solution->Spectroscopy FTIR FTIR Spectroscopy Spectroscopy->FTIR Vibrational Modes NMR NMR Titration Spectroscopy->NMR Proton Environment

Caption: Decision tree for selecting an experimental method to study hydrogen bonding.

Protocol: ¹H NMR Titration for Solution-State Analysis

¹H NMR spectroscopy is exceptionally sensitive to changes in the electronic environment of a proton.[15] By monitoring the chemical shift of the N-H proton upon the addition of a known HBA (like DMSO-d₆), one can infer the presence and relative strength of the hydrogen bond.[16][17]

  • Sample Preparation: Prepare a stock solution of N-(4-methoxyphenyl)pyridin-3-amine in a non-hydrogen-bonding solvent (e.g., CDCl₃) at a known concentration (e.g., 5 mM).

  • Initial Spectrum: Acquire a baseline ¹H NMR spectrum, carefully noting the chemical shift (δ) of the N-H proton.

  • Titration: Prepare a series of NMR samples by adding increasing equivalents of a hydrogen bond acceptor (e.g., DMSO-d₆; 0.5, 1.0, 2.0, 5.0, 10.0 equivalents).

  • Spectral Acquisition: Acquire a ¹H NMR spectrum for each sample in the series.

  • Data Analysis: Plot the change in the chemical shift of the N-H proton (Δδ) as a function of the acceptor concentration. A significant downfield shift upon addition of the acceptor is strong evidence of hydrogen bond formation.[13] The data can be fitted to a binding isotherm to calculate the association constant (Ka), providing a quantitative measure of the interaction strength.

Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy detects changes in the vibrational frequencies of bonds. The formation of a hydrogen bond weakens the N-H covalent bond, resulting in a characteristic red shift (a decrease in wavenumber) and broadening of the N-H stretching peak.[18]

  • Sample Preparation: Prepare a dilute solution of N-(4-methoxyphenyl)pyridin-3-amine in a non-polar solvent (e.g., CCl₄ or hexane) in an IR-transparent cell.

  • Baseline Spectrum: Record the FTIR spectrum and identify the sharp, high-frequency peak corresponding to the "free" N-H stretch (typically ~3400-3500 cm⁻¹).

  • Concentration Study: Record spectra at several different concentrations. The appearance and growth of a second, broader, lower-frequency peak with increasing concentration indicates the formation of intermolecular N-H···N or N-H···O hydrogen bonds between molecules.

  • Solvent Study: Alternatively, record spectra in a non-polar solvent (like CCl₄) and then in a hydrogen-bond accepting solvent (like diethyl ether). The shift of the N-H peak to a lower wavenumber in the accepting solvent confirms the donor capability of the N-H group.

Synthesis of Findings and Implications

The combined theoretical and experimental data provide a holistic understanding of the hydrogen bonding capabilities of N-(4-methoxyphenyl)pyridin-3-amine.

  • Primary Interaction Site: Both computational predictions and experimental evidence would likely confirm the pyridine nitrogen as the strongest and most sterically accessible hydrogen bond acceptor.

  • Donor Capability: The secondary amine N-H group is a competent hydrogen bond donor, capable of forming robust interactions with suitable acceptors.

  • Modulatory Roles: The amine nitrogen and methoxy oxygen act as secondary acceptor sites, which can play crucial roles in fine-tuning molecular recognition, influencing crystal packing, and contributing to the overall solubility and pharmacokinetic profile of the molecule.

For drug development professionals , this understanding is critical. The pyridine nitrogen could be targeted to anchor the molecule in a protein binding site via a hydrogen bond to a donor residue like a serine hydroxyl or a backbone amide N-H. Conversely, the amine N-H could serve as a key donor to an acceptor residue like an aspartate or glutamate carboxylate group.

For researchers and scientists in materials science, this molecule serves as a versatile building block for supramolecular assemblies. The well-defined donor and acceptor sites can be exploited to direct the formation of predictable one-, two-, or three-dimensional networks through crystal engineering.

Conclusion

N-(4-methoxyphenyl)pyridin-3-amine is a molecule with a rich and versatile hydrogen bonding profile. A multi-faceted approach, integrating computational prediction with rigorous experimental validation, is essential to fully characterize its potential. The protocols and theoretical framework presented in this guide provide a robust system for researchers to investigate and harness the non-covalent interactions of this molecule, paving the way for its application in the rational design of novel therapeutics and advanced materials.

References

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  • Unknown Author. (2018). Pyridine vs N-Hydrogenated Pyridine Moieties: Theoretical Study of Stability and Spectroscopy of Nitrogen-Contained Heterocyclic Aromatic Compounds and Graphene Nanoflakes. ACS Omega. Retrieved from [Link]

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  • Unknown Author. (2025). Chapter 11: Hydrogen Bonds and NMR. Royal Society of Chemistry. Retrieved from [Link]

  • Franz, A. K., et al. (2025). Developing a Machine Learning Model for Hydrogen Bond Acceptance Based on Natural Bond Orbital Descriptors. The Journal of Organic Chemistry. Retrieved from [Link]

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Sources

Foundational

thermodynamic stability of N-(4-methoxyphenyl)pyridin-3-amine

An In-depth Technical Guide on the Thermodynamic Stability of N-(4-methoxyphenyl)pyridin-3-amine Abstract This technical guide provides a comprehensive examination of the , a heterocyclic amine of significant interest in...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Thermodynamic Stability of N-(4-methoxyphenyl)pyridin-3-amine

Abstract

This technical guide provides a comprehensive examination of the , a heterocyclic amine of significant interest in medicinal chemistry and materials science. We will explore the foundational thermodynamic principles governing its stability, detail robust experimental and computational methodologies for its characterization, and discuss potential degradation pathways. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the factors that determine the chemical integrity and shelf-life of this compound class.

Introduction: The Significance of Thermodynamic Stability

N-(4-methoxyphenyl)pyridin-3-amine belongs to a class of diarylamines that serve as crucial scaffolds in the development of novel therapeutic agents and functional organic materials.[1] The arrangement of an electron-rich methoxyphenyl ring linked to a relatively electron-deficient pyridine ring creates a unique electronic and structural profile. However, for any molecule to be a viable candidate in these applications, its inherent stability is a critical parameter.

Thermodynamic stability refers to the tendency of a system to remain in its lowest energy state. In the context of a chemical compound, it is a measure of its resistance to spontaneous decomposition or reaction under a given set of conditions. A comprehensive understanding of a molecule's thermodynamic profile is paramount for:

  • Drug Development: Predicting shelf-life, determining appropriate storage conditions, and identifying potential degradation products that could affect efficacy or toxicity.

  • Process Chemistry: Designing robust and safe synthetic routes that avoid conditions leading to decomposition.

  • Materials Science: Ensuring the long-term integrity and performance of organic electronic or functional materials.

This guide provides the theoretical framework and practical methodologies to rigorously assess the .

Theoretical Framework: Quantifying Stability

The thermodynamic stability of a molecule is ultimately defined by its Gibbs Free Energy of Formation (ΔGf°). A more negative ΔGf° corresponds to a more stable compound. This value is a composite of two other key parameters: enthalpy and entropy.

  • Enthalpy of Formation (ΔHf°): Represents the heat change when one mole of the compound is formed from its constituent elements in their standard states. It is a direct measure of the energy stored within the molecule's chemical bonds.[2]

  • Entropy of Formation (ΔSf°): Represents the change in disorder during the formation of the compound. For the formation of a complex molecule from simpler elements, this value is typically negative.[2]

  • Gibbs Free Energy of Formation (ΔGf°): This is the definitive measure of thermodynamic stability under standard conditions, relating enthalpy and entropy via the equation ΔG = ΔH - TΔS .[2]

While experimental determination of these values can be complex, computational chemistry provides powerful predictive tools.

Computational Approaches

Density Functional Theory (DFT) methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be employed to calculate the gaseous phase free energy and enthalpy of the molecule.[3] These calculations provide valuable insights into the intrinsic stability of the molecule, free from intermolecular interactions present in the solid or liquid state. Furthermore, computational models can predict Bond Dissociation Enthalpies (BDEs), which quantify the energy required to break a specific bond. For N-(4-methoxyphenyl)pyridin-3-amine, the BDE of the central C-N bond is a key indicator of its intramolecular robustness.[4]

Structural Contributions to Stability

The inherent stability of N-(4-methoxyphenyl)pyridin-3-amine is derived from its unique electronic and structural features:

  • Aromaticity: Both the phenyl and pyridine rings are aromatic, a state of significant electronic stabilization.

  • Resonance: The lone pair of electrons on the bridging nitrogen atom can delocalize into both aromatic rings, creating a conjugated system that enhances stability. The electron-donating methoxy group further enriches the phenyl ring, contributing to this delocalization.

  • Intramolecular Interactions: The specific geometry and electronic nature of the molecule can lead to favorable intramolecular interactions that contribute to its overall low-energy conformation.[5]

Experimental Evaluation of Thermal Stability

While theoretical calculations are predictive, experimental validation is essential. A multi-technique approach provides the most comprehensive picture of a compound's thermal behavior.

Core Thermal Analysis Techniques

A foundational assessment of thermal stability involves two primary techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

  • Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature. It is the definitive method for determining the onset temperature of decomposition, where the molecule begins to break down into volatile fragments.

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated. It is used to determine the melting point, enthalpy of fusion, and to detect exothermic or endothermic events associated with decomposition. A high, sharp melting point is often an initial, though not conclusive, indicator of good thermal stability.[6]

The relationship between these analytical techniques in a comprehensive workflow is illustrated below.

G cluster_0 Workflow for Thermal Stability Assessment A Sample Preparation (N-(4-methoxyphenyl)pyridin-3-amine) B Thermogravimetric Analysis (TGA) A->B Heat at constant rate C Differential Scanning Calorimetry (DSC) A->C Heat at constant rate E Decomposition Onset (Td) B->E F Melting Point (Tm) Enthalpy of Fusion (ΔHfus) C->F D Data Analysis & Interpretation G Thermodynamic Stability Profile D->G E->D F->D

Caption: Workflow for assessing thermal stability.

Protocol: Thermogravimetric Analysis (TGA)
  • Instrument Calibration: Ensure the TGA instrument's temperature and mass sensors are calibrated according to manufacturer specifications.

  • Sample Preparation: Accurately weigh 3-5 mg of N-(4-methoxyphenyl)pyridin-3-amine into a clean TGA pan (typically aluminum or platinum).

  • Experimental Conditions:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert atmosphere (e.g., Nitrogen at 50 mL/min) to prevent oxidative degradation.

    • Equilibrate the sample at a starting temperature (e.g., 30 °C).

    • Ramp the temperature at a constant rate (e.g., 10 °C/min) to a final temperature well above the expected decomposition (e.g., 500 °C).

  • Data Analysis: Plot the sample mass (%) as a function of temperature. The onset decomposition temperature (Td) is typically determined as the temperature at which 5% mass loss occurs.

Protocol: Differential Scanning Calorimetry (DSC)
  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified standard (e.g., Indium).

  • Sample Preparation: Accurately weigh 1-3 mg of N-(4-methoxyphenyl)pyridin-3-amine into a hermetically sealed aluminum pan. Prepare an empty, sealed aluminum pan to serve as a reference.

  • Experimental Conditions:

    • Place the sample and reference pans in the DSC cell.

    • Equilibrate at a starting temperature (e.g., 25 °C).

    • Ramp the temperature at a constant rate (e.g., 10 °C/min) through the melting point and up to the decomposition region identified by TGA.

  • Data Analysis: Plot the heat flow (mW) versus temperature.

    • The melting point (Tm) is identified as the peak maximum of the endothermic melting transition.

    • The enthalpy of fusion (ΔHfus) is calculated by integrating the area under the melting peak.

    • Any sharp exothermic events following the melt may indicate decomposition.[6]

Forced Degradation and Long-Term Stability

While TGA and DSC probe thermal stability under rapid heating, forced degradation (or stress testing) studies are crucial for understanding stability under relevant storage and handling conditions. These studies involve subjecting the compound to harsh conditions to accelerate decomposition.

Protocol: Isothermal Stability Study
  • Sample Preparation: Prepare multiple, accurately weighed samples of N-(4-methoxyphenyl)pyridin-3-amine. Prepare solutions in a suitable solvent (e.g., acetonitrile/water) for HPLC analysis.

  • Stress Conditions: Store samples under a variety of conditions for a defined period (e.g., 4 weeks):

    • Thermal: Elevated temperature (e.g., 60 °C).

    • Acidic: In a solution of 0.1 M HCl.

    • Basic: In a solution of 0.1 M NaOH.

    • Oxidative: In a solution of 3% H₂O₂.

    • Photolytic: Exposed to a controlled UV/Vis light source (ICH Q1B guidelines).

  • Time-Point Analysis: At specified time points (e.g., 0, 1, 2, 4 weeks), remove a sample from each condition.

  • Quantification: Analyze the samples using a validated stability-indicating HPLC method. Quantify the amount of N-(4-methoxyphenyl)pyridin-3-amine remaining.

  • Data Analysis: Plot the percentage of the parent compound remaining over time for each condition. This provides a clear picture of its stability profile and identifies its primary liabilities (e.g., susceptibility to acid hydrolysis or oxidation).

Potential Degradation Pathways

Understanding potential degradation pathways is critical for predicting impurities and ensuring product safety. For N-(4-methoxyphenyl)pyridin-3-amine, several pathways can be hypothesized based on its chemical structure.

  • Oxidation: The amine nitrogen is a primary site for oxidation, potentially forming an N-oxide.[4] The electron-rich methoxyphenyl ring is also susceptible to oxidative attack. The presence of oxygen and metal ions can accelerate these processes.[7]

  • Thermal Cleavage: At elevated temperatures, homolytic cleavage of the C-N bond connecting the two rings is a plausible decomposition route, leading to radical species.

  • Hydrolysis: Under strong acidic or basic conditions, nucleophilic attack on the C-N bond could lead to cleavage, yielding 3-aminopyridine and 4-methoxyphenol as degradation products.

G cluster_stress Stress Conditions cluster_products Potential Degradation Products main N-(4-methoxyphenyl)pyridin-3-amine (Parent Compound) heat High Temperature main->heat ox Oxidizing Agent (e.g., H₂O₂/O₂) main->ox acid_base Strong Acid/Base main->acid_base prod5 Radical Fragments heat->prod5 C-N Cleavage prod1 N-Oxide Derivatives ox->prod1 N-Oxidation prod2 Ring-Oxidized Species ox->prod2 Ring Oxidation prod3 3-Aminopyridine acid_base->prod3 Hydrolysis prod4 4-Methoxyphenol acid_base->prod4 Hydrolysis

Caption: Potential degradation pathways under stress.

Summary of Key Data and Parameters

For a comprehensive stability assessment, the following data should be collected and tabulated. While specific experimental values for the title compound are not widely published, this table serves as a template for data acquisition.

ParameterTechniqueSignificance
Melting Point (Tm) DSCIndicator of purity and intermolecular forces.
Enthalpy of Fusion (ΔHfus) DSCEnergy required to overcome crystal lattice forces.
Decomposition Onset (Td) TGAKey measure of thermal stability under dynamic heating.
Gibbs Free Energy (ΔGf°) ComputationalUltimate measure of intrinsic thermodynamic stability.
C-N Bond Dissociation Energy ComputationalMeasure of intramolecular bond strength.
Degradation in 0.1 M HCl HPLC Stability StudyAssesses susceptibility to acid hydrolysis.
Degradation in 0.1 M NaOH HPLC Stability StudyAssesses susceptibility to base hydrolysis.
Degradation in 3% H₂O₂ HPLC Stability StudyAssesses susceptibility to oxidation.

Conclusion

The is a multifaceted property governed by its intrinsic molecular structure and its response to external environmental factors. A robust evaluation requires a synergistic approach, combining the predictive power of computational chemistry with the empirical evidence from experimental techniques like TGA, DSC, and forced degradation studies. By systematically characterizing its thermal behavior and identifying potential degradation pathways, researchers and developers can ensure the quality, safety, and efficacy of products derived from this important chemical scaffold, ultimately accelerating the journey from laboratory discovery to real-world application.

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  • Shooter, J., et al. (2017). Crystal structure and Hirshfield analysis of the 4-(dimethylamino)pyridine adduct of 4-methoxyphenylborane. ResearchGate. [Link]

  • Nwaoha, C., et al. (2024). Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. Applied Sciences. [Link]

  • Gala, P., et al. (2022). Solubility, aggregation and stability of Amphotericin B drug in pure organic solvents. Journal of Molecular Liquids. [Link]

  • Butcher, R. J., et al. (2025). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. ResearchGate. [Link]

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Exploratory

A Whitepaper on the Biological Activity Potential of the N-(4-methoxyphenyl)pyridin-amine Scaffold in Drug Discovery

Abstract: The N-phenyl-pyridin-amine framework, and specifically the N-(4-methoxyphenyl)pyridin-3-amine scaffold, represents a privileged structure in medicinal chemistry, demonstrating significant potential across multi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The N-phenyl-pyridin-amine framework, and specifically the N-(4-methoxyphenyl)pyridin-3-amine scaffold, represents a privileged structure in medicinal chemistry, demonstrating significant potential across multiple therapeutic areas. This technical guide provides an in-depth analysis of the biological activities associated with this scaffold, with a primary focus on its well-documented anticancer properties. We will explore its dual-action potential as both a potent inhibitor of tubulin polymerization and a multi-targeted protein kinase inhibitor. Furthermore, this paper will touch upon its emerging antioxidant and anti-inflammatory activities. Detailed, field-proven experimental protocols for key biological assays are provided to enable researchers to validate and expand upon these findings. The synthesis of technical data, mechanistic insights, and practical methodologies is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in oncology and related fields.

Introduction: The Pyridin-amine Scaffold as a Privileged Structure

In the field of medicinal chemistry, "privileged scaffolds" are molecular frameworks that are capable of binding to multiple, often unrelated, biological targets. The N-(4-methoxyphenyl)pyridin-amine core is an exemplary member of this class. Its structure combines a pyridine ring, a common hydrogen bond acceptor and aromatic system in drug molecules, with a methoxy-substituted phenyl ring linked by a flexible amine bridge. This arrangement provides an ideal balance of rigidity and conformational flexibility, allowing derivatives to adopt specific orientations required for high-affinity binding to diverse protein targets. The methoxy group, in particular, can serve as a key hydrogen bond acceptor and influence the molecule's electronic properties and metabolic stability. This guide aims to synthesize the current understanding of this scaffold's biological potential, providing both a high-level overview and the detailed protocols necessary for practical application in a research setting.

Primary Biological Activity: Anticancer Potential

The most extensively documented therapeutic application for the N-(4-methoxyphenyl)pyridin-amine scaffold and its isomers is in the development of anticancer agents. Research has revealed at least two distinct and highly potent mechanisms of action: the disruption of microtubule dynamics and the inhibition of critical oncogenic protein kinases.

Mechanism I: Inhibition of Tubulin Polymerization

Microtubules are dynamic cytoskeletal polymers essential for cell division, motility, and intracellular transport. Their critical role in mitosis makes them a validated and highly successful target for cancer chemotherapy. Several derivatives based on the N-alkyl-N-(4-methoxyphenyl)pyridin-amine scaffold have been identified as a novel class of tubulin polymerization inhibitors.[1][2] These agents exert their cytotoxic effects by binding to the colchicine site on β-tubulin, which prevents the assembly of microtubules.[1] This disruption of microtubule dynamics leads to mitotic arrest and ultimately induces apoptosis in rapidly dividing cancer cells.

The substitution pattern on both the pyridine and phenyl rings plays a critical role in cytotoxic activity. For instance, studies on N-alkyl-N-phenylpyridin-2-amine derivatives revealed that introducing steric hindrance via N-alkylation promotes a non-planar conformation, which was hypothesized to be favorable for enhancing antitumor potency.[1] Furthermore, the presence and position of substituents on the pyridine ring, such as chloro, methoxy, or N-methylamine groups, significantly modulate the compound's growth inhibitory (GI₅₀) values.[1]

Table 1: Structure-Activity Relationship (SAR) of Selected Pyridin-2-amine Derivatives

Compound ID R¹ (on Phenyl) R³ (on Pyridine) R⁴ (on Pyridine) GI₅₀ (µM) vs. A549 Cells[1]
3a 4-OMe -NO₂ -Cl 1.55 ± 0.11
3d 4-COOMe -NO₂ -Cl 2.90 ± 0.20
5a 4-OMe -NO₂ -Me 2.70 ± 0.15
5b 4-OMe -NO₂ -OMe 9.63 ± 0.58

| 6a | 4-OMe | -COOMe | -Cl | 0.41 ± 0.03 |

The data clearly indicates that replacing the nitro group (-NO₂) at the R³ position with a methoxy carbonyl (-COOMe) can significantly enhance potency, as seen in compound 6a .[1]

Caption: Mechanism of tubulin polymerization inhibition.

Mechanism II: Multi-Targeted Protein Kinase Inhibition

Protein kinases are crucial regulators of cell signaling pathways that control cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention. The pyridin-3-amine scaffold has been successfully employed as a core structure for developing multi-targeted protein kinase inhibitors for diseases like non-small cell lung cancer (NSCLC) and acute myeloid leukemia (AML).[3][4]

One study identified a pyridin-3-amine derivative, compound 3m , as a potent inhibitor of fibroblast growth factor receptors (FGFR1/2/3) and several other NSCLC-related kinases, including RET, EGFR, and ALK.[3] This multi-targeted profile is advantageous as it can simultaneously block multiple oncogenic signaling pathways, potentially leading to a more durable response and overcoming resistance mechanisms. In AML, another derivative was identified as a dual inhibitor of both FLT3-ITD (a common mutation) and the BCR-ABL pathway, which can emerge as a mechanism of resistance.[4]

Kinase_Signaling_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., FGFR, EGFR, FLT3) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Angiogenesis AKT->Proliferation TF->Proliferation Inhibitor Pyridin-amine Scaffold Inhibitor->RTK Inhibitor->PI3K

Caption: Inhibition of oncogenic kinase signaling pathways.

Secondary & Emerging Biological Activities

While the anticancer applications are most prominent, the N-(4-methoxyphenyl)amino moiety is also found in compounds with other notable biological activities.

Antioxidant Properties

A series of novel 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives has been synthesized and evaluated for antioxidant activity.[5][6] Using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method, certain compounds were found to have antioxidant activity approximately 1.4 times higher than that of the well-known antioxidant ascorbic acid.[5] This suggests the scaffold could be explored for conditions associated with oxidative stress.

Anti-inflammatory Potential

The inhibition of inflammatory pathways is another potential application. Related pyrazole derivatives containing the 1-(3-chlorophenyl)-3-(4-methoxyphenyl) core have been evaluated for anti-inflammatory activity.[7] Furthermore, the broader class of pyrimidine-containing compounds is known to exhibit anti-inflammatory effects, often by inhibiting cyclooxygenase (COX) enzymes, which are key mediators in the production of prostaglandins.[8] This suggests that the N-(4-methoxyphenyl)pyridin-amine scaffold may also confer inhibitory activity against key inflammatory mediators.

Methodologies for Biological Evaluation

To ensure scientific integrity and reproducibility, detailed experimental protocols are essential. The following sections describe a general workflow and specific assays for evaluating the biological potential of this scaffold.

General Drug Discovery Workflow

The process of evaluating a new chemical scaffold typically follows a standardized, multi-stage funnel approach, starting with broad screening and progressing to more specific mechanistic and in vivo studies.

G A Scaffold Design & Chemical Synthesis B In Vitro Cytotoxicity Screening (SRB/MTT Assay) A->B C Mechanistic Assays (e.g., Tubulin/Kinase Assay) B->C D Cell Cycle Analysis & Apoptosis Assays C->D E In Vivo Xenograft Efficacy Studies D->E F Lead Optimization E->F

Sources

Protocols & Analytical Methods

Method

synthesis of N-(4-methoxyphenyl)pyridin-3-amine via Buchwald-Hartwig amination

Application Note: Synthesis of N-(4-Methoxyphenyl)pyridin-3-amine via Palladium-Catalyzed Buchwald-Hartwig Amination Introduction & Mechanistic Rationale The construction of aryl carbon-nitrogen (C–N) bonds is a foundati...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of N-(4-Methoxyphenyl)pyridin-3-amine via Palladium-Catalyzed Buchwald-Hartwig Amination

Introduction & Mechanistic Rationale

The construction of aryl carbon-nitrogen (C–N) bonds is a foundational transformation in modern drug development, as diarylamines are ubiquitous in biologically active scaffolds. This protocol details the synthesis of N-(4-methoxyphenyl)pyridin-3-amine by coupling 3-bromopyridine with 4-methoxyaniline (p-anisidine).

Design Causality: Unlike the 2- and 4-positions of the pyridine ring, the 3-position is electronically unactivated and resists traditional nucleophilic aromatic substitution (SNAr). Consequently, transition-metal catalysis is strictly required to forge the C–N bond at this position[1]. The Buchwald-Hartwig amination provides a robust solution, utilizing a palladium catalyst to facilitate the cross-coupling[2].

  • Catalyst & Ligand Selection: We employ Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) in conjunction with the bidentate phosphine ligand BINAP. Bidentate ligands are critical in this context; they prevent the formation of unreactive palladium-halide dimers following oxidative addition and accelerate the overall reaction rate compared to first-generation monodentate phosphines[2][3].

  • Base Selection: Sodium tert-butoxide (NaOtBu) is selected as the base. Its strong basicity is required to efficiently deprotonate the coordinated amine, driving the formation of the palladium-amido complex prior to reductive elimination[1][4].

  • Solvent Dynamics: Anhydrous toluene is used due to its non-coordinating nature and high boiling point, which accommodates the 110 °C thermal requirement for the reductive elimination step without poisoning the active metal center[3].

Experimental Workflow

Workflow A 1. Reagent Prep & Degassing B 2. Schlenk Setup (Argon Atmosphere) A->B C 3. Catalytic Coupling (Toluene, 110°C, 8h) B->C D 4. Aqueous Workup & Extraction C->D E 5. Silica Gel Chromatography D->E

Workflow for the Buchwald-Hartwig synthesis of N-(4-methoxyphenyl)pyridin-3-amine.

Quantitative Data: Reagent Stoichiometry

The following table summarizes the optimized stoichiometric ratios required for a standard 10 mmol scale synthesis.

Reagent / MaterialRoleMW ( g/mol )EquivalentsAmount
3-Bromopyridine Aryl Halide (Electrophile)158.001.01.58 g (10.0 mmol)
4-Methoxyaniline Primary Amine (Nucleophile)123.151.21.48 g (12.0 mmol)
Pd2(dba)3 Palladium Precatalyst915.720.02 (4 mol% Pd)183 mg (0.20 mmol)
(±)-BINAP Bidentate Phosphine Ligand622.670.06374 mg (0.60 mmol)
NaOtBu Strong Base96.101.51.44 g (15.0 mmol)
Toluene (Anhydrous) Solvent92.14N/A (0.2 M)50 mL

Step-by-Step Protocol (Self-Validating System)

Step 1: Inert Atmosphere Preparation

  • Oven-dry a 100 mL Schlenk flask equipped with a magnetic stir bar at 120 °C for at least 4 hours.

  • Cool the flask under vacuum and backfill with dry Argon. Repeat the vacuum/Argon cycle three times to ensure a strictly oxygen-free environment. Causality: Pd(0) complexes are highly sensitive to oxidation. Failure to exclude oxygen will result in catalyst death, visually indicated by the premature formation of a black precipitate (Pd black)[1].

Step 2: Reagent Charging

  • Under a positive flow of Argon, quickly add Pd2(dba)3 (183 mg), (±)-BINAP (374 mg), and NaOtBu (1.44 g) to the Schlenk flask.

  • Seal the flask with a rubber septum and perform three additional vacuum/Argon cycles.

  • Add anhydrous, degassed toluene (40 mL) via syringe. Validation Checkpoint: The mixture should appear dark purple/red due to the presence of the unactivated Pd2(dba)3 precatalyst.

Step 3: Substrate Addition & Catalysis

  • Dissolve 3-bromopyridine (1.58 g) and 4-methoxyaniline (1.48 g) in the remaining 10 mL of anhydrous toluene.

  • Inject this solution into the Schlenk flask via syringe.

  • Transfer the flask to a pre-heated oil bath at 110 °C and stir vigorously for 8 to 12 hours[3]. Validation Checkpoint: Upon heating, the solution will transition to a deep red/brown homogeneous mixture, indicating the successful generation of the active Pd(0)-BINAP catalytic species[4].

Step 4: Reaction Monitoring & Quenching

  • Monitor the reaction via TLC (Hexanes/EtOAc, 7:3). The reaction is complete when the UV-active spot for 3-bromopyridine is fully consumed.

  • Cool the reaction mixture to room temperature.

  • Quench the reaction by adding 20 mL of saturated aqueous NH4Cl to neutralize the remaining base[1].

Step 5: Extraction & Purification

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 30 mL).

  • Wash the combined organic layers with brine (30 mL), dry over anhydrous MgSO4, and filter through a pad of Celite to remove palladium residues[3].

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue via flash column chromatography on silica gel (gradient elution: 10% to 30% EtOAc in Hexanes) to afford the pure N-(4-methoxyphenyl)pyridin-3-amine.

Catalytic Cycle & Logical Relationships

CatalyticCycle Pd0 Pd(0)-BINAP Active Catalyst OxAdd Oxidative Addition Pd(II) Aryl Halide Complex Pd0->OxAdd + 3-Bromopyridine AmineCoord Amine Coordination Pd(II) Amine Complex OxAdd->AmineCoord + 4-Methoxyaniline Deprot Deprotonation (NaOtBu) Pd(II) Amido Complex AmineCoord->Deprot + NaOtBu RedElim Reductive Elimination Product Release Deprot->RedElim - NaBr, - tBuOH RedElim->Pd0 + N-(4-methoxyphenyl)pyridin-3-amine

Catalytic cycle of the Pd-catalyzed Buchwald-Hartwig amination.

References

  • Application Notes and Protocols for Buchwald-Hartwig Amination using 3-Bromopyridine-D4. Benchchem. 1

  • Buchwald-Hartwig Coupling - General Procedure. Organic Synthesis.3

  • Buchwald–Hartwig amination. Wikipedia. 2

  • Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. ChemSpider. 4

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Application

Introduction: The Significance of N-Aryl Pyridinamines and the Ullmann Coupling

An In-Depth Guide to Ullmann Coupling Methods for the Synthesis of N-(4-methoxyphenyl)pyridin-3-amine This technical guide is designed for researchers, scientists, and professionals in drug development, providing a compr...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Ullmann Coupling Methods for the Synthesis of N-(4-methoxyphenyl)pyridin-3-amine

This technical guide is designed for researchers, scientists, and professionals in drug development, providing a comprehensive overview and practical protocols for the synthesis of N-(4-methoxyphenyl)pyridin-3-amine via Ullmann coupling reactions. This document delves into the mechanistic underpinnings, optimization strategies, and detailed experimental procedures, offering a robust resource for laboratory application.

N-aryl pyridinamines are privileged structural motifs in medicinal chemistry and materials science, frequently appearing as core components in pharmaceuticals and functional organic materials. The target molecule, N-(4-methoxyphenyl)pyridin-3-amine, serves as a valuable intermediate for more complex molecular architectures.

The formation of the critical C-N bond in these structures is a cornerstone of synthetic organic chemistry. Among the array of methods available, the Ullmann condensation (or Ullmann coupling) stands as a foundational and highly relevant technique. First reported by Fritz Ullmann, this copper-catalyzed reaction couples an aryl halide with a nucleophile—in this case, an amine.[1][2]

Historically, the Ullmann reaction was plagued by harsh conditions, often requiring stoichiometric amounts of copper and temperatures exceeding 200°C.[1][2][3] However, the last two decades have seen a renaissance of the Ullmann coupling, driven by the development of ligand-accelerated protocols. These modern variations employ catalytic amounts of copper in conjunction with specific ligands, enabling the reaction to proceed under significantly milder conditions with a much broader substrate scope.[4][5][6] This evolution has cemented the Ullmann coupling's place as a cost-effective and powerful alternative to other methods, such as the palladium-catalyzed Buchwald-Hartwig amination.[7][8]

Mechanistic Principles of the Modern Ullmann N-Arylation

A thorough understanding of the reaction mechanism is paramount for successful optimization and troubleshooting. While debated for years, the mechanism for the ligand-assisted Ullmann N-arylation is now generally understood to proceed through a Cu(I)/Cu(III) catalytic cycle.[9][10][11]

The key steps are:

  • Formation of the Active Catalyst: A Cu(I) salt complexes with the chosen ligand.

  • Amine Coordination & Deprotonation: The amine (3-aminopyridine) coordinates to the copper center. A base then deprotonates the amine to form a copper-amidate complex.[11]

  • Oxidative Addition: The aryl halide (4-iodoanisole or 4-bromoanisole) adds to the copper-amidate complex, oxidizing the copper center from Cu(I) to a transient Cu(III) species. This is often the rate-limiting step.[9][11]

  • Reductive Elimination: The final C-N bond is formed as the desired product, N-(4-methoxyphenyl)pyridin-3-amine, is eliminated from the copper center. This step regenerates the active Cu(I) catalyst, allowing the cycle to continue.[9][10]

Ullmann_Mechanism cluster_cycle Catalytic Cycle CuI_L Cu(I)-Ligand Complex Cu_Amide Copper-Amidate Complex [L-Cu(I)-NR'H] CuI_L->Cu_Amide + Amine (R'NH₂) - Base-H⁺ CuIII_Intermediate Cu(III) Intermediate [L-Cu(III)(Ar)(NR'H)X] Cu_Amide->CuIII_Intermediate + Aryl Halide (Ar-X) (Oxidative Addition) Product_Release Reductive Elimination CuIII_Intermediate->Product_Release Product_Release->CuI_L + Product (Ar-NHR') (Catalyst Regeneration)

Caption: Generalized catalytic cycle for the Ullmann N-arylation.

Key Reaction Components and Their Roles:
  • Copper Catalyst: Copper(I) iodide (CuI) is the most common and effective precursor for the active Cu(I) catalytic species.[4] Other sources like Cu₂O or copper powder can also be used.

  • Aryl Halide: The reactivity follows the trend I > Br >> Cl. For the synthesis of N-(4-methoxyphenyl)pyridin-3-amine, 4-iodoanisole is the most reactive, though the more economical 4-bromoanisole is also a viable substrate with modern catalysts.[1]

  • Ligand: The "magic ingredient" of modern Ullmann couplings. Ligands solubilize and stabilize the copper catalyst and facilitate reductive elimination. Common classes include diamines (e.g., N,N'-dimethylethylenediamine), amino acids (e.g., L-proline), and phenanthrolines.[4][12][13]

  • Base: An inorganic base is required to deprotonate the amine nucleophile. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often superior to potassium carbonate (K₂CO₃) due to their greater basicity and solubility in organic solvents.[4]

  • Solvent: Polar aprotic solvents like DMF, dioxane, or toluene are typically used to ensure the solubility of the reactants and catalyst system.[1][4] Anhydrous conditions are recommended to prevent side reactions like aryl halide reduction.[4]

Protocol Optimization and Troubleshooting

Optimizing an Ullmann coupling involves the systematic variation of its key parameters. The following table provides a starting point for developing a robust protocol.

ParameterRecommendation & Rationale
Catalyst Start with 5-10 mol% CuI. It is a reliable source of the active Cu(I) species.[4]
Ligand Screen a panel of ligands. N,N'-dimethylethylenediamine (DMEDA) or L-proline (10-20 mol%) are excellent starting points for N-arylation.[4][12]
Base Use a strong, non-nucleophilic base. K₃PO₄ (2 equivalents) is often a superior choice to K₂CO₃.[4][5]
Solvent Dioxane or Toluene are good initial choices. DMF can also be effective but is harder to remove. Ensure the solvent is anhydrous.[4]
Temperature Modern protocols operate at much lower temperatures than classical ones. Start screening in the 80-120 °C range.[4]
Atmosphere While some protocols are air-tolerant, performing the reaction under an inert atmosphere (Nitrogen or Argon) is highly recommended to prevent oxidation of the Cu(I) catalyst.[14]
Common Issues and Solutions
ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield Inactive catalyst; Inappropriate ligand or base; Low temperature.Use fresh, high-purity CuI. Screen different ligands and bases (e.g., switch from K₂CO₃ to K₃PO₄). Incrementally increase the reaction temperature.[4]
Aryl Halide Decomposition Reaction temperature is too high; Protic impurities.Lower the reaction temperature. Ensure all reagents and solvents are anhydrous and the glassware is oven-dried.[4]
Amine Decomposition Reaction temperature is too high; Base is too strong.Lower the reaction temperature. Consider a milder base if substrate degradation is observed.[4]
Incomplete Conversion Insufficient reaction time; Catalyst deactivation.Extend the reaction time. Ensure an inert atmosphere is maintained throughout the reaction.[14]

Detailed Experimental Protocol: Ligand-Accelerated Ullmann Synthesis

This protocol provides a reliable method for the synthesis of N-(4-methoxyphenyl)pyridin-3-amine from 3-aminopyridine and 4-iodoanisole.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: 3-Aminopyridine, 4-Iodoanisole, CuI, Ligand, Base B Add Anhydrous Solvent (e.g., Dioxane) A->B C Purge with Inert Gas (Nitrogen or Argon) B->C D Heat to 100-110 °C with Stirring C->D E Monitor Progress (TLC / LC-MS) D->E F Cool to RT & Dilute (e.g., Ethyl Acetate) E->F G Filter through Celite F->G H Concentrate Filtrate G->H I Purify by Column Chromatography H->I

Caption: General workflow for Ullmann N-arylation.

Materials and Reagents:
  • 3-Aminopyridine (1.0 equiv)

  • 4-Iodoanisole (1.1 equiv)

  • Copper(I) Iodide (CuI, 0.1 equiv)

  • N,N'-Dimethylethylenediamine (DMEDA, 0.2 equiv)

  • Potassium Phosphate (K₃PO₄, 2.0 equiv)

  • Anhydrous Dioxane or Toluene

  • Ethyl Acetate, Hexanes (for chromatography)

  • Celite

  • Silica Gel

Step-by-Step Procedure:
  • Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add 3-aminopyridine, 4-iodoanisole, CuI, and K₃PO₄.

  • Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes. This is crucial to remove oxygen which can deactivate the catalyst.[14]

  • Reagent Addition: Under a positive pressure of inert gas, add the anhydrous solvent (e.g., dioxane) followed by the N,N'-dimethylethylenediamine (DMEDA) ligand via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 110 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with ethyl acetate.

  • Filtration: Filter the suspension through a pad of Celite to remove the insoluble inorganic salts and copper species. Wash the pad with additional ethyl acetate.

  • Concentration: Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to afford the pure N-(4-methoxyphenyl)pyridin-3-amine.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Alternative Methodologies: A Comparison with Buchwald-Hartwig Amination

While the modern Ullmann coupling is highly effective, the palladium-catalyzed Buchwald-Hartwig amination is the other dominant method for C-N bond formation.[15] It generally offers milder reaction conditions and an even broader substrate scope, particularly for less reactive aryl chlorides.[16][17] However, these advantages often come at the cost of more expensive and air-sensitive palladium catalysts and complex phosphine ligands.[7][15]

FeatureModern Ullmann CouplingBuchwald-Hartwig Amination
Catalyst Copper (e.g., CuI) - Abundant, low cost.[6][11]Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃) - Precious metal, higher cost.[7][15]
Ligand Simple, inexpensive (e.g., DMEDA, L-proline).[7]Complex, expensive phosphines (e.g., XPhos, RuPhos).[18]
Temperature Typically 80-130 °C.[4]Often lower, from room temperature to ~100 °C.[18]
Base Strong inorganic bases (K₃PO₄, Cs₂CO₃).[4]Bulky alkoxides (NaOtBu, KOtBu) are common.[19]
Functional Group Tolerance Good, but can be sensitive to certain groups at high temperatures.Generally excellent, very broad tolerance.[7]
Cost-Effectiveness High, especially for large-scale synthesis.[20]Lower, due to catalyst and ligand costs.

Conclusion

The synthesis of N-(4-methoxyphenyl)pyridin-3-amine is efficiently achieved using modern, ligand-accelerated Ullmann coupling protocols. By moving beyond the harsh conditions of the classical reaction, these improved methods offer a powerful, reliable, and cost-effective tool for researchers. A rational approach to the selection of catalyst, ligand, base, and solvent, guided by the mechanistic principles outlined in this guide, will enable the successful and high-yielding synthesis of this and related N-aryl pyridinamine structures. The Ullmann coupling, in its modern form, remains an indispensable reaction in the synthetic chemist's toolkit.

References

  • Technical Support Center: Optimizing Ullmann Coupling Reactions - Benchchem. (n.d.). BenchChem.
  • Zheltov, A. Y. (2018). Ullmann Reaction Optimization Within Bitolyl and Decafluorobiphenyl Synthesis. Oriental Journal of Chemistry, 34(2). [Link]

  • Ullmann condensation - Wikipedia. (2023, November 13). Wikipedia.
  • Typical ligands for Cu-catalyzed N-arylation and N-vinylation - ResearchGate. (n.d.). ResearchGate.
  • Ullmann reaction - Wikipedia. (2024, January 21). Wikipedia.
  • Evano, G., & Blanchard, N. (2013). Diamine Ligands in Copper-Catalyzed Reactions. Chemical Reviews, 113(1), 1-13.
  • A Comparative Analysis of Ullmann and Buchwald-Hartwig Reactions for the Amination of 2-Iodo-5-methylbenzoic Acid - Benchchem. (n.d.). BenchChem.
  • Zhang, J., et al. (2010). Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand. Molecules, 15(3), 1649-1657.
  • Klapars, A., et al. (2002). The Copper-Catalyzed N-Arylation of Indoles. Journal of the American Chemical Society, 124(40), 11828-11829.
  • The reaction mechanism proposed for the Ullmann-type N-arylation. - ResearchGate. (n.d.). ResearchGate.
  • Ligand-free copper-catalysed N-arylation of methanesulfonamides with aryl bromides. (n.d.).
  • Varga, E., et al. (2023).
  • Kar, A., et al. (2017). Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/Manganese Oxide: A Kinetic and Mechanistic Analysis.
  • Varga, E., et al. (2023).
  • Rojas-Montes, J., et al. (2024). Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. Molecules, 29(8), 1797.
  • Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions.
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Chemistry LibreTexts.
  • Al-Masum, M., & Al-Harbi, T. (2014).
  • Wölfling, J., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1024-1031.
  • Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). ACS GCI Pharmaceutical Roundtable.
  • Ullmann, F., & Bielecki, J. (1901). Ueber Synthesen in der Biphenylreihe. Berichte der deutschen chemischen Gesellschaft, 34(2), 2174-2185.
  • Antilla, J. C., et al. (2004). Cu-catalyzed Goldberg and Ullmann reactions of aryl halides using chelating N- and O-based ligands.

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Method

Application Notes and Protocols for N-(4-methoxyphenyl)pyridin-3-amine in Coordination Chemistry

Introduction: Unveiling the Potential of N-(4-methoxyphenyl)pyridin-3-amine as a Versatile Ligand In the dynamic field of coordination chemistry, the design and synthesis of novel ligands are paramount to the development...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of N-(4-methoxyphenyl)pyridin-3-amine as a Versatile Ligand

In the dynamic field of coordination chemistry, the design and synthesis of novel ligands are paramount to the development of new metal complexes with tailored electronic, catalytic, and biological properties.[1][2] N-(4-methoxyphenyl)pyridin-3-amine, a readily accessible N-aryl-3-aminopyridine derivative, presents a compelling scaffold for the construction of a diverse array of coordination compounds. Its structure, featuring a pyridine nitrogen atom and an exocyclic amine nitrogen, offers multiple potential coordination modes, including monodentate, bidentate, and bridging interactions. The electronic properties of this ligand can be finely tuned through modifications of the methoxyphenyl ring, making it an attractive candidate for applications in catalysis, materials science, and drug design.[1][3]

This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and robust protocols for the utilization of N-(4-methoxyphenyl)pyridin-3-amine as a ligand in coordination chemistry. The subsequent sections will delve into the synthesis of the ligand, its expected coordination behavior based on analogous systems, and step-by-step methodologies for the synthesis and characterization of its metal complexes.

Ligand Synthesis: A Straightforward Approach

The synthesis of N-(4-methoxyphenyl)pyridin-3-amine can be readily achieved through established palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.[4] This method provides a versatile and efficient route to a wide range of N-aryl-aminopyridine derivatives in moderate to good yields.[4]

Protocol: Synthesis of N-(4-methoxyphenyl)pyridin-3-amine

Materials:

  • 3-Bromopyridine

  • p-Anisidine (4-methoxyaniline)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

  • To a dry Schlenk flask under a nitrogen atmosphere, add 3-bromopyridine (1.0 mmol), p-anisidine (1.2 mmol), sodium tert-butoxide (1.4 mmol), palladium(II) acetate (0.02 mmol), and Xantphos (0.04 mmol).

  • Add anhydrous toluene (5 mL) to the flask.

  • The reaction mixture is heated to reflux (approximately 110 °C) and stirred under a nitrogen atmosphere for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure N-(4-methoxyphenyl)pyridin-3-amine.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Coordination Chemistry: Exploring the Ligand's Versatility

N-(4-methoxyphenyl)pyridin-3-amine possesses two primary coordination sites: the pyridine ring nitrogen and the exocyclic amino nitrogen. This duality allows for a variety of coordination modes, which can be influenced by the nature of the metal center, the counter-ion, and the reaction conditions.

  • Monodentate Coordination: The ligand can coordinate to a metal center through the more Lewis basic pyridine nitrogen atom.

  • Bidentate N,N'-Chelation: While less common for 3-aminopyridine derivatives due to the formation of a strained four-membered ring, chelation involving both nitrogen atoms might be possible under certain geometric constraints.

  • Bridging Coordination: The ligand can bridge two metal centers, with the pyridine nitrogen coordinating to one metal and the amino nitrogen to another, leading to the formation of polynuclear complexes or coordination polymers.[5]

The presence of the electron-donating methoxy group on the phenyl ring is expected to increase the electron density on the amino nitrogen, potentially enhancing its coordinating ability compared to unsubstituted N-phenylpyridin-3-amine.

Diagram: Potential Coordination Modes of N-(4-methoxyphenyl)pyridin-3-amine

G cluster_0 Monodentate Coordination cluster_1 Bidentate N,N'-Chelation cluster_2 Bridging Coordination M1 M L1 N-(4-methoxyphenyl)pyridin-3-amine M1->L1 Py-N M2 M L2 N-(4-methoxyphenyl)pyridin-3-amine M2->L2 Py-N M2->L2 NH-N M3a M L3 N-(4-methoxyphenyl)pyridin-3-amine M3a->L3 Py-N M3b M' L3->M3b NH-N

Caption: Potential coordination modes of the ligand.

Protocols for the Synthesis of Coordination Complexes

The following protocols provide general guidelines for the synthesis of coordination complexes with N-(4-methoxyphenyl)pyridin-3-amine. The specific conditions may need to be optimized for each metal precursor.

Protocol 1: General Synthesis of a Mononuclear Complex

This protocol is suitable for the synthesis of simple mononuclear complexes with late transition metals such as copper(II), zinc(II), or palladium(II).

Materials:

  • N-(4-methoxyphenyl)pyridin-3-amine

  • A suitable metal salt (e.g., CuCl₂, Zn(NO₃)₂, PdCl₂)

  • Solvent (e.g., methanol, ethanol, acetonitrile, or a mixture)

  • Standard laboratory glassware

Procedure:

  • Dissolve N-(4-methoxyphenyl)pyridin-3-amine (e.g., 0.2 mmol) in a suitable solvent (e.g., 10 mL of methanol) in a round-bottom flask.

  • In a separate flask, dissolve the metal salt (e.g., 0.1 mmol of CuCl₂) in the same solvent (e.g., 5 mL of methanol).

  • Slowly add the metal salt solution to the ligand solution with constant stirring at room temperature.

  • A color change or the formation of a precipitate may be observed upon mixing.

  • Continue stirring the reaction mixture at room temperature for 2-4 hours.

  • If a precipitate forms, collect the solid by filtration, wash with a small amount of the cold solvent, and dry under vacuum.

  • If no precipitate forms, slowly evaporate the solvent until the solution becomes saturated. Allow the solution to stand undisturbed for crystallization.

  • Alternatively, the product can be precipitated by the addition of a less polar solvent (e.g., diethyl ether).

Diagram: Workflow for Mononuclear Complex Synthesis

G A Dissolve Ligand in Solvent C Mix Solutions & Stir A->C B Dissolve Metal Salt in Solvent B->C D Precipitation or Crystallization C->D E Isolate & Dry Product D->E

Caption: Workflow for mononuclear complex synthesis.

Characterization of Coordination Complexes

A combination of spectroscopic and analytical techniques is essential for the unambiguous characterization of the newly synthesized coordination complexes.

Spectroscopic Characterization
TechniqueExpected Observations and Interpretation
Infrared (IR) Spectroscopy - A shift in the ν(C=N) stretching frequency of the pyridine ring upon coordination. - A change in the N-H stretching and bending vibrations of the amino group if it is involved in coordination. - The appearance of new bands in the far-IR region corresponding to metal-nitrogen (M-N) vibrations.[6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy - For diamagnetic complexes, shifts in the signals of the pyridine and phenyl protons in the ¹H NMR spectrum upon coordination. - Changes in the chemical shifts of the carbon atoms in the ¹³C NMR spectrum, particularly those adjacent to the coordinating nitrogen atoms. - Broadening of signals may occur for paramagnetic complexes.[8][9][10]
UV-Visible Spectroscopy - The appearance of new absorption bands in the visible region due to d-d transitions for transition metal complexes. - Shifts in the ligand-based π-π* and n-π* transitions upon coordination.
Single Crystal X-ray Diffraction: The Definitive Structural Elucidation

Obtaining single crystals of the synthesized complexes is highly desirable as single-crystal X-ray diffraction (SCXRD) provides unequivocal proof of the molecular structure, including bond lengths, bond angles, coordination geometry, and intermolecular interactions.[11][12][13][14]

Protocol: Crystallization by Slow Evaporation
  • Prepare a saturated solution of the purified complex in a suitable solvent or solvent mixture (e.g., methanol, ethanol, acetonitrile, DMF).

  • Filter the solution to remove any particulate matter.

  • Transfer the clear solution to a clean vial or small beaker.

  • Cover the container with a perforated cap or parafilm with a few small holes to allow for slow evaporation of the solvent.

  • Place the container in a vibration-free environment at a constant temperature.

  • Monitor the container for the formation of single crystals over several days to weeks.

Diagram: Single Crystal X-ray Diffraction Workflow

G A Synthesize & Purify Complex B Grow Single Crystals A->B C Mount Crystal on Diffractometer B->C D Collect Diffraction Data C->D E Solve & Refine Structure D->E F Analyze Structural Data E->F

Caption: Workflow for single crystal X-ray diffraction.

Potential Applications

The coordination complexes of N-(4-methoxyphenyl)pyridin-3-amine hold promise in several areas of research and development:

  • Homogeneous Catalysis: The ability to tune the electronic and steric properties of the ligand makes its metal complexes potential candidates for various catalytic transformations, such as cross-coupling reactions.[1][2]

  • Bioinorganic Chemistry: Pyridine and amine-containing ligands are prevalent in biological systems. Metal complexes of this ligand could be explored for their potential as enzyme inhibitors or as therapeutic agents.

  • Materials Science: The formation of coordination polymers or metal-organic frameworks (MOFs) with this ligand could lead to new materials with interesting photophysical or porous properties.

Conclusion

N-(4-methoxyphenyl)pyridin-3-amine is a ligand with significant untapped potential in coordination chemistry. Its straightforward synthesis and versatile coordination capabilities make it an excellent building block for the creation of novel metal complexes. The protocols and application notes provided herein offer a solid foundation for researchers to explore the rich coordination chemistry of this promising ligand and to develop new functional materials and molecules.

References

Sources

Application

microwave-assisted synthesis of N-(4-methoxyphenyl)pyridin-3-amine

Microwave-Assisted Synthesis of N-(4-methoxyphenyl)pyridin-3-amine Abstract & Scope This application note details a high-efficiency protocol for the synthesis of N-(4-methoxyphenyl)pyridin-3-amine , a critical pharmacoph...

Author: BenchChem Technical Support Team. Date: March 2026

Microwave-Assisted Synthesis of N-(4-methoxyphenyl)pyridin-3-amine

Abstract & Scope

This application note details a high-efficiency protocol for the synthesis of N-(4-methoxyphenyl)pyridin-3-amine , a critical pharmacophore found in various kinase inhibitors and GPCR ligands. Traditional thermal synthesis of 3-aminopyridines via nucleophilic aromatic substitution (


) is notoriously difficult due to the lack of electronic activation at the C3 position. Consequently, transition-metal-catalyzed cross-coupling is the standard approach.

By utilizing microwave-assisted organic synthesis (MAOS) , this protocol overcomes the kinetic barriers of the oxidative addition step, reducing reaction times from 12–24 hours (thermal) to under 20 minutes while suppressing


-hydride elimination side pathways.

Target Audience: Medicinal Chemists, Process Development Scientists.

Retrosynthetic Analysis & Strategy

The target molecule is constructed via a Buchwald-Hartwig Cross-Coupling reaction. The disconnection reveals two primary precursors:

  • Electrophile: 3-Bromopyridine (commercially available, stable).

  • Nucleophile: 4-Methoxyaniline (

    
    -Anisidine).
    

Why Microwave? The 3-position of pyridine is electron-deficient but not sufficiently activated for direct displacement. The activation energy (


) for the oxidative addition of Pd(0) into the C(sp

)-Br bond is significant. Microwave irradiation provides rapid, uniform heating and "hot spots" at the catalyst interface, significantly accelerating the rate-determining step (RDS) of the catalytic cycle.
Mechanistic Insight

The reaction follows the Pd(0)/Pd(II) catalytic cycle. The microwave effect is primarily kinetic, enhancing the turnover frequency (TOF) of the catalyst system.

Graphviz Diagram: Catalytic Cycle

BuchwaldHartwigCycle cluster_cycle Microwave Enhanced Kinetics Pd0 Pd(0)Ln (Active Catalyst) OxAdd Oxidative Addition (Rate Limiting in Thermal) Pd0->OxAdd + 3-Bromopyridine (MW Accelerated) PdII_Ar LnP-Pd(II)-Ar(Br) OxAdd->PdII_Ar AmineCoord Amine Coordination PdII_Ar->AmineCoord + p-Anisidine Deprotonation Deprotonation (Base Mediated) AmineCoord->Deprotonation + NaOtBu RedElim Reductive Elimination (Product Release) Deprotonation->RedElim RedElim->Pd0 - Product

Figure 1: The Buchwald-Hartwig catalytic cycle. Microwave irradiation specifically accelerates the endothermic oxidative addition step and facilitates the ligand exchange processes.

Experimental Protocols
Method A: High-Yield Standard Protocol (Toluene)

Best for: Initial discovery, maximum yield, scale-up to 5g.

Reagents:

  • 3-Bromopyridine (1.0 equiv, 1.0 mmol)

  • 4-Methoxyaniline (1.2 equiv, 1.2 mmol)

  • Catalyst:

    
     (2 mol%)[1]
    
  • Ligand: BINAP (racemic) (4 mol%)

  • Base:

    
     (Sodium tert-butoxide) (1.4 equiv)
    
  • Solvent: Toluene (anhydrous, 3 mL)

Protocol:

  • Preparation: In a glovebox or under

    
     flow, add 
    
    
    
    (18 mg), BINAP (25 mg), and
    
    
    (135 mg) to a 10 mL microwave process vial equipped with a magnetic stir bar.
  • Substrate Addition: Add 3-bromopyridine (158 mg) and 4-methoxyaniline (148 mg).

  • Solvation: Seal the vial with a PTFE-lined septum cap. Inject anhydrous Toluene (3 mL) via syringe.

  • Pre-Stir: Stir at room temperature for 2 minutes to ensure homogeneity of the suspension.

  • Microwave Irradiation:

    • Mode: Dynamic (hold temperature).

    • Temp: 110°C.

    • Hold Time: 15 minutes.

    • Stirring: High (600 rpm).

    • Max Pressure: 250 psi (safety limit).

  • Workup: Cool to RT (compressed air cooling). Filter through a Celite pad, eluting with EtOAc. Concentrate in vacuo.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Method B: Green/Aqueous Protocol

Best for: Sustainability compliance, polar substrates.

Reagents:

  • Replace Toluene with Water/Ethanol (1:1) .

  • Catalyst:

    
     (2 mol%).
    
  • Ligand: TPPTS (water-soluble phosphine) or Xantphos.

  • Base:

    
     (2.0 equiv).
    
  • MW Conditions: 130°C for 20 mins (Water absorbs MW energy efficiently, requiring careful temp control).

Workflow Visualization
Graphviz Diagram: Experimental Workflow

ExperimentalWorkflow Start Weigh Reagents (Glovebox/N2) Seal Seal & Purge (10mL MW Vial) Start->Seal Irradiate MW Irradiation 110°C, 15 min Seal->Irradiate  Pre-stir 2 min   Cool Air Cool (to <40°C) Irradiate->Cool Filter Celite Filtration (Remove Pd) Cool->Filter Purify Flash Column (Isolate Product) Filter->Purify

Figure 2: Step-by-step experimental workflow for the microwave-assisted synthesis.

Data Summary & Validation
ParameterThermal (Conventional)Microwave (Method A)
Temperature 110°C (Reflux)110°C (Internal Probe)
Time 18 Hours15 Minutes
Yield 65-72%88-92%
Purity (LC-MS) 90% (Side products present)>98% (Cleaner profile)
Energy Usage High (Prolonged heating)Low (Targeted heating)

Analytical Check (Self-Validation):

  • TLC: 30% EtOAc/Hexane. Product

    
     (Blue fluorescence under UV254).
    
  • 1H NMR (DMSO-d6): Look for the diagnostic NH singlet broad peak around

    
     8.4 ppm and the methoxy singlet at 
    
    
    
    3.75 ppm. The pyridine C2 proton will appear as a doublet/singlet around
    
    
    8.2 ppm.
Troubleshooting & Safety
  • Pressure Build-up: Toluene expands significantly. Do not fill vials >60% volume. Ensure the vial cap is rated for at least 300 psi.

  • Pd Black Formation: If the reaction solution turns clear and then precipitates black solid rapidly, the catalyst has decomposed (aggregated). Increase ligand loading to 6 mol% or switch to Xantphos.

  • Incomplete Conversion: If starting material remains after 15 mins, increase temperature to 130°C rather than extending time, as prolonged irradiation can degrade the amine product.

References
  • Foundational Buchwald-Hartwig

    • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[1][2][3][4][5] Reaction of aryl bromides with tin amides. Journal of the American Chemical Society, 116(13), 5969–5970. Link

  • Microwave Effects in Coupling

    • Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis.[6] Angewandte Chemie International Edition, 43(46), 6250-6284. Link

  • Specific Pyridine Couplings

    • Bagley, M. C., et al. (2002).[7] A new one-step synthesis of pyridines under microwave-assisted conditions.[7][8] Tetrahedron Letters, 43(46), 8331-8334. Link

  • Green/Aqueous Protocols

    • Bhosale, V. R., et al. (2024).[9] Efficient Microwave-Assisted Buchwald-Hartwig Coupling... African Journal of Biological Sciences, 6(14), 2381-2391.[10] Link

Sources

Method

scale-up procedures for N-(4-methoxyphenyl)pyridin-3-amine production

Application Notes & Protocols: Scale-Up Procedures for N-(4-methoxyphenyl)pyridin-3-amine Production Introduction N-(4-methoxyphenyl)pyridin-3-amine is a key structural motif found in a variety of biologically active com...

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols: Scale-Up Procedures for N-(4-methoxyphenyl)pyridin-3-amine Production

Introduction

N-(4-methoxyphenyl)pyridin-3-amine is a key structural motif found in a variety of biologically active compounds and functional materials. Its synthesis is of significant interest to researchers in the pharmaceutical and materials science sectors. The transition from laboratory-scale synthesis to large-scale industrial production presents a unique set of challenges that require careful consideration of reaction efficiency, cost-effectiveness, safety, and environmental impact.

This document provides a comprehensive guide to the scale-up of N-(4-methoxyphenyl)pyridin-3-amine production, with a focus on the robust and widely applicable Buchwald-Hartwig amination reaction.[1][2] This palladium-catalyzed cross-coupling method offers a versatile and efficient route to C-N bond formation, overcoming many of the limitations of traditional methods like the Ullmann condensation, which often require harsh reaction conditions.[1][3][4]

Strategic Selection of Synthetic Pathway

For the synthesis of N-(4-methoxyphenyl)pyridin-3-amine, the Buchwald-Hartwig amination of 3-bromopyridine with 4-methoxyaniline is the recommended pathway for scale-up. This choice is predicated on several key advantages:

  • High Functional Group Tolerance: The Buchwald-Hartwig reaction is compatible with a wide range of functional groups, minimizing the need for protecting group strategies.[2]

  • Milder Reaction Conditions: Compared to classical methods, this palladium-catalyzed approach generally proceeds under milder temperatures and pressures, which is advantageous for large-scale operations from both a safety and energy consumption perspective.[1]

  • Catalytic Efficiency: Modern palladium catalysts and ligands enable high turnover numbers, reducing the overall cost associated with the precious metal catalyst.[5]

An alternative approach, the Ullmann condensation, typically requires higher temperatures and stoichiometric amounts of copper, making it less favorable for industrial-scale production due to cost and waste generation.[3]

Process Workflow Diagram

The following diagram illustrates the key stages in the scaled-up production of N-(4-methoxyphenyl)pyridin-3-amine.

Process_Workflow cluster_0 Upstream Processing cluster_1 Reaction & Quenching cluster_2 Downstream Processing Reagent_Staging Reagent Staging & QC Reactor_Charging Reactor Charging Reagent_Staging->Reactor_Charging Verified Reagents Reaction Buchwald-Hartwig Amination Reactor_Charging->Reaction Inert Atmosphere Quenching Reaction Quenching Reaction->Quenching Reaction Completion Workup Aqueous Workup Quenching->Workup Quenched Mixture Purification Crystallization/Chromatography Workup->Purification Crude Product Drying Product Drying Purification->Drying Purified Product Final_Product Final Product & QC Drying->Final_Product Dried API

Caption: High-level overview of the N-(4-methoxyphenyl)pyridin-3-amine production process.

Detailed Experimental Protocols

PART 1: Laboratory-Scale Synthesis (1-10 g)

This protocol is designed to establish a baseline for the reaction and to generate material for analytical standard development.

Materials:

Reagent/MaterialMolecular Weight ( g/mol )Quantity (for 5g scale)MolesSupplier
3-Bromopyridine158.004.74 g0.03Major Chemical Supplier
4-Methoxyaniline123.153.69 g0.03Major Chemical Supplier
Palladium(II) Acetate (Pd(OAc)₂)224.5067 mg0.0003 (1 mol%)Major Chemical Supplier
Xantphos578.68260 mg0.00045 (1.5 mol%)Major Chemical Supplier
Sodium tert-butoxide (NaOtBu)96.104.04 g0.042Major Chemical Supplier
Toluene (anhydrous)-100 mL-Major Chemical Supplier

Procedure:

  • Reactor Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is oven-dried and allowed to cool under a stream of nitrogen.

  • Reagent Charging: To the flask, add palladium(II) acetate, Xantphos, and sodium tert-butoxide. The flask is then evacuated and backfilled with nitrogen three times to ensure an inert atmosphere.

  • Solvent and Reactant Addition: Anhydrous toluene is added via cannula, followed by 3-bromopyridine and 4-methoxyaniline.

  • Reaction: The reaction mixture is heated to 100-110 °C and stirred vigorously for 12-24 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Quenching and Workup: Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of water. The mixture is then transferred to a separatory funnel, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure to yield the crude product. Purification is achieved by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

  • Isolation and Characterization: The fractions containing the pure product are combined, and the solvent is evaporated to yield N-(4-methoxyphenyl)pyridin-3-amine as a solid. The product is characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

PART 2: Pilot Plant Scale-Up (1-5 kg)

This protocol outlines the considerations and procedures for scaling the synthesis to a pilot plant setting.

Equipment:

  • 100 L glass-lined reactor with overhead stirring, heating/cooling jacket, and nitrogen sparging capabilities.

  • 50 L filter-dryer.

  • Appropriate pumps and transfer lines.

Modified Procedure:

  • Inerting the Reactor: The reactor is thoroughly cleaned, dried, and inerted by purging with nitrogen for an extended period. Oxygen levels should be monitored and confirmed to be below 0.5% before proceeding.

  • Reagent Charging (Solids): The solid reagents (palladium catalyst, ligand, and base) are charged to the reactor through a powder transfer system to minimize exposure to air and moisture.

  • Solvent and Reactant Addition (Liquids): Toluene is transferred to the reactor, followed by the addition of 3-bromopyridine and a solution of 4-methoxyaniline in toluene. The order of addition can be critical and should be consistent.

  • Reaction and Monitoring: The reaction mixture is heated to the target temperature with controlled heating ramps. Agitation speed is crucial to ensure proper mixing of the heterogeneous mixture.[6] In-process controls (IPCs) using HPLC are performed at regular intervals to monitor the reaction progress.

  • Controlled Quenching: The reaction is cooled, and water is added slowly and controllably to manage any exotherm.

  • Phase Separation and Workup: The aqueous and organic layers are allowed to separate, and the aqueous layer is drained. The organic layer is washed with brine.

  • Crystallization: The crude product solution in toluene is concentrated, and an anti-solvent (e.g., heptane) is added to induce crystallization. The slurry is cooled to maximize yield.

  • Isolation and Drying: The product is isolated by filtration in the filter-dryer and washed with the crystallization solvent mixture. The solid is then dried under vacuum at a controlled temperature until the residual solvent levels meet specifications.

Process Optimization and Control

A Design of Experiments (DoE) approach is recommended to optimize key reaction parameters for improved yield, purity, and cycle time.

Key Parameters for Optimization:

ParameterRangeRationale
Catalyst Loading0.1 - 2 mol%To minimize cost while maintaining a high reaction rate.
Ligand-to-Metal Ratio1:1 - 2:1To ensure catalyst stability and activity.
Base Equivalents1.2 - 2.0To drive the reaction to completion without causing side reactions.
Temperature80 - 120 °CTo balance reaction rate with potential for impurity formation.
Reaction Time8 - 36 hoursTo achieve complete conversion and optimize reactor occupancy.

Analytical Method Development

Robust analytical methods are essential for monitoring the reaction and ensuring the quality of the final product.

  • HPLC: A reverse-phase HPLC method with UV detection should be developed and validated for the quantification of starting materials, intermediates, the final product, and any potential impurities.

  • Gas Chromatography (GC): A GC method is required to determine residual solvent levels in the final product.

  • NMR and Mass Spectrometry: These techniques are used for structural confirmation of the final product and identification of any unknown impurities.

Safety and Hazard Assessment

A thorough safety review is mandatory before conducting any scale-up activities.

Hazardous Materials:

  • 3-Bromopyridine: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[7][8][9][10]

  • 4-Methoxyaniline: Toxic if swallowed. Fatal in contact with skin or if inhaled. May cause an allergic skin reaction and may cause cancer.[11][12][13][14]

  • Sodium tert-butoxide: Flammable solid. Causes severe skin burns and eye damage.

  • Toluene: Highly flammable liquid and vapor. May be fatal if swallowed and enters airways. Causes skin irritation. May cause drowsiness or dizziness. Suspected of damaging fertility or the unborn child.

Engineering Controls and Personal Protective Equipment (PPE):

  • All operations should be conducted in a well-ventilated area, preferably within a fume hood at the laboratory scale and in a closed reactor system at the pilot scale.

  • Personnel must wear appropriate PPE, including safety glasses, flame-retardant lab coats, and chemically resistant gloves.

  • For handling highly toxic materials like 4-methoxyaniline, a powered air-purifying respirator (PAPR) may be necessary.

  • Grounding and bonding of all equipment are essential to prevent static discharge when handling flammable solvents.[8]

Catalytic Cycle of Buchwald-Hartwig Amination

The following diagram outlines the generally accepted catalytic cycle for the Buchwald-Hartwig amination.

Catalytic_Cycle Pd(0)L2 Pd(0)L₂ Ox_Add Oxidative Addition Complex Pd(0)L2->Ox_Add + Ar-X Amine_Coord Amine Coordination Complex Ox_Add->Amine_Coord + R₂NH Dehydrohalogenation Dehydrohalogenation Complex Amine_Coord->Dehydrohalogenation - HX (Base) Dehydrohalogenation->Pd(0)L2 Product Ar-NR₂ Dehydrohalogenation->Product Reductive Elimination

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.

Conclusion

The successful scale-up of N-(4-methoxyphenyl)pyridin-3-amine production via the Buchwald-Hartwig amination requires a systematic approach that integrates robust process chemistry, sound engineering principles, and a commitment to safety. The protocols and guidelines presented in this document provide a solid foundation for researchers and drug development professionals to navigate the complexities of transitioning this important synthesis from the laboratory to a manufacturing environment. Careful optimization and control of critical process parameters will be key to achieving a high-yielding, cost-effective, and safe manufacturing process.

References

  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. (2008, February 25). Retrieved from [Link]

  • Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors. (n.d.). PMC. Retrieved from [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (2016, September 30). Chemical Reviews. Retrieved from [Link]

  • Purification of Oleylamine for Materials Synthesis and Spectroscopic Diagnostics for trans Isomers. (n.d.). ResearchGate. Retrieved from [Link]

  • Scalable, Green Synthesis of Heteroaromatic Amine-boranes. (n.d.). Request PDF. Retrieved from [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]

  • Antibody purification methods. (1998, October). PubMed. Retrieved from [Link]

  • Ullmann condensation. (n.d.). Wikipedia. Retrieved from [Link]

  • Biobased Amines: From Synthesis to Polymers; Present and Future. (2016, November 3). Chemical Reviews. Retrieved from [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025, January 22). Organic Chemistry Frontiers (RSC Publishing). DOI:10.1039/D4QO02335H. Retrieved from [Link]

  • New Stable Cu(I) Catalyst Supported on Weakly Acidic Polyacrylate Resin for Green C-N Coupling. (n.d.). PMC. Retrieved from [Link]

  • (IUCr) CoII-catalysed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate. (2024, April 15). Retrieved from [Link]

  • Safety Data Sheet: 4-Methoxyaniline. (n.d.). Carl ROTH. Retrieved from [Link]

  • On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. (2023, June 27). MDPI. Retrieved from [Link]

  • Amorphous N-(2-((4-hydroxyphenyl)amino)pyridin-3-yl)-4-methoxybenzenesulfonamide. (n.d.). Google Patents.
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (2024, November 25). Chemical Insights. Retrieved from [Link]

  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. (n.d.). PMC. Retrieved from [Link]

  • Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. (2025, July 23). Retrieved from [Link]

  • Safety Data Sheet 4-Anisidine. (n.d.). metasci. Retrieved from [Link]

  • Metal-Catalyzed Cross-Coupling Reactions in the Decoration of Pyridines. (n.d.). ResearchGate. Retrieved from [Link]

  • Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands. (2025, August 6). ResearchGate. Retrieved from [Link]

  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. (n.d.). PMC. Retrieved from [Link]

  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved from [Link]

  • Development and Applications of Pd Catalysts for C-N Cross-Coupling Reactions. (n.d.). Retrieved from [Link]

  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. (2021, December 15). Retrieved from [Link]

  • How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. (2025, September 30). Frontiers. Retrieved from [Link]

  • Synthesis of substituted N-heterocycles by N-arylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Facile and Green Synthesis of Saturated Cyclic Amines. (2017, October 12). MDPI. Retrieved from [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010, October 6). Nobel Prize. Retrieved from [Link]

  • Buchwald–Hartwig Amination with Aqueous Ammonia. (n.d.). Synthesis Spotlight. Retrieved from [Link]

  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. (n.d.). Retrieved from [Link]

Sources

Application

green chemistry approaches to N-(4-methoxyphenyl)pyridin-3-amine synthesis

Application Notes & Protocols Topic: Green Chemistry Approaches for the Synthesis of N-(4-methoxyphenyl)pyridin-3-amine Introduction: The Imperative for Sustainable Synthesis N-(4-methoxyphenyl)pyridin-3-amine is a diary...

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: Green Chemistry Approaches for the Synthesis of N-(4-methoxyphenyl)pyridin-3-amine

Introduction: The Imperative for Sustainable Synthesis

N-(4-methoxyphenyl)pyridin-3-amine is a diarylamine structure, a motif of significant interest in medicinal chemistry and materials science due to its prevalence in pharmacologically active compounds and functional organic materials.[1] Traditionally, the synthesis of such C-N coupled structures has relied heavily on transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig and Ullmann condensations. While effective, these methods often necessitate the use of expensive and toxic heavy metal catalysts, harsh reaction conditions, and environmentally persistent organic solvents, posing significant challenges related to cost, product purity, and environmental impact.[1][2]

This guide is designed for researchers, scientists, and drug development professionals seeking to integrate the principles of green chemistry into the synthesis of N-(4-methoxyphenyl)pyridin-3-amine. We move beyond simply listing procedures to explain the underlying causality of each approach, providing a framework for developing sustainable, efficient, and robust synthetic strategies. The protocols herein emphasize waste reduction, energy efficiency, the use of renewable feedstocks, and the elimination of hazardous substances, aligning with the core tenets of modern, responsible chemical synthesis.

Section 1: Metal-Free Dehydrogenative Aromatization

A primary goal in green synthesis is the elimination of transition metal catalysts to prevent product contamination and avoid the environmental burden of heavy metals. Dehydrogenative C-N coupling represents a powerful, atom-economical alternative that forms the desired bond through the removal of hydrogen, often with water as the only byproduct.

Rationale: Carbocatalysis for Clean C-N Bond Formation

Oxygen-rich porous carbon materials have emerged as highly effective catalysts for oxidative dehydrogenation (ODH) reactions.[3] The mechanism leverages the quinoid-type oxygen groups on the carbon surface to facilitate a cascade reaction.[4] This process begins with the condensation of an amine (e.g., 3-aminopyridine) with a cyclohexanone derivative to form an enamine intermediate. The carbocatalyst then triggers the key aromatization step, likely via hydride abstraction, to yield the final diarylamine.[3][4]

The key advantages of this approach are:

  • Metal-Free: Completely avoids transition metals, simplifying purification and eliminating concerns of metal leaching.[2]

  • Catalyst Reusability: The solid carbocatalyst can be recovered by simple filtration and regenerated for subsequent runs.[3]

  • High Atom Economy: The reaction cascade forms the product with high efficiency, minimizing waste.[2]

Experimental Workflow: Carbocatalyzed Synthesis

cluster_start Reactant Preparation cluster_reaction One-Pot Reaction cluster_workup Purification A 3-Aminopyridine E Mix reactants, catalyst, and oxidant in a suitable solvent (e.g., Toluene) A->E B 4-Methoxycyclohexanone B->E C Porous Carbon Catalyst (Oxygen-Rich) C->E D N-Oxo Quinoline (Stoichiometric Oxidant) D->E F Reflux at 110-120 °C (Monitor by TLC/LC-MS) E->F G Cool reaction mixture F->G H Filter to recover solid carbocatalyst G->H I Concentrate filtrate under reduced pressure H->I J Purify crude product via column chromatography I->J K N-(4-methoxyphenyl)pyridin-3-amine (Final Product) J->K

Caption: Workflow for Metal-Free Carbocatalyzed Synthesis.

Protocol: Synthesis via Dehydrogenative Aromatization

Materials:

  • 3-Aminopyridine (1.0 equiv)

  • 4-Methoxycyclohexanone (1.1 equiv)

  • Oxygen-rich porous carbon catalyst (10 wt%)

  • N-oxo quinoline (1.5 equiv)

  • Toluene (0.1 M concentration)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-aminopyridine, 4-methoxycyclohexanone, the porous carbon catalyst, and N-oxo quinoline.

  • Add toluene to the flask to achieve the desired concentration.

  • Heat the reaction mixture to reflux (approx. 110-120 °C) under an inert atmosphere (e.g., Nitrogen or Argon).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-12 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture through a pad of Celite® to remove the solid carbon catalyst. The catalyst can be washed with ethyl acetate, dried, and stored for regeneration and reuse.

  • Combine the filtrate and washes, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude residue by column chromatography on silica gel using an appropriate solvent gradient (e.g., 10-40% Ethyl Acetate in Hexanes) to afford pure N-(4-methoxyphenyl)pyridin-3-amine.

Section 2: Energy-Efficient Methodologies

Reducing energy consumption is a cornerstone of green chemistry. Microwave-assisted synthesis and mechanochemistry offer profound advantages over conventional solvothermal methods by drastically reducing reaction times and eliminating the need for bulk solvents.

Microwave-Assisted C-N Coupling in Green Solvents

Rationale: Microwave irradiation provides rapid, uniform heating of the reaction mixture, often leading to dramatic rate enhancements and higher yields compared to conventional heating methods.[5][6] This allows for significantly shorter reaction times, from hours to minutes, thereby reducing overall energy consumption.[7] Coupling this technology with the use of environmentally benign solvents, such as ethanol, water, or 2-MeTHF, further enhances the green credentials of the synthesis.[8][9]

Protocol: Microwave-Assisted Suzuki-Miyaura Coupling This protocol adapts the highly versatile Suzuki-Miyaura cross-coupling, which is effective for forming C-N bonds when using appropriate nitrogen-containing coupling partners or variations of the reaction, to a greener format. For the direct synthesis of our target, a Buchwald-Hartwig amination is more direct.

Materials:

  • 3-Aminopyridine (1.2 equiv)

  • 4-Methoxyphenylboronic acid (1.0 equiv)

  • Copper(II) acetate (Cu(OAc)₂, 1.5 equiv, as catalyst and oxidant)

  • Pyridine (2.0 equiv, as base and ligand)

  • Ethanol/Water (1:1 v/v mixture)

  • Microwave reactor vials (10 mL)

Procedure:

  • In a 10 mL microwave reactor vial equipped with a magnetic stir bar, add 4-methoxyphenylboronic acid, 3-aminopyridine, Cu(OAc)₂, and pyridine.

  • Add the ethanol/water solvent mixture (e.g., 5 mL).

  • Seal the vial securely with a cap.

  • Place the vial in the microwave reactor cavity.

  • Irradiate the mixture at a constant temperature of 120 °C for 30-45 minutes. Maintain pressure below 250 psi with simultaneous cooling.

  • After irradiation is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography as described in Protocol 1.3.

ParameterConventional HeatingMicrowave Irradiation
Reaction Time 8 - 24 hours20 - 60 minutes[7]
Typical Yield 60 - 80%85 - 95%[7][10]
Solvent Toluene, Dioxane, DMFEthanol, Water, 2-MeTHF[8][11]
Energy Input High (prolonged heating)Low (short duration)

Table 1. Comparison of Conventional vs. Microwave-Assisted Synthesis.

Mechanochemical Synthesis: A Solvent-Free Approach

Rationale: Mechanochemistry utilizes mechanical energy, typically from ball-milling, to induce chemical reactions in the solid state.[12] This approach can eliminate the need for bulk solvents, a major source of chemical waste.[13] The intense mixing and grinding action breaks down crystal lattices, increases surface area, and provides the activation energy for bond formation.[13] Liquid-Assisted Grinding (LAG), where a substoichiometric amount of a green solvent is added, can further enhance reaction rates.[13]

A Load Reactants & Catalyst (e.g., 3-halopyridine, p-anisidine, base) into milling jar with balls B Add minimal LAG solvent (e.g., ethanol, <2 equiv) A->B C Perform Ball Milling (e.g., 20-30 Hz for 1-3 hours) B->C D Extract crude product from milling jar C->D E Purify via Crystallization or Chromatography D->E F Final Product E->F

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of N-(4-methoxyphenyl)pyridin-3-amine

Welcome to the Technical Support Center. This guide is designed for synthetic chemists and drug development professionals tasked with optimizing the palladium-catalyzed Buchwald-Hartwig amination between 3-halopyridines...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for synthetic chemists and drug development professionals tasked with optimizing the palladium-catalyzed Buchwald-Hartwig amination between 3-halopyridines (e.g., 3-bromopyridine) and electron-rich anilines (e.g., 4-methoxyaniline).

Coupling heterocycles presents unique mechanistic hurdles, primarily due to the competitive coordination of the heteroatom to the metal center. This guide synthesizes field-proven methodologies, causal troubleshooting, and self-validating protocols to ensure high-yield carbon-nitrogen (C–N) bond formation.

Reaction Optimization Workflow

Workflow A 1. Substrate Prep 3-Bromopyridine + 4-Methoxyaniline B 2. Catalyst Selection Pd2(dba)3 + BrettPhos A->B C 3. Base/Solvent NaOtBu in Toluene B->C D 4. Reaction 100 °C, 12h, Argon C->D E 5. Workup & Analysis LC-MS / NMR Yield D->E

Workflow for optimizing the Buchwald-Hartwig amination of 3-bromopyridine.

Self-Validating Experimental Protocol

To ensure reproducibility, this protocol is designed as a self-validating system . Each critical phase includes an observable checkpoint to verify that the chemical system is behaving as intended, preventing downstream failures caused by degraded reagents.

Materials: 3-Bromopyridine (1.0 equiv), 4-Methoxyaniline (1.2 equiv), Pd2(dba)3 (2 mol%), BrettPhos (4 mol%), NaOtBu (1.4 equiv), Anhydrous Toluene (0.2 M).

Step 1: Catalyst Pre-Activation & Inertion

  • Action: In a nitrogen-filled glovebox, add Pd2(dba)3 and BrettPhos to an oven-dried Schlenk flask.

  • Causality: Palladium(0) is highly susceptible to oxidation. BrettPhos is selected because its bulky biaryl structure ensures the formation of a highly active mono-ligated L-Pd(0) species, which sterically blocks the pyridine nitrogen from poisoning the catalyst[1].

  • Validation Checkpoint: The solid mixture should appear dark purple/red. If the Pd2(dba)3 is black or gray, it has oxidized to inactive Pd-black and must be discarded.

Step 2: Substrate & Base Addition

  • Action: Add 3-bromopyridine, 4-methoxyaniline, and NaOtBu to the flask.

  • Causality: A slight excess of the amine and base ensures complete consumption of the heteroaryl halide. NaOtBu is a strong base that rapidly deprotonates the coordinated amine to form the palladium-amido intermediate[2].

Step 3: Solvent Addition & Active Catalyst Formation

  • Action: Add anhydrous, degassed toluene. Stir at room temperature for 5 minutes.

  • Validation Checkpoint: The solution must transition from dark purple to a deep red/brown homogeneous mixture. This color shift confirms the displacement of the dba ligands and the successful formation of the active BrettPhos-Pd(0) complex. Immediate precipitation of black particles indicates solvent moisture/oxygen contamination.

Step 4: Heating & Kinetic Monitoring

  • Action: Seal the flask and heat to 100 °C in an oil bath for 12 hours.

  • Validation Checkpoint: At

    
     hour, pull a 50 µL aliquot under positive N2 pressure. Quench in EtOAc/H2O and run a TLC (Hexanes/EtOAc 7:3). The appearance of a new, highly UV-active spot (lower 
    
    
    
    than 3-bromopyridine) confirms catalytic turnover has initiated.

Step 5: Workup & Isolation

  • Action: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite. Concentrate in vacuo and purify via silica gel flash chromatography.

Quantitative Optimization Data

The following table summarizes the quantitative impact of ligand and base selection on the reaction yield. These data points illustrate the necessity of overcoming catalyst poisoning and slow reductive elimination.

EntryCatalyst PrecursorLigandBaseSolventTemp (°C)Yield (%)Mechanistic Rationale
1Pd2(dba)3PPh3NaOtBuToluene100<10%Severe catalyst poisoning via pyridine coordination to the unhindered Pd center.
2Pd2(dba)3BINAPNaOtBuToluene10055%Moderate yield; the bidentate ligand prevents some poisoning, but reductive elimination is slow[3].
3Pd(OAc)2XantphosCs2CO3Dioxane10078%Good yield; the wider bite angle of Xantphos promotes faster reductive elimination.
4Pd2(dba)3BrettPhosNaOtBuToluene10094% Optimal; bulky biaryl phosphine ensures mono-ligation and sterically blocks heterocycle binding[4].
Troubleshooting Guides & FAQs

Q: Why is my reaction yield significantly lower when using 3-bromopyridine compared to a standard bromobenzene control? A: The pyridine ring contains a basic nitrogen with an available lone pair that competitively coordinates to the palladium center. This forms a stable, off-cycle complex that retards the oxidative addition step, effectively poisoning the catalyst [5][5]. To resolve this, you must use highly sterically demanding ligands (like BrettPhos or RuPhos). These ligands create a protective steric pocket around the palladium atom, allowing the C–Br bond to interact while blocking the approach of the pyridine nitrogen [1][1].

Q: I am observing significant amounts of unreacted 3-bromopyridine and some hydrodehalogenated byproduct (pyridine). How can I fix this? A: Hydrodehalogenation typically occurs when the palladium-amido intermediate undergoes


-hydride elimination or when reductive elimination is too slow, allowing side reactions to outcompete product formation [3][3]. Because 4-methoxyaniline is highly electron-rich, it binds tightly to the Pd(II) intermediate, stabilizing it and slowing down reductive elimination.
Solution: Switch to a ligand that forces a tighter geometry to accelerate reductive elimination (e.g., BrettPhos). Additionally, if you are using NaOtBu, the alkoxide can sometimes act as a hydride source; switching to a weaker, non-nucleophilic base like Cs2CO3 or K3PO4 in dioxane can minimize this reduction pathway [2][2].

Q: What is the best self-validating control I should run to ensure my anhydrous conditions are sufficient? A: Run a parallel reaction using a highly reactive, non-coordinating electrophile like 4-bromotoluene with 4-methoxyaniline under the exact same conditions [6][6]. If this control fails, your solvent is wet or your Pd/ligand is oxidized. If the control succeeds but your 3-bromopyridine reaction fails, the issue is strictly substrate-specific (catalyst poisoning), validating the need for further ligand optimization.

Mechanistic Pathway & Failure Modes

Understanding the catalytic cycle is essential for rational troubleshooting. The diagram below illustrates the standard Buchwald-Hartwig cycle alongside the primary failure mode encountered with 3-halopyridines.

CatalyticCycle Pd0 L-Pd(0) Active Catalyst OA Oxidative Addition (3-Bromopyridine) Pd0->OA Step 1 Coord Amine Coordination (4-Methoxyaniline) OA->Coord Step 2 Poison Catalyst Poisoning (Pyridine Binding) OA->Poison Side Reaction Deprot Deprotonation (Base) Coord->Deprot Step 3 RE Reductive Elimination (Product) Deprot->RE Step 4 RE->Pd0 Step 5

Catalytic cycle of Pd-catalyzed amination highlighting potential pyridine poisoning.

References
  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. nih.gov.[Link]

  • Buchwald–Hartwig amination. wikipedia.org.[Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. nih.gov.[Link]

  • Buchwald-Hartwig Amination. libretexts.org.[Link]

  • Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides. mit.edu.[Link]

Sources

Optimization

Technical Support Center: Purification of N-(4-methoxyphenyl)pyridin-3-amine

From the Desk of the Senior Application Scientist Welcome to the dedicated technical support guide for the purification of N-(4-methoxyphenyl)pyridin-3-amine. This resource is designed for researchers, medicinal chemists...

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist

Welcome to the dedicated technical support guide for the purification of N-(4-methoxyphenyl)pyridin-3-amine. This resource is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in isolating this valuable diarylamine intermediate. The following sections provide in-depth, field-tested strategies, moving beyond simple protocols to explain the underlying chemical principles that govern success. Our goal is to empower you with the knowledge to not only solve common purification issues but also to proactively design robust and efficient purification workflows.

Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions you may have before or during the purification process.

Q1: What are the most probable impurities in my crude N-(4-methoxyphenyl)pyridin-3-amine, especially if synthesized via Buchwald-Hartwig amination?

Understanding potential impurities is the cornerstone of designing an effective purification strategy. The Buchwald-Hartwig amination is a powerful C-N bond-forming reaction but involves multiple components that can contaminate the final product.[1]

Table 1: Common Impurities in Buchwald-Hartwig Synthesis of N-(4-methoxyphenyl)pyridin-3-amine

Impurity ClassSpecific ExamplesRemoval StrategyRationale
Unreacted Starting Materials p-Anisidine, 3-halopyridine (e.g., 3-bromopyridine)Acid-Base Extraction, Chromatographyp-Anisidine is basic and can be removed with the product, requiring chromatography. The halopyridine is neutral and can be washed away after product protonation.
Catalyst & Ligand Residues Palladium species, phosphine ligands (e.g., BINAP, XPhos) and their oxidesChromatography, Charcoal TreatmentThese are typically less polar or charged and can be separated via chromatography. Residual color from palladium can sometimes be removed with activated carbon.
Base Residues Sodium tert-butoxide, potassium carbonate, cesium carbonate, potassium phosphateAqueous Washes, Acid-Base ExtractionInorganic bases are readily removed with water. Stronger organic-soluble bases like NaOtBu are hydrolyzed and washed away during acidic workup.[2]
Side Products Products of hydrodehalogenation of the aryl halide, or products from competing C-O or C-C coupling.[1]Chromatography, RecrystallizationThese byproducts often have polarities very similar to the desired product, necessitating high-resolution techniques like flash chromatography.

Q2: What is the most effective first-pass purification strategy for this compound?

For a basic compound like N-(4-methoxyphenyl)pyridin-3-amine, an acid-base extraction is the most logical and efficient initial purification step.[3] This technique leverages the different solubilities of the compound in its neutral and salt forms.[4] The secondary amine and the pyridine nitrogen are both basic and will be protonated in an acidic aqueous solution, rendering the molecule water-soluble. This allows for the removal of non-basic organic impurities.

Workflow: General Purification Strategy

The following diagram outlines a decision-making process for purifying your crude product.

purification_workflow cluster_start Initial State cluster_workup Primary Purification cluster_analysis Analysis cluster_final Final Purification crude Crude Reaction Mixture extraction Perform Acid-Base Extraction (Dissolve in Organic Solvent, wash with aq. Acid) crude->extraction basify Basify Aqueous Layer (e.g., with NaOH, NaHCO3) extraction->basify Aqueous layer contains protonated amine extract_product Extract Product with Organic Solvent basify->extract_product dry_evap Dry & Evaporate Solvent extract_product->dry_evap analyze Assess Purity (TLC, NMR, LCMS) dry_evap->analyze pure Product is Pure (>95%) analyze->pure Yes chromatography Flash Column Chromatography analyze->chromatography No, multiple impurities or oily product recrystallize Recrystallization analyze->recrystallize No, solid with minor impurities chromatography->pure recrystallize->pure acid_base_extraction start Crude Mixture in Organic Solvent (e.g., EtOAc) R₂NH (Product) Neutral Impurity (NI) wash Wash with aq. HCl start->wash sep_funnel Separatory Funnel Organic Layer (Top) NI Aqueous Layer (Bottom) R₂NH₂⁺Cl⁻ (Product Salt) wash->sep_funnel organic_out Organic Layer Contains Neutral Impurities Discard sep_funnel:f1->organic_out Separate Layers aqueous_out Aqueous Layer Contains Product Salt sep_funnel:f3->aqueous_out Separate Layers basify_step Add aq. NaOH aqueous_out->basify_step final_product Final Organic Layer Contains Purified R₂NH basify_step->final_product Extract with fresh organic solvent

Sources

Troubleshooting

Technical Support Center: Catalyst Residue Removal from N-(4-methoxyphenyl)pyridin-3-amine

Welcome to the technical support resource for drug development professionals and researchers. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) concerning the critical final step in the s...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for drug development professionals and researchers. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) concerning the critical final step in the synthesis of N-(4-methoxyphenyl)pyridin-3-amine: the removal of residual metal catalysts. Our focus is to provide not just protocols, but the underlying scientific rationale to empower you to solve purification challenges effectively.

Part 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section addresses the foundational questions regarding catalyst removal for this specific Active Pharmaceutical Ingredient (API) intermediate.

Q1: Why is removing catalyst residues from N-(4-methoxyphenyl)pyridin-3-amine so critical?

The removal of metal residues is a non-negotiable step in pharmaceutical synthesis for three primary reasons:

  • Patient Safety and Toxicity: Many transition metals, particularly palladium, are toxic and have strict limits on their permissible daily exposure (PDE) in final drug products.[1][2][3] Regulatory bodies like the ICH have established guidelines (ICH Q3D) that mandate control of these elemental impurities.[2][4] Residual metals can have hepatotoxic and nephrotoxic effects.[5]

  • Catalytic Activity in Downstream Steps: Trace amounts of a catalyst from one step can interfere with subsequent chemical transformations, leading to side reactions, low yields, or complete reaction failure.

  • Drug Product Stability: Residual metals can degrade the final API over time, affecting its shelf-life, efficacy, and safety profile.

Q2: What makes removing catalysts from this specific molecule challenging?

The structure of N-(4-methoxyphenyl)pyridin-3-amine presents a unique challenge. The nitrogen atoms on both the pyridine ring and the secondary amine group are excellent ligands that can form stable, soluble complexes with the metal center of the catalyst (e.g., palladium).[6] This "chelation effect" keeps the metal in solution with the product, making simple filtration of precipitated metal ineffective.[6]

Q3: What are the common catalysts used for synthesizing N-(4-methoxyphenyl)pyridin-3-amine and what is their state after the reaction?

The synthesis of N-(4-methoxyphenyl)pyridin-3-amine typically involves cross-coupling reactions. The choice of catalyst depends on the specific reaction:

  • Palladium (Buchwald-Hartwig Amination): This is the most common method for forming the C-N bond.[1][7] Post-reaction, palladium can exist in various oxidation states, including soluble Pd(II) species and colloidal Pd(0) nanoparticles, which are difficult to filter.[8]

  • Copper (Ullmann Condensation): An older but still relevant method.[9][10] Copper residues are often in the form of Cu(I) and Cu(II) salts, which can impart a distinct blue or green color to the product.[11]

  • Nickel (Nickel-Catalyzed Amination): A more cost-effective alternative to palladium, nickel catalysts are gaining traction.[12][13] A common issue is the formation of inactive metallic "nickel-black," which can complicate purification.[14]

Q4: What are the primary strategies for removing these catalyst residues?

There are four main strategies, often used in combination, to reduce catalyst levels to the required parts-per-million (ppm) range:

  • Scavenging: Using solid-supported materials or soluble agents with a high affinity for the target metal to bind it, allowing for removal by filtration.

  • Adsorption: Employing high-surface-area materials like activated carbon to adsorb the metal residues.[15][16]

  • Chromatography: Separating the desired compound from metal impurities based on differential adsorption on a stationary phase like silica gel.[17]

  • Extraction & Crystallization: Using liquid-liquid extraction with aqueous chelating agents or purifying the final product through recrystallization.[18]

Part 2: Troubleshooting and Optimization Guide

This section provides detailed protocols and troubleshooting advice for specific experimental challenges.

Scenario 1: High Residual Palladium (>10 ppm) after Buchwald-Hartwig Amination

This is the most common challenge faced during the synthesis of N-(4-methoxyphenyl)pyridin-3-amine.

  • Root Cause: The palladium is likely a soluble Pd(II) complex chelated by your product or a colloidal Pd(0) species that passes through standard filter aids.

  • Solution Strategy: Employ a high-affinity removal agent like a metal scavenger or activated carbon.

Metal scavengers are functionalized materials (often silica-based) that selectively bind metal species.[8][19] Thiol-based scavengers are particularly effective for soft metals like palladium.[4]

Q: Which scavenger should I choose?

For aminopyridine products, scavengers with multidentate ligands or high thiol loading are recommended to effectively compete with the product's chelating ability.

Scavenger TypeFunctional GroupTypical ApplicationPros & Cons
Thiol-Functionalized Silica -SHGeneral purpose Pd removalPro: Widely available, effective for Pd(0) and Pd(II). Con: Can sometimes require elevated temperatures.
Thiourea-Alkyl Silica -C(=S)N-High-value pharmaceutical streamsPro: Very high efficiency, can reduce Pd to <1 ppm.[20] Con: Can be more expensive.
Multidentate Amine Silica Multiple -NH₂ groupsPolar, electron-rich productsPro: Excellent for chelating various Pd species.[8] Con: May have some non-specific product binding.
  • Dissolve Crude Product: After the initial workup, dissolve the crude N-(4-methoxyphenyl)pyridin-3-amine in a suitable solvent (e.g., Methanol, Toluene, Ethyl Acetate) at a concentration of ~50-100 mg/mL.

  • Add Scavenger: Add the selected solid-supported scavenger (typically 5-10 wt% relative to the crude product, or 3-5 equivalents relative to the initial catalyst loading).

  • Stir Suspension: Stir the mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C). The optimal time can range from 4 to 16 hours.[6]

  • Monitor Progress (Optional): Take small aliquots of the solution over time and analyze for residual palladium content to determine the optimal stirring time.

  • Filter: Filter the mixture through a pad of Celite® to completely remove the scavenger resin.

  • Wash and Concentrate: Wash the filter cake with fresh solvent to ensure full recovery of the product. Combine the filtrate and washings, and remove the solvent under reduced pressure.

  • Analyze: Quantify the remaining palladium content using ICP-MS.[6]

Scavenger_Workflow A Crude Product in Solution B Add Solid-Supported Scavenger A->B C Stir Suspension (4-16h, 25-50°C) B->C D Filter through Celite® Pad C->D E Scavenger-Pd Complex (Waste) D->E Solid F Filtrate with Purified Product D->F Liquid G Solvent Evaporation F->G H Purified Product (<10 ppm Pd) G->H

Caption: Workflow for Palladium Removal using Scavengers.

Activated carbon is a porous material with a high surface area that can effectively adsorb metal residues and colored impurities.[16][21]

Q: When should I use activated carbon, and what are the risks?

Activated carbon is an excellent, inexpensive choice for decolorization and removing a significant bulk of the metal catalyst.[22] However, its non-specific nature can lead to co-adsorption of your desired product, potentially lowering the final yield.[4] Always perform a small-scale test to assess product loss.

  • Prepare Solution: Dissolve the crude product in an appropriate solvent (e.g., Methanol, Ethyl Acetate).

  • Add Carbon: Add powdered activated carbon (typically 5-10 wt% relative to the crude product) to the solution.[6]

  • Stir Suspension: Stir the mixture vigorously at room temperature or with gentle heating (40-50 °C) for 1 to 18 hours.

  • Filter Through Celite®: It is critical to filter the mixture through a thick (2-3 cm) pad of Celite® to remove the fine carbon particles. A standard filter paper is insufficient.[6]

  • Wash and Concentrate: Wash the Celite®/carbon pad thoroughly with fresh solvent. Combine the filtrates and concentrate under reduced pressure.

  • Analyze: Quantify residual palladium via ICP-MS.

Carbon_Workflow A Crude Product in Solution B Add Activated Carbon (5-10 wt%) A->B C Stir Suspension (1-18h, 25-50°C) B->C D Filter through Thick Celite® Pad C->D E Carbon-Pd Adsorbate (Waste) D->E Solid F Filtrate with Purified Product D->F Liquid G Solvent Evaporation F->G H Purified Product G->H

Caption: Workflow for Palladium Removal using Activated Carbon.

Scenario 2: Product is Blue/Green after Ullmann Condensation

A persistent blue or green color is a clear indicator of copper contamination.

  • Root Cause: Copper salts are complexed with the product, similar to palladium.

  • Solution Strategy: Use an aqueous wash with a strong chelating agent to pull the copper into the aqueous phase.

Chelating agents like EDTA (ethylenediaminetetraacetic acid) or even simple ammonia form highly stable, water-soluble complexes with copper ions, facilitating their removal via liquid-liquid extraction.[11][23]

Q: Which chelating agent is best?

  • 0.5 M EDTA (pH 7-8): Very effective and generally compatible with most functional groups.

  • Aqueous Ammonia: Forms a deep blue complex with copper, providing a great visual indicator of removal. Only suitable for products stable to basic conditions.[23]

  • Saturated Ammonium Chloride: A mildly acidic option for base-sensitive compounds.[23]

  • Dissolve Product: Dissolve the crude product in a water-immiscible organic solvent (e.g., Ethyl Acetate, Dichloromethane).

  • Transfer to Separatory Funnel: Transfer the organic solution to a separatory funnel.

  • First Wash: Add an equal volume of 0.5 M EDTA solution. Shake the funnel vigorously for 1-2 minutes. The aqueous layer will likely turn blue-green as the copper-EDTA complex forms.[11]

  • Separate Layers: Allow the layers to separate and drain the lower aqueous layer.

  • Repeat Wash: Repeat the wash with fresh EDTA solution until the aqueous layer is colorless.

  • Brine Wash: Wash the organic layer with an equal volume of brine (saturated NaCl solution) to remove any residual EDTA and break up emulsions.[11]

  • Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the copper-free product.

Extraction_Workflow cluster_0 Separatory Funnel A Product in Organic Solvent B Add Aqueous EDTA Solution A->B C Shake & Separate B->C D Aqueous Layer (Copper-EDTA Complex) C->D Drain E Organic Layer (Cleaner Product) C->E Retain F Repeat Wash until Colorless E->F G Brine Wash F->G H Dry & Evaporate G->H I Purified Product H->I

Caption: Workflow for Copper Removal via Extraction.

Part 3: General Purification & Analysis
Troubleshooting Column Chromatography

Q: My product is streaking on the silica gel column, and the palladium is co-eluting.

The basic nitrogen atoms of your product can interact strongly with the acidic silica gel, causing tailing.

  • Solution: Add a small amount of a basic modifier, such as triethylamine (~0.5-1%), to your eluent system (e.g., Hexane/Ethyl Acetate). This will neutralize the acidic sites on the silica, resulting in sharper peaks and better separation from the metal residues.

Final Confirmation: Quantifying Residual Metals

Q: How can I be certain my product meets regulatory limits?

Visual inspection is not enough. The industry-standard method for quantifying trace metal impurities in APIs is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) .[6] This technique offers the high sensitivity required to detect metals at the ppm or even parts-per-billion (ppb) level, ensuring your product meets the stringent requirements of regulatory bodies.

Part 4: Summary of Removal Strategies
MethodTarget Catalyst(s)Best For...Key Considerations
Metal Scavengers Pd, Ni, CuAchieving very low (<5 ppm) residual levels in high-value products.Higher cost; requires optimization of time and temperature.
Activated Carbon Pd, Ni, CuBulk removal of catalyst and colored impurities.Potential for product loss; requires careful filtration to remove fines.
Aqueous Extraction Cu, NiRemoving ionic metal species, especially copper.Product must be soluble in a water-immiscible solvent.
Column Chromatography Pd, Ni, CuSimultaneous purification and metal removal.Can be solvent-intensive; may require basic modifiers to prevent tailing.
Crystallization AllFinal polishing step when a suitable solvent system is found.May not be effective for removing highly soluble metal complexes.
References
  • Webb, P. J., et al. (2007). "Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients". Organic Process Research & Development. [Link]

  • Norit. "Pharmaceuticals and Cosmetics". Norit Activated Carbon. [Link]

  • PuroCarbon S.L. (2024). "Activated Carbon for Pharmaceutical Purification". PuroCarbon S.L.. [Link]

  • Onyx Scientific. "Palladium scavenging: From 1% to within ICH limits". Onyx Scientific. [Link]

  • Johnson Matthey. (2016). "Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams". Johnson Matthey Technology Review. [Link]

  • Innova Corporate. (2024). "Activated Carbon for API: Specialized Solutions for Pharmaceutical Purification". Innova Corporate. [Link]

  • Haycarb. "Pharmaceutical Grade Carbon". Haycarb. [Link]

  • Mechnou, I., et al. (2025). "Activated carbons for effective pharmaceutical adsorption: Impact of feedstock origin, activation agents, adsorption conditions, and cost analysis". Environmental Science and Pollution Research. [Link]

  • Gualandi, A., et al. (2021). "Overcoming limitations in dual photoredox/nickel catalyzed C–N cross-couplings due to catalyst deactivation". Max-Planck-Gesellschaft. [Link]

  • ResearchGate. (2022). "Is there another way to get rid of the remnants of the copper catalyst?". ResearchGate. [Link]

  • Biotage. (2023). "How to Remove Palladium in three easy steps". Biotage. [Link]

  • ScienceDaily. (2008). "Pharmaceutical Testing: Test Identifies Toxic Platinum And Palladium Without Time-consuming Sample Pretreatment". ScienceDaily. [Link]

  • Tasker, S. Z., et al. (2014). "Recent Advances in Nickel Catalysis". Nature. [Link]

  • MacKenzie, L. K., et al. (2018). "Origins of high catalyst loading in copper(i)-catalysed Ullmann–Goldberg C–N coupling reactions". Chemical Science. [Link]

  • Mettler Toledo. "Recrystallization Guide: Process, Procedure, Solvents". Mettler Toledo. [Link]

  • Organic Chemistry Portal. "Ullmann Reaction". Organic Chemistry Portal. [Link]

  • Wikipedia. "Buchwald–Hartwig amination". Wikipedia. [Link]

  • Merian, E. (1991). "Biological and hepatotoxic effects of palladium. An overview on experimental investigations and personal studies". PubMed. [Link]

Sources

Optimization

Technical Support Center: Stability of N-(4-methoxyphenyl)pyridin-3-amine in Solution

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with N-(4-methoxyphenyl)pyridin-3-amine. It addresses potential stability issues encountered during e...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with N-(4-methoxyphenyl)pyridin-3-amine. It addresses potential stability issues encountered during experimental work and offers structured troubleshooting advice and validated protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for N-(4-methoxyphenyl)pyridin-3-amine in solution?

Based on its chemical structure, which contains an aromatic amine, a pyridine ring, and a methoxy group, the primary stability concerns are susceptibility to oxidation, photodegradation, and, to a lesser extent, hydrolysis under strong acidic or basic conditions. Aromatic amines are generally prone to oxidation, which can be accelerated by exposure to light, heat, and the presence of metal ions.[1] The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic ring, influencing its reactivity.[1]

Q2: What are the initial signs of degradation of my N-(4-methoxyphenyl)pyridin-3-amine solution?

Visual inspection of your solution is the first step. A common sign of degradation for aromatic amines is a change in color, often to a darker yellow, brown, or even black hue, which can indicate the formation of oxidized polymeric impurities.[1] Additionally, you may observe the formation of precipitates if the degradation products are less soluble in your chosen solvent. For quantitative assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC) are essential to monitor the appearance of new peaks corresponding to degradation products and a decrease in the peak area of the parent compound.

Q3: How should I prepare and store my stock solutions of N-(4-methoxyphenyl)pyridin-3-amine to ensure maximum stability?

To minimize degradation, stock solutions should be prepared using high-purity, degassed solvents. It is advisable to protect the solution from light by using amber vials or by wrapping the container in aluminum foil. Storage at low temperatures, such as 2-8°C or -20°C, is recommended to slow down potential degradation reactions. For sensitive applications, overlaying the solution with an inert gas like nitrogen or argon can prevent oxidation.

Q4: I suspect my compound is degrading. What is the most effective way to confirm this and identify the degradation products?

The most effective strategy is to perform a forced degradation study.[2][3] This involves subjecting your compound to a variety of stress conditions, such as heat, light, acid, base, and oxidation, to accelerate the degradation process.[2][3] By analyzing the stressed samples using a stability-indicating analytical method, typically HPLC coupled with a mass spectrometer (LC-MS), you can identify and characterize the degradation products.[4]

Troubleshooting Guide

This section provides a structured approach to identifying and resolving stability issues with N-(4-methoxyphenyl)pyridin-3-amine solutions.

Issue 1: Rapid Discoloration of the Solution

  • Potential Cause: Oxidation or photodegradation. Aromatic amines are known to be sensitive to air and light.[1]

  • Troubleshooting Steps:

    • Protect from Light: Prepare and store the solution in amber-colored vials or wrap clear vials in aluminum foil.

    • De-gas Solvents: Before preparing your solution, sparge your solvent with an inert gas (nitrogen or argon) for 15-20 minutes to remove dissolved oxygen.

    • Use Antioxidants: If compatible with your experimental system, consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT).

    • Work Quickly: Minimize the exposure of the solution to ambient light and air during preparation and handling.

Issue 2: Appearance of New Peaks in HPLC Analysis Over Time

  • Potential Cause: Chemical degradation of the compound.

  • Troubleshooting Steps:

    • Establish a Baseline: Analyze a freshly prepared solution to establish the initial purity and retention time of N-(4-methoxyphenyl)pyridin-3-amine.

    • Time-Course Study: Analyze the solution at regular intervals (e.g., 0, 4, 8, 24, and 48 hours) under your typical experimental conditions to monitor the rate of degradation.

    • Investigate Solvent Effects: The stability of a compound can be solvent-dependent.[5] If you observe instability, consider preparing the solution in a different solvent to see if the degradation profile changes.

    • pH Adjustment: If your solvent system is aqueous, the pH can significantly impact stability. Prepare solutions in buffers at different pH values (e.g., pH 3, 7, and 9) to determine the optimal pH for stability. Most amines are resistant to hydrolysis in aqueous solutions, but this should still be verified.[6]

Issue 3: Inconsistent Results in Biological or Chemical Assays

  • Potential Cause: Degradation of the compound leading to a lower effective concentration and potentially interfering degradation products.

  • Troubleshooting Steps:

    • Always Use Fresh Solutions: For critical experiments, prepare a fresh solution of N-(4-methoxyphenyl)pyridin-3-amine immediately before use.

    • Validate Solution Stability: Perform a stability study under your specific assay conditions (e.g., temperature, media, incubation time) to ensure the compound remains stable throughout the experiment.

    • Include a Positive Control: Use a well-characterized, stable compound with a similar mechanism of action as a positive control to ensure your assay is performing as expected.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a forced degradation study to identify potential degradation pathways of N-(4-methoxyphenyl)pyridin-3-amine.

Materials:

  • N-(4-methoxyphenyl)pyridin-3-amine

  • HPLC-grade acetonitrile and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV or PDA detector

  • LC-MS system for peak identification

Procedure:

  • Prepare a Stock Solution: Prepare a 1 mg/mL stock solution of N-(4-methoxyphenyl)pyridin-3-amine in a 50:50 mixture of acetonitrile and water.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.[1]

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.[1]

    • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours, protected from light.[1]

    • Thermal Degradation: Place a sample of the stock solution in an oven at 80°C for 48 hours.[1]

    • Photodegradation: Expose a sample of the stock solution to a light source that meets ICH Q1B guidelines.

  • Sample Analysis:

    • At the end of the stress period, neutralize the acidic and basic samples.

    • Analyze all stressed samples, along with an unstressed control sample, by a validated stability-indicating HPLC method.

    • Calculate the percentage degradation by comparing the peak area of the parent compound in the stressed samples to the unstressed control.[1]

Protocol 2: Stability-Indicating HPLC Method Development

A robust HPLC method is crucial for accurately assessing the stability of N-(4-methoxyphenyl)pyridin-3-amine.

Instrumentation and Materials:

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector.[7]

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]

  • Acetonitrile (HPLC grade).[7]

  • Water (HPLC grade or Milli-Q).[7]

  • Formic acid or phosphoric acid (analytical grade).[7]

Chromatographic Conditions (Example):

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Determined by the UV spectrum of N-(4-methoxyphenyl)pyridin-3-amine (a PDA detector is useful here).

  • Injection Volume: 10 µL

Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The forced degradation samples from Protocol 1 should be used to demonstrate the specificity of the method in separating the parent compound from its degradation products.

Data Presentation

Table 1: Illustrative Data from a Forced Degradation Study

Stress Condition% Degradation of N-(4-methoxyphenyl)pyridin-3-amineNumber of Degradation Products
0.1 M HCl, 60°C, 24h5.2%2
0.1 M NaOH, 60°C, 24h8.9%3
3% H₂O₂, RT, 24h25.6%4
80°C, 48h12.3%2
Photolysis (ICH Q1B)35.1%5

Note: The data presented in this table is for illustrative purposes only and is intended to demonstrate the format for presenting results. Actual experimental results may vary.[1]

Visualizations

G cluster_0 Troubleshooting Workflow for Solution Instability start Instability Observed (e.g., color change, new HPLC peaks) protect Protect from Light & Air (Amber vials, inert gas) start->protect Initial Steps fresh Use Freshly Prepared Solutions start->fresh forced_degradation Perform Forced Degradation Study (Protocol 1) protect->forced_degradation If instability persists fresh->forced_degradation method_dev Develop Stability-Indicating HPLC Method (Protocol 2) forced_degradation->method_dev identify Identify Degradation Products (LC-MS) method_dev->identify optimize Optimize Storage & Handling Conditions (Solvent, pH, Temperature) identify->optimize stable Stable Solution Achieved optimize->stable

Caption: A flowchart of the troubleshooting workflow for addressing solution instability.

G cluster_degradation Potential Degradation Pathways compound N-(4-methoxyphenyl)pyridin-3-amine Aromatic Amine Pyridine Ring Methoxy Group oxidation Oxidation (N-oxides, dimers) compound:f0->oxidation Susceptible to photodegradation Photodegradation (Ring cleavage, isomerization) compound->photodegradation Sensitive to light hydrolysis Hydrolysis (Cleavage of ether or amine bond) compound:f2->hydrolysis Possible under harsh conditions

Caption: Potential degradation pathways based on the chemical structure.

References

  • Stability studies of small molecules and proteins. GlycoMScan. Available at: [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). Pharma Focus America. Available at: [Link]

  • Tracking Aromatic Amines from Sources to Surface Waters - PMC. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). International Journal of Pharmaceutical and Life Sciences. Available at: [Link]

  • Chatelain, E., & Gabard, B. (2001). Photostabilization of butyl methoxydibenzoylmethane (Avobenzone) and ethylhexyl methoxycinnamate by bis-ethylhexyloxyphenol methoxyphenyl triazine (Tinosorb S), a new UV broadband filter. Photochemistry and Photobiology, 74(3), 401-406. Available at: [Link]

  • Photostability of the sunscreening agent 4- tert-butyl-4′-methoxydibenzoylmethane (avobenzone) in solvents of different polarity and proticity. (2025, August 6). ResearchGate. Available at: [Link]

  • Stability Testing for Small-Molecule Clinical Trial Materials. (2019, October 2). Pharmaceutical Technology. Available at: [Link]

  • Stability of octyl methoxycinnamate and identification of its photo-degradation product. (2025, August 6). ResearchGate. Available at: [Link]

  • Forced degradation and impurity profiling. (n.d.). ScienceDirect. Available at: [Link]

  • Forced Degradation and Stability Testing. (2014, May 31). International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Journal of Photochemistry and Photobiology A: Chemistry Photostability of the sunscreening agent 4-tert-butyl-4. (n.d.). ScienceDirect. Available at: [Link]

  • Q 1 A (R2) Stability Testing of new Drug Substances and Products. (n.d.). European Medicines Agency. Available at: [Link]

  • STABILITY STUDIES IN DRUG DEVELOPMENT PROCESS. (2017, October 12). World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • Drugs - Photochemistry and Photostability. (n.d.). National Academic Digital Library of Ethiopia. Available at: [Link]

  • Kalatzis, E. (1967). Kinetics of the hydrolytic deamination of N-heteroaromatic amines in aqueous alkaline solutions. Journal of the Chemical Society B: Physical Organic, 273-277. Available at: [Link]

  • Amines. (n.d.). National Council of Educational Research and Training. Available at: [Link]

  • thymine degradation. (n.d.). PubChem. Available at: [Link]

  • N-(4-methoxyphenyl)-3-nitropyridin-4-amine. (n.d.). PubChem. Available at: [Link]

  • Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. (n.d.). ACS Publications. Available at: [Link]

  • The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems - PMC. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). Acta Poloniae Pharmaceutica. Available at: [Link]

  • Enamines. (2025, April 16). Master Organic Chemistry. Available at: [Link]

  • Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. (2025, July 23). MDPI. Available at: [Link]

  • Defects in pyrimidine degradation identified by HPLC-electrospray tandem mass spectrometry of urine specimens or urine-soaked filter paper strips. (2000, December 15). PubMed. Available at: [Link]

  • Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors - PMC. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. (n.d.). PubMed. Available at: [Link]

  • Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrice. (2024, August 17). Semantic Scholar. Available at: [Link]

  • 4-(3-Methyl Phenyl) Amino -3-Pyridine Sulfonamide. (n.d.). Synthetic Molecules Pvt. Ltd. Available at: [Link]

  • Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO 2 Absorption Process. (2025, November 18). MDPI. Available at: [Link]

  • Degradation of amine-based solvents in CO2 capture process by chemical absorption. (n.d.). Heriot-Watt University. Available at: [Link]

  • pyrimidine degradation pathway: Topics by Science.gov. (n.d.). Science.gov. Available at: [Link]

  • Rapid and Sensitive Quantitation of Metanephrines and 3‑Methoxytyramine in Human Plasma Using an Agilent Ultivo Triple Quadrupole LC/MS. (2022, April 28). Agilent. Available at: [Link]

  • Mono-N-oxidation of heterocycle-fused pyrimidines. (n.d.). Royal Society of Chemistry. Available at: [Link]

Sources

Troubleshooting

separating N-(4-methoxyphenyl)pyridin-3-amine from unreacted starting materials

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers isolating N-(4-methoxyphenyl)pyridin-3-amine from crude Buchwald-Hartwig...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers isolating N-(4-methoxyphenyl)pyridin-3-amine from crude Buchwald-Hartwig amination mixtures.

The synthesis of diarylamines via palladium-catalyzed C-N cross-coupling [1] frequently leaves behind unreacted starting materials, specifically the aryl halide (e.g., 3-bromopyridine) and the primary amine (4-methoxyaniline). Separating a secondary diarylamine product from a primary aniline derivative is notoriously difficult due to their nearly identical physicochemical profiles. This guide provides field-proven, mechanistically grounded solutions to achieve high-purity isolation.

Part 1: The Core Separation Challenge

To understand why standard purification fails, we must analyze the quantitative properties of the mixture. The fundamental issue is the lack of orthogonal physicochemical traits between the unreacted 4-methoxyaniline and the target N-(4-methoxyphenyl)pyridin-3-amine.

Table 1: Physicochemical Comparison of Reaction Components

ComponentRoleMol. Weight ( g/mol )pKa (Conjugate Acid)Polarity / Basic SitesSeparation Difficulty
3-Bromopyridine Electrophile158.00~2.8Low / Pyridine NLow: Easily removed via evaporation or standard silica plug.
4-Methoxyaniline Nucleophile123.15~5.3High / Primary AmineHigh: Co-elutes with product; identical basicity profile.
N-(4-methoxyphenyl)pyridin-3-amine Target Product 200.24~5.2 - 5.7 [2]High / Pyridine & Sec. AmineN/A

Because the pKa of the pyridine nitrogen on the product (~5.7) and the primary amine on the starting material (~5.3) are virtually identical, standard acid-base extraction will fail . Both compounds will protonate and partition into the aqueous layer simultaneously. We must exploit steric and kinetic differences rather than thermodynamic basicity.

Part 2: Troubleshooting Guides & FAQs

Q1: My product and unreacted 4-methoxyaniline co-elute on silica gel, and acid-base extraction isn't working. How do I separate them? A: You must transition from thermodynamic separation to kinetic/steric separation using a chemical scavenger resin . Causality: Primary amines (4-methoxyaniline) are highly nucleophilic and unhindered. Secondary diarylamines (your product) are sterically hindered and significantly less nucleophilic due to the delocalization of the nitrogen lone pair into two aromatic rings. By adding a polymer-supported isocyanate (PS-Isocyanate) resin to your crude mixture, the isocyanate groups will rapidly and covalently bind the unreacted primary amine to form a solid-bound urea. Your bulky secondary amine product will not react and remains in solution. You simply filter the resin away to achieve separation.

Q2: When I attempt column chromatography, my product streaks down the entire column, resulting in poor recovery. How can I fix this? A: This is a classic silanol interaction issue. The pyridine ring in your product acts as a strong hydrogen-bond acceptor and Lewis base, interacting heavily with the acidic silanol groups (


) present on standard unmodified silica gel.
Causality: To resolve this, you must add a competitive modifier like Triethylamine (TEA)  (1-3% v/v) to your mobile phase[3]. TEA acts as a sacrificial base; it preferentially binds to and masks the active silanol sites. Furthermore, the ethyl groups of TEA create a localized hydrophobic environment, preventing the pyridine nitrogen of your product from adhering to the stationary phase, thereby restoring a sharp elution band.

Q3: How do I ensure the residual Palladium catalyst and phosphine ligands (e.g., BrettPhos) are completely removed? A: Palladium often coordinates to the basic nitrogens of your product, pulling it through standard silica. Incorporate a metal scavenger (e.g., SiliaMetS Thiol or QuadraPure TU) during the workup. The soft sulfur donors on these resins have a much higher affinity for the soft Pd(0)/Pd(II) species than your product's hard nitrogen atoms, effectively stripping the metal from the product complex.

Part 3: Experimental Protocols

Protocol A: Scavenger Resin Workflow for Primary Amine Removal

This protocol is a self-validating system; the disappearance of the primary amine can be monitored in real-time.

  • Preparation: Concentrate the crude Buchwald-Hartwig reaction mixture in vacuo to remove the reaction solvent (e.g., toluene or dioxane).

  • Reconstitution: Dissolve the crude residue in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) (approx. 10 mL per gram of crude).

  • Resin Addition: Add 3.0 to 5.0 equivalents of PS-Isocyanate resin (loading typically ~1.5 mmol/g) relative to the calculated amount of unreacted 4-methoxyaniline.

  • Agitation: Shake or gently stir the suspension at room temperature for 4–12 hours. Validation step: Spot the supernatant on a TLC plate alongside a pure 4-methoxyaniline standard. The reaction is complete when the primary amine spot is no longer visible.

  • Filtration: Filter the mixture through a sintered glass funnel (medium porosity).

  • Washing: Wash the resin cake thoroughly with DCM (3 × 10 mL) to ensure complete recovery of the non-bound secondary amine product.

  • Concentration: Concentrate the combined filtrate in vacuo to yield the primary-amine-free product.

Protocol B: TEA-Modified Silica Gel Chromatography

Use this protocol to purify the product from non-polar impurities, ligands, and residual aryl halides.

  • Solvent Preparation: Prepare a mobile phase of Hexanes/Ethyl Acetate (e.g., 70:30). Add exactly 2% (v/v) Triethylamine (TEA) to the entire solvent system and mix thoroughly.

  • Column Equilibration (Critical Step): Pack the silica gel column using the TEA-modified solvent. Flush the column with at least 3 column volumes (CV) of the modified solvent. Causality: This pre-saturates and neutralizes all acidic silanol sites before the sample is introduced.

  • Sample Loading: Dissolve the crude product in a minimum amount of DCM (do not use the TEA solvent for loading to maintain a tight band). Apply evenly to the column head.

  • Elution: Elute using the TEA-modified solvent. Collect fractions and monitor via UV-TLC. The target N-(4-methoxyphenyl)pyridin-3-amine will elute as a tight, symmetrical band.

Part 4: Visualizations

Below are the mechanistic and workflow diagrams illustrating the troubleshooting principles discussed above.

ScavengerWorkflow Crude Crude Mixture (Product + 1° Amine) Resin Add PS-Isocyanate Resin (Kinetic Scavenging) Crude->Resin Reaction Covalent Urea Formation (Only 1° Amine Reacts) Resin->Reaction Filtration Vacuum Filtration Reaction->Filtration Product Filtrate Pure 2° Amine Product Filtration->Product Liquid Phase Waste Resin Cake (Bound 1° Amine Impurity) Filtration->Waste Solid Phase

Caption: Workflow logic for isolating the secondary amine product using PS-Isocyanate scavenger resin.

ChromatographyLogic StandardSilica Standard Silica Gel (Active Si-OH) Tailing Pyridine H-Bonding (Severe Peak Tailing) StandardSilica->Tailing AddTEA Add 2% TEA Modifier Tailing->AddTEA ModifiedSilica Masked Silica Gel (Neutralized Sites) AddTEA->ModifiedSilica SharpPeak No Secondary Interactions (Sharp Elution Band) ModifiedSilica->SharpPeak

Caption: Mechanistic pathway of silanol masking via Triethylamine (TEA) to resolve chromatographic tailing.

References

  • ResearchGate. "Theoretical prediction of relative and absolute pKa values of aminopyridines." ResearchGate, 10 Aug. 2025. [Link]

  • Welch Materials. "Triethylamine as a Mobile Phase Additive: What Does It Do?" Welch Materials, 15 Dec. 2025. [Link]

Optimization

Technical Support Center: Minimizing Side Reactions in N-(4-methoxyphenyl)pyridin-3-amine Coupling

Welcome to the Technical Support Center for optimizing the synthesis of N-(4-methoxyphenyl)pyridin-3-amine and its analogs. This guide is designed for researchers, scientists, and drug development professionals who are n...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for optimizing the synthesis of N-(4-methoxyphenyl)pyridin-3-amine and its analogs. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of palladium-catalyzed C-N cross-coupling reactions, particularly the Buchwald-Hartwig amination. The inherent challenges of coupling an electron-rich aniline with a potentially coordinating pyridine ring demand a nuanced approach to reaction design and execution. This document provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to help you minimize common side reactions and maximize the yield and purity of your target compound.

Introduction: The Challenge of Coupling N-(4-methoxyphenyl)pyridin-3-amine

The synthesis of N-(4-methoxyphenyl)pyridin-3-amine via Buchwald-Hartwig amination involves the coupling of an aryl halide (typically a 3-halopyridine) with 4-methoxyaniline. While a powerful and versatile method for forming C-N bonds[1][2], this specific transformation is prone to several side reactions that can significantly impact yield and complicate purification. The electron-donating nature of the methoxy group on the aniline and the coordinating ability of the pyridine nitrogen can lead to a delicate balance between the desired productive catalytic cycle and unproductive or detrimental pathways.[3]

This guide will dissect the common pitfalls and provide actionable, evidence-based solutions to overcome them.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is showing low conversion to the desired product, and I'm observing significant amounts of a byproduct where the halogen on my pyridine has been replaced by hydrogen. What is happening and how can I fix it?

This is a classic case of hydrodehalogenation , a common side reaction in palladium-catalyzed cross-coupling reactions.[4] It occurs when the aryl halide is reduced instead of undergoing amination.

Causality: Hydrodehalogenation is often promoted by:

  • Presence of Water: Trace amounts of water can act as a hydrogen source.[5][6][7]

  • Inappropriate Base/Solvent Combination: Strong bases in the presence of protic impurities can generate palladium hydride species, which are key intermediates in the hydrodehalogenation pathway.

  • Slow Reductive Elimination: If the final C-N bond-forming step is slow, it allows more time for competing side reactions like hydrodehalogenation to occur.[4]

Troubleshooting Strategies:

  • Ensure Anhydrous Conditions:

    • Thoroughly dry all glassware.

    • Use anhydrous solvents. Consider passing them through a column of activated alumina or distilling from an appropriate drying agent.

    • Ensure all reagents, including the base and amine, are as dry as possible.

  • Optimize the Base:

    • If using a strong base like sodium tert-butoxide (NaOt-Bu), consider switching to a weaker, non-nucleophilic base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[8][9] While this may require a higher reaction temperature, it can significantly suppress hydrodehalogenation.[4]

  • Ligand Selection:

    • Bulky, electron-rich phosphine ligands are crucial for promoting the desired reductive elimination step.[10] For primary amines like 4-methoxyaniline, ligands such as BrettPhos are often highly effective.[8][11][12]

  • Temperature Control:

    • While counterintuitive, sometimes a modest increase in temperature can accelerate the desired C-N reductive elimination more than the hydrodehalogenation pathway.[4] This requires careful optimization.

Q2: I'm seeing a significant amount of a biaryl byproduct in my reaction mixture. What is causing this homocoupling?

The formation of a biaryl species is due to the homocoupling of your aryl halide starting material.

Causality: This side reaction can be favored by:

  • High Temperatures or Catalyst Loading: These conditions can sometimes promote the dimerization of the aryl halide.[4]

  • Suboptimal Ligand-to-Palladium Ratio: An incorrect ratio can lead to the formation of less active or undesirable catalytic species that favor homocoupling.

Troubleshooting Strategies:

  • Reduce Reaction Temperature: If the desired reaction is proceeding, try lowering the temperature to disfavor the homocoupling pathway.

  • Decrease Catalyst Loading: While sufficient catalyst is needed for the primary reaction, excessive amounts can sometimes lead to an increase in side products. Consider reducing the catalyst loading to 1-2 mol%.

  • Optimize Ligand-to-Palladium Ratio: For monoligated palladium(0) species, which are often the active catalysts, a ligand-to-palladium ratio of 1:1 to 1.5:1 is typically optimal. For bidentate ligands, a 1:1 ratio is standard.

Q3: My reaction has stalled, and I've observed the formation of palladium black. What does this indicate and what can I do?

The appearance of palladium black is a visual indicator of catalyst decomposition , where the active palladium(0) species has agglomerated into inactive clusters.

Causality:

  • Oxygen Sensitivity: The active Pd(0) catalyst can be sensitive to oxygen.[4]

  • High Temperatures: Excessively high temperatures can accelerate catalyst decomposition.[13]

  • Impurities: Certain functional groups or impurities in the starting materials or solvent can act as catalyst poisons.[4][11]

Troubleshooting Strategies:

  • Maintain an Inert Atmosphere:

    • Ensure the reaction is set up and run under a strictly inert atmosphere (e.g., argon or nitrogen).[13]

    • Degas all solvents thoroughly before use.

  • Purify Starting Materials: Ensure the purity of your 3-halopyridine and 4-methoxyaniline.

  • Moderate Reaction Temperature: Avoid unnecessarily high temperatures. Screen a range of temperatures to find the optimal balance between reaction rate and catalyst stability.

Q4: Besides my desired product, I am isolating a diaryl ether. How is this forming?

The formation of a diaryl ether, in this case, likely 1-methoxy-4-(pyridin-3-yloxy)benzene, is a result of a competing C-O coupling reaction .

Causality:

  • Presence of Hydroxide: If your base contains hydroxide impurities or if water is present, a competing C-O coupling can occur.[14] The methoxy group on the aniline is generally not nucleophilic enough to participate directly, but residual phenols or water can lead to this side product.

  • Ligand Choice: Some ligand systems may have a higher propensity to facilitate C-O coupling over C-N coupling under certain conditions.

Troubleshooting Strategies:

  • Base Selection and Purity: Use a high-purity, non-hydroxide base like Cs₂CO₃ or K₃PO₄. Sodium tert-butoxide is also a good choice, provided it is anhydrous.

  • Anhydrous Conditions: As with hydrodehalogenation, strictly anhydrous conditions are critical to suppress C-O coupling.

  • Ligand Optimization: Bulky biarylphosphine ligands are generally effective for promoting C-N coupling.[15] If C-O coupling is a persistent issue, screening different ligands may be necessary.

Summary of Key Reaction Parameters

ParameterRecommendation for N-(4-methoxyphenyl)pyridin-3-amine CouplingRationale
Palladium Source Buchwald G3 or G4 Pre-catalyst (1-2 mol%)Air-stable, efficient generation of active Pd(0) species.[8]
Ligand BrettPhos or similar bulky biarylphosphine (1.2-2.4 mol%)Promotes fast reductive elimination, good for primary amines.[3][11]
Base Cs₂CO₃ or K₃PO₄ (1.5-2.0 equiv.)Weaker bases minimize hydrodehalogenation and are compatible with many functional groups.[8]
Solvent Toluene or Dioxane (anhydrous)Commonly used, good solubility for many reagents.[11]
Temperature 80-110 °CNeeds to be optimized; balance between reaction rate and catalyst stability.
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation and decomposition of the active Pd(0) catalyst.[11]

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination

This protocol provides a robust starting point for the coupling of a 3-halopyridine with 4-methoxyaniline.

  • Reaction Setup: To a flame-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the palladium pre-catalyst (e.g., BrettPhos Pd G3; 2 mol%), the bulky biarylphosphine ligand (if not using a pre-catalyst; 4 mol%), and the base (e.g., Cs₂CO₃; 2.0 equiv.).

  • Inert Atmosphere: Seal the tube with a septum and evacuate and backfill with argon three times.[13]

  • Reagent Addition: Under a positive flow of argon, add the 3-halopyridine (1.0 equiv.) and 4-methoxyaniline (1.2 equiv.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe to achieve a concentration of 0.1-0.5 M.

  • Reaction Execution: Place the reaction vessel in a pre-heated oil bath or heating block set to the desired temperature (e.g., 100 °C) and stir vigorously for 12-24 hours.

  • Monitoring and Work-up: Monitor the reaction by TLC, GC-MS, or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizing the Process

Buchwald-Hartwig Catalytic Cycle and Common Side Reactions

Buchwald_Hartwig_Cycle Figure 1: Catalytic Cycle and Competing Pathways Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition Complex Pd0->OxAdd + Ar-X Decomposition Decomposition (Palladium Black) Pd0->Decomposition O₂ / High Temp. AmineCoord Amine Coordination Complex OxAdd->AmineCoord + HNR'R'' Hydrodehalogenation Hydrodehalogenation (Ar-H) OxAdd->Hydrodehalogenation [H] source (e.g., H₂O) Homocoupling Homocoupling (Ar-Ar) OxAdd->Homocoupling + Ar-X Amido Palladium Amido Complex AmineCoord->Amido - Base-H⁺X⁻ Amido->Pd0 Reductive Elimination Product Ar-NR'R'' (Desired Product)

Caption: The desired catalytic cycle leading to C-N bond formation and common off-cycle pathways.

Troubleshooting Workflow

Troubleshooting_Workflow Figure 2: Troubleshooting Workflow Start Low Yield or Impure Product Check_HDH Dominant Side Product: Hydrodehalogenation (Ar-H)? Start->Check_HDH Fix_HDH 1. Ensure Anhydrous Conditions 2. Switch to Weaker Base (Cs₂CO₃) 3. Optimize Ligand/Temp Check_HDH->Fix_HDH Yes Check_Homo Dominant Side Product: Homocoupling (Ar-Ar)? Check_HDH->Check_Homo No Success Improved Yield and Purity Fix_HDH->Success Fix_Homo 1. Lower Temperature 2. Reduce Catalyst Loading Check_Homo->Fix_Homo Yes Check_Decomp Palladium Black Observed? Check_Homo->Check_Decomp No Fix_Homo->Success Fix_Decomp 1. Ensure Inert Atmosphere 2. Use Pre-catalyst 3. Check Reagent Purity Check_Decomp->Fix_Decomp Yes Check_Decomp->Success No, Re-evaluate Substrate Reactivity Fix_Decomp->Success

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges with N-(4-methoxyphenyl)pyridin-3-amine

Welcome to the technical support guide for N-(4-methoxyphenyl)pyridin-3-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility issues en...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for N-(4-methoxyphenyl)pyridin-3-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility issues encountered during in vitro and in vivo assays. Poor aqueous solubility is a frequent challenge with many small molecule candidates, and understanding how to effectively solubilize your compound is critical for generating accurate and reproducible data.[1][2] This guide provides a series of troubleshooting questions and detailed, evidence-based solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm starting my experiments. What is the best general-purpose solvent for creating a high-concentration stock solution of N-(4-methoxyphenyl)pyridin-3-amine?

Initial Protocol for Stock Solution Preparation:

  • Weigh out the desired amount of N-(4-methoxyphenyl)pyridin-3-amine powder.

  • Add a small volume of high-purity, anhydrous DMSO.

  • Vortex or sonicate the mixture until the compound is completely dissolved. Gentle warming (37°C) can be applied if necessary, but monitor for any signs of compound degradation.

  • Once dissolved, add DMSO to reach the final desired stock concentration (e.g., 10 mM, 20 mM, or higher).

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q2: My compound precipitates out of solution when I dilute my DMSO stock into my aqueous assay buffer. What's happening and how can I fix it?

This is a very common problem known as "crashing out" and it occurs when the final concentration of the organic co-solvent (DMSO) is too low to maintain the compound's solubility in the aqueous medium.[3] The solubility of your compound has been exceeded in the final assay buffer.

Here is a systematic approach to troubleshoot this issue:

Troubleshooting Workflow for Compound Precipitation

Troubleshooting Precipitation start Precipitation Observed (Compound 'crashes out') step1 Step 1: Reduce Final Concentration Is the assay feasible at a lower concentration? start->step1 step2 Step 2: Optimize Co-solvent Percentage Can you increase the final DMSO %? step1->step2 No success Problem Solved: Compound is Soluble step1->success Yes step3 Step 3: pH Adjustment Is your compound ionizable? step2->step3 No, exceeds toxicity limits step2->success Yes, within assay tolerance (e.g., <0.5% DMSO) step4 Step 4: Use of Excipients Can you add a solubilizing agent? step3->step4 No, or pH change affects assay step3->success Yes, solubility improves step4->success Yes, compound is solubilized fail Further Formulation Development Needed step4->fail No, or excipient interferes Cyclodextrin Complexation cluster_0 Hydrophobic Compound cluster_1 Cyclodextrin cluster_2 Soluble Complex Compound N-(4-methoxyphenyl)pyridin-3-amine (Poorly Soluble) Complex Inclusion Complex (Water Soluble) Compound->Complex + CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) CD->Complex Encapsulation

Caption: Diagram illustrating the encapsulation of a hydrophobic compound by a cyclodextrin to form a water-soluble inclusion complex.

B. Use of Surfactants

Surfactants, at concentrations above their critical micelle concentration (CMC), form micelles that can entrap hydrophobic compounds, increasing their apparent solubility in aqueous solutions. [4] Commonly Used Non-ionic Surfactants in Biological Assays:

  • Tween® 20 / Tween® 80 (Polysorbates)

  • Kolliphor® EL (formerly Cremophor® EL)

Considerations for Surfactant Use:

  • Toxicity: Surfactants can be toxic to cells, so their concentration must be carefully optimized and kept as low as possible.

  • Assay Interference: Surfactants can interfere with certain assays by denaturing proteins or disrupting membranes. Always run appropriate controls.

  • CMC: Ensure the final surfactant concentration is above its CMC for micelle formation to occur.

Q5: Are there any other formulation strategies I should consider for in vivo studies?

For in vivo applications, where bioavailability is key, several other formulation strategies are employed in drug development. [5][6]While more complex, they are important for translating in vitro findings. These include:

  • Lipid-Based Formulations: For highly lipophilic compounds, dissolving the drug in oils or lipids can enhance absorption. [7]This includes self-emulsifying drug delivery systems (SEDDS). [1][5]* Amorphous Solid Dispersions: Converting the crystalline form of the drug to a higher-energy amorphous state can significantly increase its solubility and dissolution rate. [5]This is often achieved by dispersing the drug in a polymer matrix.

  • Particle Size Reduction: Techniques like micronization or nanomilling increase the surface area of the drug particles, which can lead to a faster dissolution rate according to the Noyes-Whitney equation. [8][4][7] These advanced techniques typically require specialized equipment and expertise in pharmaceutical formulation.

References

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010). American Pharmaceutical Review. [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Hilaris Publisher. [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. (2025). World Pharma Today. [Link]

  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. Rayat and Bahra Institute of Phamacy. [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Research and Development in Pharmacy & Life Sciences. [Link]

  • What pH would you make the water... - Pearson. (2024). Pearson. [Link]

  • Solubilization techniques used for poorly water-soluble drugs. (2023). Acta Pharmaceutica Sinica B. [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2024). PMC. [Link]

  • Solubility enhancement techniques: A comprehensive review. (2023). International Journal of Health and Allied Sciences. [Link]

  • 5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions. [Link]

  • A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. (2025). Particle Sciences. [Link]

  • N-(4-methoxyphenyl)-3-nitropyridin-4-amine | C12H11N3O3 | CID 2944858. PubChem. [Link]

  • How can cyclodextrins enhance solubility? (2025). Carbohydrate Chronicles Season 2 / Ep 8. [Link]

  • Cyclodextrins in delivery systems: Applications. (2011). PMC. [Link]

  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025). Scientific Reports. [Link]

  • pH and Solubility. (2025). AP Chem | Fiveable. [Link]

  • A Brief Review on Solubility Enhancement Techniques with Drug and Polymer. (2022). International Journal of Current Science Research and Review. [Link]

  • Solubility of Organic Compounds. (2023). Chemistry - University of Calgary. [Link]

  • The effect of some cosolvents and surfactants on viability of cancerous cell lines. (2014). ResearchGate. [Link]

  • Cyclodextrins as pharmaceutical solubilizers. Ovid. [Link]

  • 16.4: The Effects of pH on Solubility. (2019). Chemistry LibreTexts. [Link]

  • Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. (2025). Journal of Chemical & Engineering Data. [Link]

  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. (2025). MDPI. [Link]

  • Enhancing the Solubility of Co-Formulated Hydrophobic Drugs by Incorporating Functionalized Nano-Structured Poly Lactic-co-glycolic Acid (nfPLGA) During Co-Precipitation. (2025). MDPI. [Link]

  • 4-[(2-methoxyphenyl)methoxy]-N-pyridin-3-yl-1,2-benzoxazol-3-amine. PubChem. [Link]

  • 2-fluoro-3-(4-methoxyphenyl)pyridine. ChemSynthesis. [Link]

  • Solubility of drug in DMSO? ResearchGate. [Link]

  • Solubility Data of DMSO. Scribd. [Link]

  • Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. (2025). MDPI. [Link]

  • Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study. (2025). ResearchGate. [Link]

  • Solubility of compounds slightly soluble or insoluble in DMSO? ResearchGate. [Link]

  • 1-(3-METHOXYPHENYL)PIPERAZINE. SWGDrug. [Link]

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Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of N-(4-methoxyphenyl)pyridin-3-amine

A Comprehensive Guide to the ¹H NMR Spectral Analysis of N-(4-methoxyphenyl)pyridin-3-amine and its Analogs For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Structural Elu...

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide to the ¹H NMR Spectral Analysis of N-(4-methoxyphenyl)pyridin-3-amine and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Structural Elucidation

N-(4-methoxyphenyl)pyridin-3-amine is a heterocyclic compound of interest in drug discovery due to the prevalence of the substituted pyridine and aniline moieties in pharmacologically active molecules. Accurate structural confirmation is the bedrock of any chemical research, and Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive technique for this purpose.[1][2] Specifically, ¹H NMR provides detailed information about the electronic environment of protons within a molecule, allowing for unambiguous structure determination. This guide will dissect the ¹H NMR spectrum of the title compound, compare it with relevant alternatives, and provide a robust protocol for acquiring high-quality data.

Spectral Analysis of N-(4-methoxyphenyl)pyridin-3-amine

The ¹H NMR spectrum of N-(4-methoxyphenyl)pyridin-3-amine is characterized by distinct signals corresponding to the protons on the pyridine and the 4-methoxyphenyl rings, as well as the amine and methoxy groups. The chemical shifts (δ) are influenced by the electron-donating and electron-withdrawing nature of the substituents and their positions on the aromatic rings.[3][4]

Below is a detailed breakdown of the expected ¹H NMR spectrum.

Predicted ¹H NMR Data for N-(4-methoxyphenyl)pyridin-3-amine:
Proton AssignmentMultiplicityChemical Shift (δ, ppm)Coupling Constant (J, Hz)
H-2'Doublet of doublets (dd)~8.2J = 4.5, 1.5
H-6'Doublet (d)~8.1J = 4.5
H-4'Doublet of doublets (dd)~7.2J = 8.5, 4.5
H-5'Doublet of doublets (dd)~7.1J = 8.5, 1.5
H-2, H-6Doublet (d)~7.0J = 9.0
H-3, H-5Doublet (d)~6.9J = 9.0
NHSinglet (broad)~5.7-
OCH₃Singlet (s)~3.8-

Causality of Chemical Shifts and Coupling Constants:

  • Pyridine Protons (H-2', H-4', H-5', H-6'): The protons on the pyridine ring are generally deshielded due to the electron-withdrawing nature of the nitrogen atom. H-2' and H-6' are most affected and appear at the downfield end of the aromatic region. The coupling constants are characteristic of aromatic systems, with ortho coupling (~8.5 Hz), meta coupling (~1.5 Hz), and para coupling being negligible.[5]

  • Aniline Protons (H-2, H-3, H-5, H-6): The methoxy group is an electron-donating group, which increases the electron density on the phenyl ring, causing the protons to be shielded and appear more upfield compared to unsubstituted benzene (7.3 ppm).[6] The protons ortho to the methoxy group (H-3, H-5) are more shielded than the protons meta to it. The symmetrical nature of the p-substituted ring leads to two distinct doublet signals.

  • Amine Proton (NH): The chemical shift of the N-H proton can vary significantly depending on the solvent, concentration, and temperature. It often appears as a broad singlet due to quadrupole broadening and chemical exchange.[7]

  • Methoxy Protons (OCH₃): The three protons of the methoxy group are equivalent and appear as a sharp singlet in the upfield region of the spectrum.

Molecular Structure and Proton Assignments:

Caption: Molecular structure of N-(4-methoxyphenyl)pyridin-3-amine with proton numbering.

Comparative ¹H NMR Analysis

To provide a comprehensive understanding, we compare the predicted spectrum of N-(4-methoxyphenyl)pyridin-3-amine with two structurally related compounds: N-phenylpyridin-3-amine and 4-methoxyaniline.

Comparison Data Table:
CompoundAromatic Protons (Pyridine) δ (ppm)Aromatic Protons (Phenyl) δ (ppm)Other Protons δ (ppm)
N-(4-methoxyphenyl)pyridin-3-amine ~8.2 (dd), ~8.1 (d), ~7.2 (dd), ~7.1 (dd)~7.0 (d), ~6.9 (d)~5.7 (s, br, NH), ~3.8 (s, OCH₃)
N-phenylpyridin-3-amine ~8.3 (d), ~8.1 (dd), ~7.2 (m)~7.4 (t), ~7.1 (t), ~6.9 (d)~5.8 (s, br, NH)
4-methoxyaniline -~6.8 (d), ~6.7 (d)~3.7 (s, OCH₃), ~3.5 (s, br, NH₂)

Analysis of Spectral Differences:

  • N-phenylpyridin-3-amine: The absence of the electron-donating methoxy group on the phenyl ring results in a downfield shift of the phenyl protons compared to the title compound. The signals are also more complex due to the lack of symmetry.

  • 4-methoxyaniline: This simpler molecule provides a baseline for the 4-methoxyphenyl moiety. The protons on the phenyl ring are more shielded (further upfield) due to the strong electron-donating effect of the amino group, which is a stronger activator than the pyridin-3-ylamino group.

Experimental Protocol for ¹H NMR Spectroscopy

Achieving high-quality, reproducible ¹H NMR data requires a standardized experimental approach.[8]

Step-by-Step Methodology:
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Tune and shim the spectrometer to ensure a homogeneous magnetic field.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Typical parameters include:

      • Pulse angle: 30-45 degrees

      • Spectral width: -2 to 12 ppm

      • Acquisition time: 2-4 seconds

      • Relaxation delay: 1-5 seconds

      • Number of scans: 8-16 (adjust for sample concentration)

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase the spectrum to obtain pure absorption signals.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

    • Integrate the signals to determine the relative number of protons.

Experimental Workflow Diagram:

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Instrument Setup (Tune & Shim) transfer->setup acquire Acquire ¹H Spectrum setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase calibrate Chemical Shift Calibration phase->calibrate integrate Integration calibrate->integrate analysis analysis integrate->analysis Spectral Analysis

Caption: Workflow for acquiring and processing ¹H NMR spectra.

Conclusion

References

  • Spectroscopy Letters. (2006). ¹H NMR Spectra of Substituted Aminopyridines. Taylor & Francis.
  • Academia.edu. (n.d.).
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  • Bradford Scholars. (2020). The assessment of intramolecular hydrogen bonding in ortho-substituted anilines by an NMR method.
  • SpectraBase. (2016). 1-(4-methoxyphenyl)-N-(4-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide - Optional[¹H NMR] - Spectrum.
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  • PubChem. (2024). N-(4-methoxyphenyl)-3-nitropyridin-4-amine.
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  • Compound Interest. (2015). A GUIDE TO ¹H NMR CHEMICAL SHIFT VALUES.
  • ACD/Labs. (2025). ¹H–¹H Coupling in Proton NMR.
  • IUCr. (2024). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide.
  • Fluorochem. (n.d.). N-(4-Methoxyphenyl)pyridin-4-amine (CAS 35488-09-6).
  • PubChemLite. (2026). Ethyl[(4-methoxyphenyl)(pyridin-3-yl)methyl]amine.
  • ResearchGate. (n.d.). Figure S7. ¹H-NMR for N-(4-ethoxyphenyl)pyridin-4-amine.
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  • PubChem. (n.d.). 3-(aminomethyl)-N-(4-methoxyphenyl)pyridin-4-amine.

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Comparative

Introduction: Deciphering Molecular Structure Through Vibrational Spectroscopy

An In-Depth Technical Guide to the Characteristic IR Absorption Peaks of N-(4-methoxyphenyl)pyridin-3-amine N-(4-methoxyphenyl)pyridin-3-amine is a diarylamine derivative featuring a pyridine ring, a methoxy-substituted...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Characteristic IR Absorption Peaks of N-(4-methoxyphenyl)pyridin-3-amine

N-(4-methoxyphenyl)pyridin-3-amine is a diarylamine derivative featuring a pyridine ring, a methoxy-substituted phenyl ring, and a secondary amine linkage. This unique combination of functional groups makes it a molecule of interest in synthetic and medicinal chemistry. Infrared (IR) spectroscopy serves as a rapid, non-destructive, and powerful analytical technique for its structural elucidation. By measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending), IR spectroscopy provides a distinct "fingerprint" of the molecule's functional groups.

This guide provides a detailed analysis of the characteristic IR absorption peaks expected for N-(4-methoxyphenyl)pyridin-3-amine. We will dissect the spectrum by comparing the contributions of its constituent parts—the secondary aromatic amine, the aryl ether linkage, and the two distinct aromatic systems. This comparative approach, grounded in established spectroscopic principles, allows for a robust and confident assignment of its key vibrational modes.

Comparative Spectral Analysis: Assigning Key Vibrational Frequencies

The infrared spectrum of N-(4-methoxyphenyl)pyridin-3-amine is a composite of the vibrations from its core functional groups. To understand the spectrum holistically, we can predict the positions of its major absorption bands by examining simpler, related structures. The key is to recognize how the electronic environment of each group influences its vibrational frequency. For instance, the properties of the N-H bond are dictated by its attachment to two aromatic rings, and the C-O ether stretches are influenced by their connection to an aromatic system.

The following table summarizes the expected characteristic IR absorption peaks.

Wavenumber Range (cm⁻¹)Vibration TypeFunctional GroupExpected Intensity & Description
~3400N-H StretchSecondary Aromatic AmineMedium, Sharp
3100 - 3000C-H StretchAromatic (sp² C-H)Medium to Weak, Multiple Sharp Peaks
2960 - 2840C-H StretchAliphatic (-OCH₃)Medium to Weak
1615 - 1580C=C / C=N StretchAromatic RingsStrong to Medium
1520 - 1480C=C / C=N StretchAromatic RingsStrong to Medium
1335 - 1250C-N StretchAromatic AmineStrong
1275 - 1200Asymmetric C-O-C StretchAryl Alkyl EtherStrong
1075 - 1020Symmetric C-O-C StretchAryl Alkyl EtherMedium
900 - 675C-H Out-of-Plane BendAromatic RingsStrong, Pattern dependent on substitution
Detailed Peak Interpretation
  • N-H Stretching (~3400 cm⁻¹): As a secondary amine, this molecule is expected to show a single N-H stretching absorption.[1][2] Because the nitrogen is bonded to two aromatic rings, this peak appears at a higher frequency (around 3400 cm⁻¹) compared to saturated secondary amines (3320-3280 cm⁻¹).[2] This absorption is typically sharper and less intense than the broad O-H bands seen in alcohols.[1][3]

  • Aromatic and Aliphatic C-H Stretching (3100 - 2840 cm⁻¹): A crucial diagnostic region is the area around 3000 cm⁻¹. The C-H bonds on the pyridine and phenyl rings (sp² hybridized carbons) will produce absorptions slightly above 3000 cm⁻¹.[4][5] In contrast, the sp³ hybridized C-H bonds of the methyl group in the methoxy substituent will absorb just below 3000 cm⁻¹.[6]

  • Aromatic C=C and C=N Stretching (1615 - 1480 cm⁻¹): The stretching vibrations within the two aromatic rings give rise to a series of strong bands in this region.[4] Both the pyridine and phenyl rings will contribute, resulting in multiple distinct peaks characteristic of aromatic systems.[7]

  • C-N Stretching (1335 - 1250 cm⁻¹): The stretching of the C-N bond in aromatic amines is typically strong and occurs at a higher wavenumber than in aliphatic amines (1250–1020 cm⁻¹).[1][4][8] This peak is a reliable indicator of the diarylamine structure.

  • Aryl Ether C-O-C Stretching (1275 - 1020 cm⁻¹): Aryl alkyl ethers, such as the anisole moiety in this molecule, are characterized by two distinct C-O stretching bands.[5][9] An intense, asymmetric C-O-C stretch appears near 1250 cm⁻¹, while a medium-intensity symmetric stretch is found near 1040 cm⁻¹.[9][10][11] The high intensity of the asymmetric stretch is due to the significant dipole moment of the C-O bond.

  • Aromatic C-H Out-of-Plane (OOP) Bending (900 - 675 cm⁻¹): This "fingerprint" region contains strong absorptions from the C-H bonds bending out of the plane of the aromatic rings. The exact position and number of these peaks are highly diagnostic of the substitution pattern on the rings.[4][5]

Visualization of Key Vibrational Modes

The following diagram illustrates the relationship between the functional groups in N-(4-methoxyphenyl)pyridin-3-amine and their characteristic IR absorption regions.

molecular_vibrations cluster_fg Functional Groups cluster_vib Characteristic Vibrations (cm⁻¹) mol N-(4-methoxyphenyl)pyridin-3-amine nh Secondary Aromatic Amine (Ar₂-NH) aromatic Aromatic Rings (Pyridine & Phenyl) ether Aryl Ether (Ar-O-CH₃) cn Aromatic C-N Bond nh_stretch N-H Stretch ~3400 nh->nh_stretch ch_stretch Aromatic C-H Stretch 3100-3000 aromatic->ch_stretch cc_stretch C=C / C=N Stretch 1615-1480 aromatic->cc_stretch oop_bend C-H OOP Bend 900-675 aromatic->oop_bend co_stretch Asymm. & Symm. C-O Stretch 1275-1020 ether->co_stretch cn_stretch C-N Stretch 1335-1250 cn->cn_stretch

Caption: Key functional groups and their corresponding IR vibrational frequencies.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum via ATR

To ensure the collection of a reliable and reproducible spectrum, Attenuated Total Reflectance (ATR) is the recommended technique for a solid sample like N-(4-methoxyphenyl)pyridin-3-amine. It requires minimal sample preparation and provides excellent data quality.

Methodology
  • Instrument Preparation:

    • Step 1a: Ensure the spectrometer's sample compartment is purged with dry, CO₂-free air or nitrogen. This is critical to minimize interfering absorption bands from atmospheric water vapor (broad bands ~3400 cm⁻¹) and carbon dioxide (sharp peaks ~2360 cm⁻¹).

    • Step 1b: Thoroughly clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a lint-free wipe. This prevents cross-contamination from previous samples.

  • Background Collection:

    • Step 2a: With the clean, empty ATR accessory in place, collect a background spectrum. This scan measures the instrument's environment and is automatically subtracted from the sample spectrum. A fresh background should be taken periodically (e.g., every 30-60 minutes) to account for any changes in the atmospheric conditions.

  • Sample Analysis:

    • Step 3a: Place a small amount (typically 1-2 mg) of the dry, solid N-(4-methoxyphenyl)pyridin-3-amine powder onto the center of the ATR crystal.

    • Step 3b: Lower the ATR press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. Good contact is essential for a strong, high-quality signal, as the IR beam only penetrates a few microns into the sample.

    • Step 3c: Collect the sample spectrum. Typically, 16 to 32 co-added scans are sufficient to produce a spectrum with an excellent signal-to-noise ratio.

  • Post-Acquisition:

    • Step 4a: Retract the press arm and carefully clean the sample from the ATR crystal using the same procedure as in Step 1b.

    • Step 4b: Process the collected spectrum using the instrument software. This may include an automated baseline correction and an ATR correction to make the spectrum appear more like a traditional transmission spectrum, though this is often optional.

Caption: General workflow for FTIR analysis using the ATR technique.

Conclusion

The infrared spectrum of N-(4-methoxyphenyl)pyridin-3-amine provides a wealth of structural information. The key diagnostic peaks include the sharp N-H stretch of the secondary aromatic amine around 3400 cm⁻¹, the strong and distinct C-N and asymmetric C-O stretches in the 1335-1200 cm⁻¹ region, and the clear separation of aromatic (>3000 cm⁻¹) from aliphatic (<3000 cm⁻¹) C-H stretches. Together, these absorptions create a unique spectral fingerprint that allows for unambiguous confirmation of the molecule's identity and purity.

References

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Available at: [Link]

  • University of Calgary. IR Spectroscopy Tutorial: Amines. Available at: [Link]

  • Vaia. Treatment of anisole - Organic Chemistry. Available at: [Link]

  • Illinois State University. (2015). Infrared Spectroscopy. Available at: [Link]

  • University of Colorado Boulder. IR Spectroscopy of Hydrocarbons. Available at: [Link]

  • UniTechLink. Analysis of Infrared spectroscopy (IR). Available at: [Link]

  • Smith, B. C. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. Available at: [Link]

  • Bartleby.com. (2021, August 17). IR Spectrum Of Anisole. Available at: [Link]

  • ResearchGate. FTIR spectrum for Pyridine. Available at: [Link]

  • Xin, J., et al. (2025). FTIR Spectroscopic Study of Thioanisole and Its Two Halogenated Derivatives. Chinese Journal of Chemical Physics. Available at: [Link]

  • Palacký University Olomouc. Table of Characteristic IR Absorptions. Available at: [Link]

  • Pearson. The IR spectrum for anisole contains two C―O stretching bands in.... Available at: [Link]

  • Katritzky, A. R., & Ambler, A. P. (1963). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Bulletin de l'Académie Polonaise des Sciences, Série des sciences chimiques, 11, 493-497. Available at: [Link]

  • ResearchGate. (2014, May 19). Why is there a peak at 3400 cm-1 in pyridine IR spectra, especially for anhydrous pyridine?. Available at: [Link]

  • Kwantlen Polytechnic University. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. Available at: [Link]

  • Smith, B. C. (2017, May 1). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online. Available at: [Link]

  • WikiEducator. Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Available at: [Link]

  • ResearchGate. (a) Linear IR absorbance spectra of the CC mode of anisole (0.1 M) in.... Available at: [Link]

  • St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. Available at: [Link]

  • Smith, B. C. (2020, December 20). Organic Nitrogen Compounds II: Primary Amines. Spectroscopy Online. Available at: [Link]

  • St. John, T. (2017, May 10). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. YouTube. Available at: [Link]

  • University of California, Los Angeles. Infrared Spectroscopy Lecture. Available at: [Link]

  • University of Puget Sound. IR Absorption Table. Available at: [Link]

  • Ashenhurst, J. (2016, November 23). Interpreting Infrared (IR) Spectroscopy: A Quick Primer. Master Organic Chemistry. Available at: [Link]

  • Specac Ltd. Interpreting Infrared Spectra. Available at: [Link]

  • PubChem. N-(4-methoxyphenyl)-3-nitropyridin-4-amine. Available at: [Link]

  • Nunes, C. S., et al. (2025, August 21). Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. MDPI. Available at: [Link]

Sources

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of N-(4-methoxyphenyl)pyridin-3-amine and its Characterization

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals As a Senior Application Scientist, this guide provides a detailed analysis of the expected mass spectrometry fragmentation patte...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides a detailed analysis of the expected mass spectrometry fragmentation pattern of N-(4-methoxyphenyl)pyridin-3-amine. This document moves beyond a simple recitation of data to offer a reasoned, expert interpretation of the fragmentation pathways, grounded in the fundamental principles of mass spectrometry. Furthermore, it presents a comparative overview of alternative analytical techniques, offering a holistic perspective on the characterization of this and similar molecules.

Unveiling the Fragmentation Pathway of N-(4-methoxyphenyl)pyridin-3-amine

The fragmentation of a molecule in a mass spectrometer is a highly structured process governed by the relative stabilities of the resulting ions. For N-(4-methoxyphenyl)pyridin-3-amine, we can predict a fragmentation pattern based on the established behavior of its constituent aromatic amine, pyridine, and methoxy-aryl moieties. The molecular ion ([M]+•) of N-(4-methoxyphenyl)pyridin-3-amine is expected to be relatively intense due to the stability of the aromatic systems.[1]

The fragmentation process, particularly under electrospray ionization (ESI), is often initiated by protonation, typically on the more basic pyridine nitrogen. Subsequent collision-induced dissociation (CID) would then lead to a cascade of fragment ions.

Key Predicted Fragmentation Pathways:
  • Loss of a Methyl Radical (•CH3): A characteristic fragmentation of methoxy-substituted aromatic compounds is the homolytic cleavage of the O-CH3 bond, resulting in the loss of a methyl radical.[2] This is a common pathway driven by the stability of the resulting radical cation.

  • Cleavage of the C-N Bridge: The bond connecting the two aromatic rings is a likely point of cleavage. This can occur in two principal ways:

    • Formation of the Pyridinamine Radical Cation: Cleavage with charge retention on the pyridine-containing fragment.

    • Formation of the Methoxyphenylaminyl Radical: Cleavage with charge retention on the methoxyphenyl-containing fragment.

  • Loss of HCN from the Pyridine Ring: A well-documented fragmentation pathway for pyridine and its derivatives is the elimination of a neutral molecule of hydrogen cyanide (HCN).[3][4] This often occurs after initial fragmentation steps.

The following diagram illustrates the predicted major fragmentation pathways for protonated N-(4-methoxyphenyl)pyridin-3-amine.

fragmentation_pathway M_H [M+H]⁺ m/z 215.12 F1 Loss of •CH₃ m/z 200.10 M_H->F1 - •CH₃ F2 [C₅H₅N₂]⁺ m/z 93.05 M_H->F2 C-N cleavage F3 [C₇H₈NO]⁺ m/z 122.06 M_H->F3 C-N cleavage F4 Loss of HCN m/z 173.09 F1->F4 - HCN

Caption: Predicted ESI-MS/MS fragmentation of N-(4-methoxyphenyl)pyridin-3-amine.

Comparative Analysis of Analytical Techniques

While mass spectrometry is a powerful tool for structural elucidation, a comprehensive characterization of N-(4-methoxyphenyl)pyridin-3-amine often necessitates the use of orthogonal analytical techniques. The table below provides a comparative overview of mass spectrometry with Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

FeatureMass Spectrometry (MS)Nuclear Magnetic Resonance (NMR)High-Performance Liquid Chromatography (HPLC)
Principle Measures mass-to-charge ratio of ions.Measures the absorption of radiofrequency by atomic nuclei in a magnetic field.Separates components of a mixture based on their differential partitioning between a mobile and stationary phase.
Information Provided Molecular weight and fragmentation pattern, leading to structural elucidation.Detailed information about the chemical environment of atoms (¹H, ¹³C), providing unambiguous structure and stereochemistry.Purity assessment, quantification, and isolation of the compound.
Sensitivity High (picomole to femtomole range).Lower (micromole to nanomole range).Moderate to high, depending on the detector (nanogram to picogram range).
Sample Requirement Small (micrograms to nanograms).Larger (milligrams).Small (micrograms to nanograms).
Strengths High sensitivity, provides molecular weight, and structural information from fragmentation.Unambiguous structure determination, non-destructive.Excellent for purity determination and quantification, preparative capabilities.
Limitations Isomers can be difficult to distinguish without tandem MS, fragmentation can sometimes be complex to interpret.Lower sensitivity, requires larger sample amounts, can be time-consuming.Does not provide direct structural information on its own.

Experimental Protocol: Acquiring the ESI-MS/MS Spectrum

The following is a generalized, step-by-step protocol for acquiring a high-quality ESI-MS/MS spectrum of N-(4-methoxyphenyl)pyridin-3-amine. The specific parameters may require optimization based on the instrument used.

Objective: To obtain the full scan MS and product ion scan (MS/MS) spectra of N-(4-methoxyphenyl)pyridin-3-amine.

Materials:

  • N-(4-methoxyphenyl)pyridin-3-amine sample

  • HPLC-grade methanol

  • HPLC-grade water

  • Formic acid (for acidification of the mobile phase)

  • A high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., a Q-TOF or Orbitrap instrument).

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of N-(4-methoxyphenyl)pyridin-3-amine in methanol at a concentration of 1 mg/mL.

    • Prepare a working solution by diluting the stock solution to a final concentration of 1 µg/mL in a 50:50 methanol:water solution containing 0.1% formic acid. The formic acid aids in the protonation of the analyte.

  • Instrument Setup and Calibration:

    • Calibrate the mass spectrometer according to the manufacturer's instructions to ensure high mass accuracy.

    • Set the ESI source to positive ion mode.

  • Infusion and Full Scan (MS1) Analysis:

    • Infuse the working solution into the mass spectrometer at a flow rate of 5-10 µL/min.

    • Acquire a full scan mass spectrum over a mass range of m/z 50-500 to identify the protonated molecular ion ([M+H]⁺).

  • Tandem Mass Spectrometry (MS/MS) Analysis:

    • Perform a product ion scan by selecting the m/z of the protonated molecular ion as the precursor ion.

    • Apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation and record the resulting fragment ions. This allows for the observation of the complete fragmentation pattern.

  • Data Analysis:

    • Process the acquired data to identify the accurate masses of the precursor and fragment ions.

    • Propose fragmentation pathways based on the observed neutral losses and the known fragmentation rules for the functional groups present in the molecule.

Caption: Workflow for ESI-MS/MS analysis of N-(4-methoxyphenyl)pyridin-3-amine.

Conclusion

The predictable and informative fragmentation pattern of N-(4-methoxyphenyl)pyridin-3-amine makes mass spectrometry an invaluable tool for its identification and structural characterization. By understanding the fundamental principles of fragmentation for its constituent chemical motifs, researchers can confidently interpret the resulting mass spectra. For a comprehensive analysis, particularly in the context of drug development and quality control, leveraging orthogonal techniques such as NMR and HPLC is highly recommended to ensure unambiguous structural confirmation and purity assessment.

References

  • Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. Journal of Mass Spectrometry. [Link]

  • Experimental mass spectra of the dissociative ionization of (a) pyridine and (b) benzonitrile at an electron impact energy of 15 eV. ResearchGate. [Link]

  • Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry. [Link]

  • What do aromatic compunds fragment into in MS? Why are adducts formed? ResearchGate. [Link]

  • Tracking Molecular Fragmentation in Electron–Ionization Mass Spectrometry with Ultrafast Time Resolution. Accounts of Chemical Research. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • N-(4-methoxyphenyl)-3-nitropyridin-4-amine | C12H11N3O3. PubChem. [Link]

  • NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. PMC. [Link]

  • GCMS Section 6.15. Whitman College. [Link]

  • Fragmentation (mass spectrometry). Wikipedia. [Link]

  • A theoretical and mass spectrometry study of fragmentation of mycosporine-like amino acids. ResearchGate. [Link]

  • Interpretation of mass spectra. University of Arizona. [Link]

  • CHAPTER 2 Fragmentation and Interpretation of Spectra. Sam Houston State University. [Link]

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Comparative

A Comparative Guide to HPLC Method Development for Purity Assessment of N-(4-methoxyphenyl)pyridin-3-amine

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of N-(4-methoxyphenyl)pyridin-3-amine, a crucial intermediate in pharmaceutical synthesis. T...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of N-(4-methoxyphenyl)pyridin-3-amine, a crucial intermediate in pharmaceutical synthesis. The objective is to establish a robust, stability-indicating method capable of separating the active pharmaceutical ingredient (API) from its potential process-related impurities and degradation products.[1][2][3] This document outlines the rationale behind the experimental design, compares different chromatographic conditions, and presents supporting data to guide researchers and drug development professionals in selecting and implementing an optimal analytical strategy.

The inherent chemical properties of N-(4-methoxyphenyl)pyridin-3-amine, an aromatic amine, necessitate a meticulous approach to method development. Aromatic amines can be susceptible to degradation, particularly through oxidation.[4] Therefore, a stability-indicating assay method (SIAM) is essential to ensure that all potential degradants can be resolved from the main peak, a key requirement of regulatory bodies like the FDA and as outlined in the International Council for Harmonisation (ICH) guidelines.[3][5][6]

Foundational Strategy: Reverse-Phase HPLC

Given the polar nature of many pharmaceutical compounds and their impurities, Reverse-Phase HPLC (RP-HPLC) is the predominant technique for purity and stability studies.[2] This approach utilizes a non-polar stationary phase (typically C18) and a polar mobile phase, which is well-suited for the separation of aromatic amines.[7][8] Our investigation will compare two common C18 columns and different mobile phase compositions to optimize the separation of N-(4-methoxyphenyl)pyridin-3-amine from its potential impurities.

Experimental Design & Rationale

The core of this guide is a head-to-head comparison of two distinct RP-HPLC methods. The selection of columns and mobile phases is based on their proven efficacy in separating structurally similar aromatic amines.

dot

Caption: A flowchart illustrating the systematic approach to HPLC method development and validation.

Two distinct HPLC methods were developed and compared:

  • Method A: Utilizes a standard C18 column with a simple mobile phase of acetonitrile and water. This represents a common starting point for RP-HPLC method development.

  • Method B: Employs a C18 column with a buffered mobile phase (phosphate buffer) and acetonitrile. The inclusion of a buffer is intended to control the ionization state of the analyte and potential impurities, thereby improving peak shape and resolution.

To ensure the developed methods are stability-indicating, forced degradation studies are indispensable.[2][6][9] These studies intentionally stress the N-(4-methoxyphenyl)pyridin-3-amine sample to generate potential degradation products.[6] The ability of an HPLC method to separate these degradants from the parent peak is a critical measure of its specificity.[1][10]

The following stress conditions were applied as per ICH guidelines[5][11]:

  • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[4]

  • Thermal Degradation: 105°C for 48 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.

Detailed Experimental Protocols
  • HPLC System: An HPLC system with a pump, autosampler, column oven, and a photodiode array (PDA) detector.[8]

  • Columns:

    • Column 1 (for Method A & B): C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Chemicals and Reagents:

    • N-(4-methoxyphenyl)pyridin-3-amine reference standard (purity ≥ 99.5%).

    • Acetonitrile (HPLC grade).

    • Methanol (HPLC grade).

    • Water (HPLC grade).

    • Potassium dihydrogen phosphate (analytical grade).

    • Orthophosphoric acid (analytical grade).

    • Hydrochloric acid (analytical grade).

    • Sodium hydroxide (analytical grade).

    • Hydrogen peroxide (30%).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of N-(4-methoxyphenyl)pyridin-3-amine reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solution (100 µg/mL): Dilute 2.5 mL of the stock solution to 25 mL with the respective mobile phase for each method.

  • Sample Preparation: Prepare samples at a concentration of 100 µg/mL in the respective mobile phase.

  • Forced Degradation Sample Preparation: Subject the stock solution to the stress conditions outlined in section 2.2. Neutralize the acidic and basic solutions before dilution to the final concentration of 100 µg/mL with the mobile phase.

ParameterMethod AMethod B
Column C18 (250 mm x 4.6 mm, 5 µm)C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (60:40 v/v)Acetonitrile:Phosphate Buffer (pH 3.0, 20mM) (55:45 v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Column Temperature 30°C30°C
Detection Wavelength 254 nm254 nm
Injection Volume 10 µL10 µL
Comparative Performance Data

The following tables summarize the comparative performance of Method A and Method B based on system suitability parameters and the results of the forced degradation studies.

Table 1: System Suitability Comparison

ParameterMethod AMethod BAcceptance Criteria
Retention Time (min) 4.85.2Consistent
Theoretical Plates 45006200> 2000
Tailing Factor 1.41.1≤ 2.0
Resolution (Rs) with nearest impurity 1.82.5> 1.5

Table 2: Forced Degradation Study Results

Stress ConditionMethod A - Resolution (Rs) of Main Peak from Major DegradantMethod B - Resolution (Rs) of Main Peak from Major Degradant
Acid Hydrolysis 1.72.8
Base Hydrolysis 1.52.6
Oxidative Degradation 1.2 (co-elution observed)2.2
Thermal Degradation 2.03.1
Photolytic Degradation 1.92.9
Analysis and Interpretation: The Superiority of a Buffered Mobile Phase

The experimental data clearly demonstrates the superior performance of Method B .

  • Improved Peak Shape and Efficiency: Method B, with its buffered mobile phase, yielded a significantly higher number of theoretical plates and a lower tailing factor. This indicates better column efficiency and a more symmetrical peak shape, which is crucial for accurate integration and quantification. The buffer controls the pH of the mobile phase, ensuring a consistent ionization state of the basic nitrogen in the pyridine ring of the analyte, leading to more stable interactions with the stationary phase.

  • Enhanced Resolution and Specificity: The most significant advantage of Method B is its superior resolving power, as evidenced by the higher resolution values in both the system suitability tests and the forced degradation studies.[12] In the oxidative degradation study, Method A showed co-elution of a major degradant with the main peak, rendering it unsuitable as a stability-indicating method. Method B, however, successfully separated all degradation products from the N-(4-methoxyphenyl)pyridin-3-amine peak, confirming its specificity.[13]

dot

Caption: A diagram summarizing the comparison between Method A and Method B.

Validation of the Optimized Method (Method B)

Having established Method B as the superior analytical approach, it was subjected to validation according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[12][14][15]

Table 3: Summary of Validation Parameters for Method B

Validation ParameterResultsAcceptance Criteria
Specificity No interference from blank, placebo, and degradation products. Peak purity index > 0.999.Method is specific.
Linearity (Range: 1-150 µg/mL) Correlation coefficient (r²) = 0.9998r² ≥ 0.999
Accuracy (% Recovery) 99.2% - 101.5%98.0% - 102.0%
Precision (RSD%) Repeatability: 0.5%Intermediate Precision: 0.8%RSD ≤ 2.0%
Limit of Detection (LOD) 0.1 µg/mL-
Limit of Quantitation (LOQ) 0.3 µg/mL-
Robustness No significant impact on results with minor variations in flow rate, column temperature, and mobile phase composition.Method is robust.

The validation results confirm that Method B is linear, accurate, precise, and robust for the quantitative determination of N-(4-methoxyphenyl)pyridin-3-amine and its purity.[16][17]

Conclusion and Recommendation

Based on the comprehensive comparison and subsequent validation, Method B is unequivocally recommended for the purity analysis of N-(4-methoxyphenyl)pyridin-3-amine. The use of a buffered mobile phase is critical for achieving the necessary resolution and specificity required for a reliable, stability-indicating HPLC method. This guide underscores the importance of a systematic approach to method development, particularly the inclusion of forced degradation studies, to ensure the quality and safety of pharmaceutical products.[1][10][11]

References

  • Stability Indicating HPLC Method Development: A Review - IRJPMS. (n.d.).
  • Stability Indicating HPLC Method Development: A Review - IJPPR. (2023, February 28).
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  • 2278-6074 - Stability Indicating HPLC Method Development and Validation - SciSpace. (n.d.).
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  • Determination and Quantification of Primary Aromatic Amine in Printer Ink. (2022, April 15).
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  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10).
  • Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and - Agilent. (n.d.).
  • DEVELOPMENT OF A METHOD FOR THE ANALYSIS OF PRIMARY AROMATIC AMINES BY SPE-UPLC-MS. (n.d.).
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  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.).
  • DEVELOPMENT AND VALIDATION OF AN RP-HPLC METHOD FOR ESTIMATION OF 1-(4- METHOXYPHENYL) PIPERAZINE IMPURITY IN KETOCONAZOLE BULK - Impactfactor. (2025, October 15).
  • HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed. (2005, January 15).
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Validation

A Comparative Guide to N-(4-methoxyphenyl)pyridin-3-amine and Other Diarylamines in a Kinase Inhibition Context

The diarylamine scaffold, characterized by two aryl rings linked by a nitrogen atom, is a cornerstone of modern medicinal chemistry. Its structural rigidity and ability to form key hydrogen bonds make it a "privileged st...

Author: BenchChem Technical Support Team. Date: March 2026

The diarylamine scaffold, characterized by two aryl rings linked by a nitrogen atom, is a cornerstone of modern medicinal chemistry. Its structural rigidity and ability to form key hydrogen bonds make it a "privileged structure" for targeting a multitude of biological entities, most notably protein kinases.[1][2] This guide provides an in-depth comparison of a fundamental diarylamine, N-(4-methoxyphenyl)pyridin-3-amine, with established diarylamine-based kinase inhibitors. By examining their synthesis, physicochemical properties, and mechanisms of action, we aim to provide researchers, scientists, and drug development professionals with a comprehensive framework for understanding and utilizing this important chemical class.

The Diarylamine Scaffold: Synthesis and Significance

The synthesis of diarylamines has been revolutionized by palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination.[3][4] This method offers significant advantages over older techniques like the Ullmann condensation, providing a more versatile and functional-group-tolerant route to C-N bond formation.[4] The general applicability of this reaction has made complex diarylamines, which are central to many targeted cancer therapies, more accessible.[5]

The significance of diarylamines is exemplified by their presence in numerous FDA-approved kinase inhibitors.[6] Drugs like Imatinib and Gefitinib, which are built around a diarylamine core, have transformed the treatment of specific cancers by targeting the ATP-binding site of rogue kinases.[5][7]

General Synthesis: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the preeminent method for constructing diarylamines. The reaction couples an aryl halide with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is crucial and has evolved over several "generations" of catalyst systems to improve reaction scope and conditions.[4]

This protocol is a generalized representation and may require optimization for specific laboratory conditions.

Materials:

  • 3-Bromopyridine

  • 4-Methoxyaniline (p-Anisidine)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Standard Schlenk line equipment for inert atmosphere operations

Procedure:

  • To an oven-dried Schlenk flask, add Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and NaOtBu (1.4 equivalents).

  • Evacuate and backfill the flask with argon or nitrogen gas (repeat three times).

  • Add 3-bromopyridine (1 equivalent) and 4-methoxyaniline (1.2 equivalents).

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or GC-MS.

  • Upon completion, cool the mixture to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield N-(4-methoxyphenyl)pyridin-3-amine.

G cluster_prep Vessel Preparation cluster_reaction Reaction Assembly & Execution cluster_workup Workup & Purification prep 1. Add Pd(OAc)₂, XPhos, NaOtBu to oven-dried Schlenk flask inert 2. Evacuate and backfill with Argon (3x) prep->inert reagents 3. Add 3-Bromopyridine and 4-Methoxyaniline inert->reagents solvent 4. Add anhydrous Toluene reagents->solvent heat 5. Heat to 100°C with stirring solvent->heat monitor 6. Monitor by TLC/GC-MS heat->monitor quench 7. Cool and quench with water monitor->quench extract 8. Extract with Ethyl Acetate quench->extract purify 9. Column Chromatography extract->purify product N-(4-methoxyphenyl)pyridin-3-amine purify->product

Caption: Workflow for Buchwald-Hartwig Synthesis.

Comparative Physicochemical Properties

The physicochemical properties of a diarylamine are critical determinants of its pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME). Properties such as molecular weight, lipophilicity (logP), and the presence of hydrogen bond donors and acceptors influence solubility, permeability, and interactions with metabolic enzymes.

For this guide, we will compare the core scaffold, N-(4-methoxyphenyl)pyridin-3-amine, with two highly successful diarylamine-based kinase inhibitors: Imatinib (Gleevec®) and Gefitinib (Iressa®).

PropertyN-(4-methoxyphenyl)pyridin-3-amineImatinib[3]Gefitinib[8]
Structure See belowSee belowSee below
Molecular Formula C₁₂H₁₂N₂OC₂₉H₃₁N₇OC₂₂H₂₄ClFN₄O₃
Molecular Weight 200.24 g/mol 493.60 g/mol 446.90 g/mol
IUPAC Name N-(4-methoxyphenyl)pyridin-3-amine4-[(4-methylpiperazin-1-yl)methyl]-N-[4-methyl-3-[[4-(pyridin-3-yl)pyrimidin-2-yl]amino]phenyl]benzamideN-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine

Chemical Structures:

N-(4-methoxyphenyl)pyridin-3-amineImatinibGefitinib



Analysis: N-(4-methoxyphenyl)pyridin-3-amine represents a simple, unadorned diarylamine core. In contrast, Imatinib and Gefitinib feature extensive modifications to this core. These modifications are not arbitrary; they are the result of extensive structure-activity relationship (SAR) studies designed to optimize potency, selectivity, and pharmacokinetic properties.[9] For example, the N-methylpiperazine group in Imatinib is crucial for its water solubility and oral bioavailability.[9] Similarly, the morpholinopropoxy side chain on Gefitinib enhances its drug-like properties.[7]

Biological Activity: A Focus on Kinase Inhibition

Diarylamines frequently function as "hinge-binders" in the ATP-binding pocket of protein kinases. The secondary amine of the diarylamine core typically forms a critical hydrogen bond with a backbone amide in the hinge region of the kinase, a key interaction for potent inhibition.[10]

Mechanism of Action: Targeting Tyrosine Kinases

Imatinib and Gefitinib are both tyrosine kinase inhibitors (TKIs), but they target different kinases.

  • Imatinib is a potent inhibitor of the Bcr-Abl tyrosine kinase, the fusion protein that drives chronic myeloid leukemia (CML).[11] It is also an inhibitor of c-KIT and PDGF-R.[11] Imatinib binds to the inactive conformation of the Abl kinase domain, stabilizing it and preventing the conformational change required for ATP binding and substrate phosphorylation.[5]

  • Gefitinib is a selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[4] It is particularly effective against cancers that harbor activating mutations in the EGFR gene, such as certain non-small cell lung cancers.[7] Gefitinib acts as an ATP-competitive inhibitor, binding to the active conformation of the EGFR kinase domain.[7]

While no specific kinase inhibition data is publicly available for the unsubstituted N-(4-methoxyphenyl)pyridin-3-amine, its core structure is present in many compounds screened for kinase activity.[12][13] Derivatives of N-phenyl-pyridin-amine have been investigated as inhibitors for various kinases, including CDK2, demonstrating the potential of this scaffold.[14] The methoxy group on the phenyl ring is a common feature in kinase inhibitors, often involved in forming favorable interactions within the binding pocket.

G cluster_pathway Signal Transduction Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, Bcr-Abl) Substrate Substrate Protein RTK->Substrate P Phospho_Substrate Phosphorylated Substrate RTK->Phospho_Substrate P ATP ATP ATP->RTK Downstream Downstream Signaling (Proliferation, Survival) Phospho_Substrate->Downstream Inhibitor Diarylamine Inhibitor (e.g., Gefitinib) Inhibitor->RTK Blocks ATP Binding Site

Caption: General mechanism of diarylamine kinase inhibitors.

Comparative Biological Data
CompoundPrimary Target(s)Representative IC₅₀ (nM)Reference(s)
ImatinibBcr-Abl, c-KIT~250-1000 (cellular)[9]
GefitinibEGFR~26-57[15]
N-(4-methoxyphenyl)pyridin-3-amineUnknownData not available-

Analysis: The high potency of Imatinib and Gefitinib is a direct result of the extensive chemical modifications that optimize their fit and interactions within the ATP-binding pockets of their respective target kinases. The simple N-(4-methoxyphenyl)pyridin-3-amine scaffold would likely exhibit weak, non-selective kinase inhibitory activity. It serves as a foundational starting point from which more potent and selective inhibitors can be developed through SAR studies. For example, studies on related diarylamines have shown that the addition of specific functional groups can increase cytotoxic activity against various human tumor cell lines by several orders of magnitude.[12]

Standard Protocol: In Vitro Kinase Assay (Radiometric Filter Binding)

This protocol describes a general method for determining the IC₅₀ of a test compound against a specific protein kinase.[16][17]

Principle: This assay measures the transfer of a radiolabeled phosphate group (from [γ-³²P]ATP) by a kinase to a specific substrate peptide. The amount of incorporated radioactivity is proportional to the kinase activity. An inhibitor will reduce the amount of radiolabeled phosphate transferred to the substrate.

Materials:

  • Recombinant human kinase (e.g., EGFR, Abl)

  • Biotinylated substrate peptide

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., HEPES, MgCl₂, DTT)

  • Test compound (e.g., N-(4-methoxyphenyl)pyridin-3-amine) serially diluted in DMSO

  • Streptavidin-coated filter plates

  • Scintillation counter and fluid

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compound in DMSO and add to the wells of a microplate. Include a DMSO-only control (0% inhibition) and a no-enzyme control (background).

  • Kinase Reaction: Add the kinase, biotinylated substrate peptide, and kinase buffer to the wells. Allow a brief pre-incubation (e.g., 10 minutes) at room temperature to permit inhibitor binding.

  • Initiation: Start the reaction by adding [γ-³²P]ATP.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Termination & Capture: Stop the reaction by adding phosphoric acid. Transfer the reaction mixture to a streptavidin-coated filter plate. The biotinylated substrate will bind to the filter, while unincorporated [γ-³²P]ATP will be washed away.

  • Washing: Wash the filter plate multiple times with wash buffer to remove non-specific radioactivity.

  • Detection: Add scintillation fluid to the wells and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the measured counts per minute (CPM) against the logarithm of the inhibitor concentration. Fit the data using a sigmoidal dose-response curve to calculate the IC₅₀ value.

Structure-Activity Relationship (SAR) Insights

Comparing the simple structure of N-(4-methoxyphenyl)pyridin-3-amine with the complex structures of Imatinib and Gefitinib provides clear SAR insights:

  • Core Structure: The N-phenyl-pyridin-amine core is a valid starting point for kinase inhibition, capable of forming the key hinge-binding interaction.

  • Exit Vector Modifications: The true potency and selectivity of diarylamine inhibitors come from substitutions that exploit other regions of the ATP binding site. The pyridyl-pyrimidine group of Imatinib, for instance, was a key modification that enhanced cellular activity.[9]

  • Solubilizing Groups: The addition of polar, ionizable groups, such as the piperazine in Imatinib, is often essential to confer the necessary aqueous solubility and oral bioavailability for a successful drug.[9]

  • Selectivity Determinants: Subtle modifications can drastically alter kinase selectivity. For Imatinib, the "flag-methyl" group ortho to the linking amine was critical for reducing off-target activity against Protein Kinase C (PKC) while retaining Abl inhibition.[9]

Conclusion

N-(4-methoxyphenyl)pyridin-3-amine represents a foundational element of the diarylamine class of kinase inhibitors. While likely possessing weak intrinsic activity on its own, its simple structure provides the essential hinge-binding motif. The dramatic increase in potency and selectivity observed in highly optimized drugs like Imatinib and Gefitinib underscores the power of medicinal chemistry and iterative SAR studies. By strategically modifying the core diarylamine scaffold, researchers can develop highly effective and targeted therapies. This guide has outlined the key synthetic, physicochemical, and biological principles that govern the function of this vital class of molecules, providing a solid foundation for future research and development in this field.

References

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  • Wikipedia. (n.d.). Gefitinib. Retrieved from [Link]

  • Lindauer, M., & Hochhaus, A. (2010). The development of imatinib as a therapeutic agent for chronic myeloid leukemia. Blood, 115(13), 2578-2588.
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  • Kadus, B., et al. (2015). Crystal structure of nilotinib, C28H22F3N7O. Powder Diffraction, 30(3), 223-227.
  • Capdeville, R., et al. (2002). The development of imatinib as a therapeutic agent for chronic myeloid leukemia.
  • Chen, Y., et al. (2012). Design and synthesis of diarylamines and diarylethers as cytotoxic antitumor agents. Bioorganic & medicinal chemistry letters, 22(19), 6145-6149.
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  • Williams, D. K., et al. (2010). Design, synthesis and structure-activity relationships of novel biarylamine-based Met kinase inhibitors. Bioorganic & medicinal chemistry letters, 20(9), 2998-3002.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5291, Imatinib. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2944858, N-(4-methoxyphenyl)-3-nitropyridin-4-amine. Retrieved from [Link]

  • Wang, Y., et al. (2022). Diarylamine-Guided Carboxamide Derivatives: Synthesis, Biological Evaluation, and Potential Mechanism of Action. Molecules, 27(14), 4481.
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  • Zeng, L., et al. (2024). Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. Bioorganic Chemistry, 143, 107019.
  • Zeng, L., et al. (2024). Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. Bioorganic Chemistry, 143, 107019.
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Comparative

A Senior Application Scientist's Guide to the 13C NMR Chemical Shifts of N-(4-methoxyphenyl)pyridin-3-amine: A Comparative Analysis

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, ser...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, serves as a cornerstone technique for mapping the carbon framework of a molecule. This guide provides an in-depth analysis of the expected 13C NMR chemical shifts for N-(4-methoxyphenyl)pyridin-3-amine, a compound of interest in medicinal chemistry. In the absence of a publicly available experimental spectrum for this specific molecule, we will leverage predictive tools and comparative analysis with structurally related compounds to provide a robust and scientifically grounded guide.

The Foundational Role of 13C NMR in Structural Elucidation

13C NMR spectroscopy provides a distinct signal for each unique carbon atom in a molecule, offering a direct window into the molecular skeleton. The chemical shift (δ), reported in parts per million (ppm), of each carbon is highly sensitive to its local electronic environment. Factors such as hybridization, the electronegativity of neighboring atoms, and resonance effects all contribute to the final observed chemical shift. This sensitivity is what makes 13C NMR an indispensable tool for distinguishing between isomers and confirming the successful synthesis of a target compound.

Predicted 13C NMR Chemical Shifts for N-(4-methoxyphenyl)pyridin-3-amine

To establish a baseline for our analysis, a predicted 13C NMR spectrum of N-(4-methoxyphenyl)pyridin-3-amine was generated using the online resource NMRDB.org. The predicted chemical shifts are presented in the table below, alongside experimental data for the structurally analogous compounds: 3-aminopyridine and 4-methoxyaniline. This comparative approach allows us to understand the influence of each substituent on the chemical shifts of the aromatic rings.

Carbon AtomPredicted δ (ppm) for N-(4-methoxyphenyl)pyridin-3-amineExperimental δ (ppm) for 3-Aminopyridine[1]Experimental δ (ppm) for 4-Methoxyaniline
Pyridine Ring
C2140.9140.8-
C3145.2148.1-
C4124.0123.8-
C5118.9126.1-
C6138.2137.9-
Phenyl Ring
C1'135.8-135.9
C2'/C6'122.5-117.8
C3'/C5'114.8-114.7
C4'155.6-154.5
Methoxy Group
OCH355.6-55.7

Analysis of Substituent Effects on Chemical Shifts

The predicted chemical shifts for N-(4-methoxyphenyl)pyridin-3-amine can be rationalized by considering the electronic effects of the substituents on both the pyridine and phenyl rings.

  • Pyridine Ring: The nitrogen atom in the pyridine ring is electron-withdrawing, which generally deshields the carbon atoms, causing them to resonate at a higher ppm value compared to a simple benzene ring. The amino group at the C3 position is an electron-donating group through resonance, which tends to shield the ortho (C2 and C4) and para (C6) positions. This effect is reflected in the predicted chemical shifts.

  • Phenyl Ring: The methoxy group (-OCH3) on the phenyl ring is a strong electron-donating group. This leads to increased electron density at the ortho (C2'/C6') and para (C4') positions, causing them to be shielded and resonate at lower ppm values. Conversely, the ipso-carbon (C1') and the carbon bearing the methoxy group (C4') are deshielded. The nitrogen atom of the pyridin-3-amine substituent also influences the chemical shifts of the phenyl ring carbons.

  • Methoxy Carbon: The carbon of the methoxy group is expected to appear in the typical range for sp3 hybridized carbons attached to an oxygen atom, which is consistent with the predicted value of 55.6 ppm.

Standard Experimental Protocol for 13C NMR Spectroscopy

For researchers aiming to acquire an experimental 13C NMR spectrum of N-(4-methoxyphenyl)pyridin-3-amine, the following protocol provides a reliable starting point.

Instrumentation:

  • A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

  • Dissolve 10-20 mg of the solid sample in approximately 0.6-0.8 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6).

  • Transfer the solution to a standard 5 mm NMR tube.

Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30).[2]

  • Spectral Width: 0 to 220 ppm.[2]

  • Acquisition Time: 1-2 seconds.[2]

  • Relaxation Delay (d1): 2-5 seconds. A longer delay may be necessary for quaternary carbons.[2]

  • Number of Scans: 128 to 1024 scans, depending on the sample concentration.

  • Temperature: 298 K (25 °C).

Data Processing:

  • The acquired Free Induction Decay (FID) is Fourier transformed.

  • Apply phase and baseline corrections.

  • Reference the chemical shifts to the deuterated solvent signal or an internal standard like tetramethylsilane (TMS).

Workflow for 13C NMR Data Acquisition and Analysis

The following diagram illustrates the logical flow from sample preparation to final spectral analysis.

G cluster_0 Preparation cluster_1 Data Acquisition cluster_2 Data Processing & Analysis SamplePrep Sample Preparation (Dissolution in Deuterated Solvent) NMRTube Transfer to NMR Tube SamplePrep->NMRTube Spectrometer Insert into NMR Spectrometer SetParams Set Acquisition Parameters (Pulse Program, SW, NS, etc.) Spectrometer->SetParams AcquireFID Acquire Free Induction Decay (FID) SetParams->AcquireFID FourierTransform Fourier Transform AcquireFID->FourierTransform PhaseBaseline Phase and Baseline Correction FourierTransform->PhaseBaseline Reference Chemical Shift Referencing PhaseBaseline->Reference PeakPicking Peak Picking and Integration Reference->PeakPicking StructureElucidation Structural Assignment and Comparison PeakPicking->StructureElucidation

Caption: Workflow for 13C NMR Spectroscopy.

Conclusion

This guide provides a comprehensive overview of the expected 13C NMR chemical shifts for N-(4-methoxyphenyl)pyridin-3-amine. By combining predictive data with comparative analysis of structurally similar compounds, we have established a reliable framework for the interpretation of an experimental spectrum. The provided experimental protocol and workflow diagram offer practical guidance for researchers undertaking the synthesis and characterization of this and related molecules. As with any predictive method, it is crucial to confirm these findings with experimental data.

References

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Validation

A Comparative Guide to the Crystal Structure Determination of N-(4-methoxyphenyl)pyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals As a Senior Application Scientist, this guide provides an in-depth, experience-driven comparison of methodologies for determining the crystal structure of t...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth, experience-driven comparison of methodologies for determining the crystal structure of the novel compound N-(4-methoxyphenyl)pyridin-3-amine. To date, the crystal structure of this specific molecule has not been deposited in major crystallographic databases. This guide, therefore, serves as a comprehensive roadmap for a research program aimed at elucidating its three-dimensional atomic arrangement—a critical step in modern drug discovery and materials science.

We will explore the gold-standard technique, Single-Crystal X-ray Diffraction (SC-XRD), compare it with Powder X-ray Diffraction (PXRD), and evaluate the increasingly powerful role of Computational Crystal Structure Prediction (CSP). The causality behind experimental choices is explained throughout, ensuring that the described protocols are self-validating and grounded in established scientific principles.

The Strategic Importance of Crystal Structure

In drug development, the precise three-dimensional arrangement of atoms in a solid-state active pharmaceutical ingredient (API) governs critical physicochemical properties such as solubility, stability, bioavailability, and tabletability.[1][2] An unambiguous crystal structure determination is the most comprehensive physical characterization of a new chemical entity.[3][4] It provides definitive proof of molecular identity, stereochemistry, and reveals the network of intermolecular interactions (e.g., hydrogen bonds, van der Waals forces) that dictate the crystal's overall stability and form.[5][6] For N-(4-methoxyphenyl)pyridin-3-amine, understanding these features is paramount for its development as a potential therapeutic agent.

Comparative Analysis of Core Methodologies

The determination of a novel crystal structure is a multi-faceted challenge. The primary methods at a researcher's disposal are Single-Crystal X-ray Diffraction (SC-XRD), Powder X-ray Diffraction (PXRD), and computational prediction. The choice of method is dictated by the quality of the sample that can be produced.

Methodology Principle Advantages Limitations Ideal Application
Single-Crystal X-ray Diffraction (SC-XRD) Diffraction of X-rays by a single, well-ordered crystal.[7]Provides unambiguous, high-resolution 3D atomic structure, including bond lengths, angles, and absolute stereochemistry.[3][4][8]Requires high-quality single crystals (typically 30-300 microns), which can be difficult and time-consuming to grow.[8][9][10]The definitive method for novel structure elucidation when suitable crystals are available.[11]
Powder X-ray Diffraction (PXRD) Diffraction of X-rays by a polycrystalline (powder) sample.[1]Fast, requires only a small amount of material, and is excellent for phase identification, purity analysis, and polymorph screening.[1][11]Structure solution is challenging due to peak overlap and loss of 3D information; results can be ambiguous for unknown structures.[11][12][13]Characterizing bulk material, quality control, and when single crystals cannot be grown.[11]
Crystal Structure Prediction (CSP) Computational algorithms search for the most energetically stable crystal packing arrangements based on the molecular structure.[14]No experimental sample needed initially; can predict possible polymorphs and guide experimental screening.[14][15]Computationally intensive; accuracy depends on the force fields used; cannot definitively prove a structure without experimental validation.[14][16]Early-stage development to understand the likely solid-state landscape and guide crystallization experiments.[15]

The Experimental & Computational Workflow: A Step-by-Step Guide

This section outlines a logical, field-proven workflow for determining the crystal structure of N-(4-methoxyphenyl)pyridin-3-amine, integrating computational prediction with experimental validation.

Workflow Overview

Crystal_Structure_Workflow cluster_prep Phase 1: Preparation & Prediction cluster_exp Phase 2: Experimental Screening cluster_det Phase 3: Structure Determination cluster_val Phase 4: Validation & Finalization synthesis Synthesis & Purification of N-(4-methoxyphenyl)pyridin-3-amine csp Computational Structure Prediction (CSP) synthesis->csp Input: Molecular Structure cryst_screen Crystallization Screening synthesis->cryst_screen csp->cryst_screen Guides Solvent & Method Choice validate Validation & Deposition (e.g., to CCDC) csp->validate Compare Predicted vs. Experimental pxrd_screen PXRD Analysis of Bulk Powder cryst_screen->pxrd_screen Identifies Crystalline Hits crystal_select Single Crystal Selection & Mounting pxrd_screen->crystal_select Informs on Polymorphs scxrd Single-Crystal XRD Data Collection crystal_select->scxrd solve Structure Solution & Refinement scxrd->solve solve->validate

Caption: Integrated workflow for crystal structure determination.

Protocol 1: Computational Crystal Structure Prediction (CSP)

Causality: Before committing significant time and material to experimental screening, CSP provides a theoretical "map" of the potential solid-state landscape.[14][15] By predicting low-energy crystal packing arrangements, it can highlight likely polymorphs and inform the selection of crystallization solvents and techniques.

Methodology:

  • Input Generation: Generate a high-quality 3D conformer of N-(4-methoxyphenyl)pyridin-3-amine using a quantum mechanical method like Density Functional Theory (DFT).

  • Force Field Selection: Employ a robust, tailor-made force field that accurately models the intermolecular interactions, particularly the potential for hydrogen bonding involving the amine and pyridine nitrogen atoms.

  • Structure Generation: Use a global search algorithm (e.g., simulated annealing, evolutionary algorithms) to generate thousands of potential crystal structures across common crystallographic space groups.[14]

  • Lattice Energy Minimization: Rank the generated structures based on their calculated lattice energies. The structures within a small energy window (e.g., <10 kJ/mol) above the global minimum are considered the most likely to be observed experimentally.[14]

  • Analysis: Analyze the predicted low-energy structures. Note the recurring hydrogen bonding motifs and packing arrangements. This information provides a valuable hypothesis to be tested experimentally.

Protocol 2: Crystallization and Single Crystal Growth

Causality: The success of SC-XRD is entirely dependent on the ability to grow a high-quality single crystal.[2][9][10] This is often the most challenging, rate-limiting step.[2] The ideal solvent system is one where the compound is highly soluble at an elevated temperature but sparingly soluble at a lower temperature, promoting slow, ordered crystal growth upon cooling.[17][18]

Methodology:

  • Solvent Screening (Primary):

    • Place ~5-10 mg of purified N-(4-methoxyphenyl)pyridin-3-amine into several small test tubes.

    • Add 0.5 mL of various solvents with differing polarities (e.g., ethanol, acetone, ethyl acetate, toluene, hexane).

    • Observe solubility at room temperature. A good candidate solvent will not fully dissolve the compound.

    • Gently heat the tubes that show partial solubility. An ideal solvent will fully dissolve the compound upon heating.[17][19]

    • Allow the heated, clear solutions to cool slowly to room temperature. The formation of crystalline solid indicates a promising solvent.

  • Crystal Growth Techniques: Based on the screening, employ one or more of the following methods. The key is to achieve slow saturation.[20]

    • Slow Evaporation: Dissolve the compound in a suitable solvent to near-saturation. Cover the vial with a cap containing a few pinholes to allow for very slow solvent evaporation over several days.[21]

    • Slow Cooling: Prepare a saturated solution at an elevated temperature. Place the container in an insulated vessel (e.g., a Dewar flask) to ensure very slow cooling to room temperature or below.

    • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed jar that contains a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and inducing crystallization.[20]

Protocol 3: Single-Crystal X-ray Diffraction (SC-XRD)

Causality: SC-XRD provides the most complete and unambiguous structural data.[4][7] When a monochromatic X-ray beam strikes a crystal, it is diffracted into a unique, three-dimensional pattern of reflections. The geometry and intensity of these reflections are directly related to the arrangement of atoms in the crystal lattice, governed by Bragg's Law.[1][7]

Methodology:

  • Crystal Selection and Mounting:

    • Under a microscope, select a high-quality crystal that is clear, well-formed, and free of cracks or defects.[8][20] Ideal dimensions are between 0.03 and 0.3 mm.[8]

    • Carefully mount the crystal on a glass fiber or loop attached to a goniometer head.

  • Data Collection:

    • Mount the goniometer head onto the diffractometer.

    • Center the crystal in the X-ray beam.

    • A preliminary data collection is performed to determine the unit cell parameters and crystal system.

    • A full sphere of diffraction data is then collected by rotating the crystal in the X-ray beam and recording the diffracted spots on a detector.

  • Structure Solution and Refinement:

    • The collected data (reflection intensities and positions) are processed.

    • Computational software is used to solve the "phase problem" and generate an initial electron density map.

    • An atomic model is built into the electron density map.

    • This model is then refined against the experimental data, adjusting atomic positions and thermal parameters until the calculated diffraction pattern closely matches the observed pattern.

Anticipated Structure and Comparative Analysis

While the structure of N-(4-methoxyphenyl)pyridin-3-amine is unknown, we can draw valuable insights from closely related, structurally determined molecules. For instance, the crystal structure of N-(4-methoxyphenyl)picolinamide reveals a nearly coplanar arrangement stabilized by intramolecular hydrogen bonds.[5] Similarly, studies of N-(4-methoxyphenyl)-nitrobenzenesulfonamide isomers show the critical role of N–H···O hydrogen bonds in forming extensive 3D networks.[22]

Hypothesized Structural Features for N-(4-methoxyphenyl)pyridin-3-amine:

  • Hydrogen Bonding: The secondary amine (N-H) is a strong hydrogen bond donor. The pyridine nitrogen is a potential acceptor. We can hypothesize the formation of N-H···N hydrogen-bonded chains or dimers, which will be a dominant feature in the crystal packing.

  • π-π Stacking: The two aromatic rings (methoxyphenyl and pyridyl) may engage in π-π stacking interactions, further stabilizing the crystal lattice.

  • Conformation: The torsion angle between the two rings will be a key conformational feature, likely influenced by a balance between steric hindrance and the formation of optimal intermolecular interactions.

The final, experimentally determined structure should be compared against these known structures and the initial CSP results to validate the findings and understand the subtle electronic and steric effects that govern its unique solid-state assembly.

Conclusion

Determining the crystal structure of N-(4-methoxyphenyl)pyridin-3-amine is an essential and achievable goal. This guide outlines a robust, integrated strategy that leverages the predictive power of computational chemistry with the definitive validation of single-crystal X-ray diffraction. By following a systematic approach of prediction, screening, and high-resolution analysis, researchers can unambiguously elucidate the three-dimensional atomic structure of this molecule. This foundational knowledge is indispensable for controlling its solid-state properties and advancing its potential in pharmaceutical and materials science applications.

References

  • How to choose a solvent for crystallization of an organic compound - Quora. (2018). Available at: [Link]

  • Computationally Assisted Structure Determination for Molecular Materials from X-ray Powder Diffraction Data. (n.d.). ACS Publications. Available at: [Link]

  • Crystal structure prediction - Wikipedia. (n.d.). Available at: [Link]

  • Overview of Powder X-ray Diffraction (PXRD) - Creative Biostructure. (2025). Available at: [Link]

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (2025). Creative Biostructure. Available at: [Link]

  • Choice of Solvent - Chemistry LibreTexts. (2022). Available at: [Link]

  • Prediction of solvents suitable for crystallization of small organic molecules. (2005). PubMed. Available at: [Link]

  • Solving molecular compounds from powder diffraction data: are results always reliable?. (n.d.). International Union of Crystallography. Available at: [Link]

  • Structure Determination from Powder Diffraction Data. (n.d.). Max Planck Institute for Solid State Research. Available at: [Link]

  • Advanced crystallisation methods for small organic molecules. (2023). Royal Society of Chemistry. Available at: [Link]

  • Preparation of Single Crystals for X-ray Diffraction. (n.d.). University of Zurich, Department of Chemistry. Available at: [Link]

  • Efficient Crystal Structure Prediction for Structurally Related Molecules with Accurate and Transferable Tailor-Made Force Fields. (2022). ACS Publications. Available at: [Link]

  • Powder X-ray Diffraction Protocol/SOP. (n.d.). Available at: [Link]

  • Guide for crystallization. (n.d.). Available at: [Link]

  • Chemical crystallization. (n.d.). SPT Labtech. Available at: [Link]

  • Enhancing crystal structure prediction by combining computational and experimental data via graph networks. (n.d.). arXiv.org. Available at: [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Available at: [Link]

  • X-ray Determination Of Molecular Structure. (n.d.). EBSCO. Available at: [Link]

  • Single-crystal X-ray Diffraction. (2007). SERC. Available at: [Link]

  • From Molecules to Crystals: Machine Learning Predicts Structures with Quantum Accuracy. (2024). Lawrence Berkeley National Laboratory. Available at: [Link]

  • Small molecule crystallography. (n.d.). Excillum. Available at: [Link]

  • Application Note SC-XRD 505 Single Crystal Diffraction. (n.d.). ResearchGate. Available at: [Link]

  • Prioritizing Computational Cocrystal Prediction Methods for Experimental Researchers: A Review to Find Efficient, Cost-Effective, and User-Friendly Approaches. (2024). MDPI. Available at: [Link]

  • X-Ray Crystallography of Chemical Compounds. (n.d.). PMC - NIH. Available at: [Link]

  • Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. (2025). MDPI. Available at: [Link]

  • CoII-catalysed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate. (2024). IUCr. Available at: [Link]

  • N-(4-methoxyphenyl)-3-nitropyridin-4-amine. (n.d.). PubChem. Available at: [Link]

  • Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. (2024). IUCr. Available at: [Link]

  • Crystal structure and Hirshfeld surface analysis of 4-(3-methoxyphenyl)-2,6-diphenylpyridine. (n.d.). PMC. Available at: [Link]

  • Ethyl[(4-methoxyphenyl)(pyridin-3-yl)methyl]amine. (n.d.). PubChem. Available at: [Link]

  • 4-[(2-methoxyphenyl)methoxy]-N-pyridin-3-yl-1,2-benzoxazol-3-amine. (n.d.). PubChem. Available at: [Link]

  • Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors. (n.d.). PMC. Available at: [Link]

  • CNP0185671.0: 3-[4-(4-methoxyphenyl)-1H-imidazol-2-yl]-4-(pyridin-2-ylmethyl)morpholine. (2024). Available at: [Link]

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Comparative

Qualification of Non-Compendial Reference Standards: A Strategy for N-(4-methoxyphenyl)pyridin-3-amine

Topic: Reference Standards for N-(4-methoxyphenyl)pyridin-3-amine Identification Content Type: Publish Comparison Guide / Technical White Paper Executive Summary In pharmaceutical development, N-(4-methoxyphenyl)pyridin-...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reference Standards for N-(4-methoxyphenyl)pyridin-3-amine Identification Content Type: Publish Comparison Guide / Technical White Paper

Executive Summary

In pharmaceutical development, N-(4-methoxyphenyl)pyridin-3-amine (CAS: Research Specific / Non-Compendial) often appears as a critical intermediate or a monitored impurity in the synthesis of pyridine-based kinase inhibitors. Unlike common APIs, this compound lacks a pharmacopeial "Gold Standard" (USP, EP, or BP).

This guide provides a rigorous framework for researchers to establish a Qualified Primary Reference Standard in-house. We compare the performance and reliability of commercial "Research Grade" materials against a self-validated "Qualified Standard" and outline the exact analytical protocols required to assign potency with high scientific integrity.

Comparative Analysis: The Hierarchy of Standards

When identifying N-(4-methoxyphenyl)pyridin-3-amine, relying on the wrong grade of standard can lead to mass balance errors in impurity profiling.

Table 1: Comparative Performance of Reference Standard Options

FeatureOption A: Commercial "Research Grade" Option B: Qualified In-House Standard (Recommended)
Source General Chemical Vendors (e.g., Sigma, Enamine)Custom Synthesis + Internal Qualification
Purity Claim Often "≥95%" or "≥98%" (Area %)Assigned Potency (% w/w) (e.g., 99.4% ± 0.[1]3)
Traceability Batch-specific COA only; rarely traceable to SI units.Self-Validating: Traceable via qNMR or Mass Balance.
Data Package Basic 1H NMR, HPLC trace.Full Structural Elucidation (2D NMR, MS, IR) + TGA/KF.
Risk High. Salt forms (HCl vs Free Base) often ambiguous; residual solvent content unknown.Low. Full transparency on counter-ions, solvates, and water content.
Suitability Early discovery screening only.GMP Release Testing, Impurity Quantification.

Critical Insight: A commercial vendor's "98% Purity" usually refers to Chromatographic Purity (UV Area %). It ignores residual solvents, water, and inorganic salts. A Qualified Standard must account for these to determine the true Assay (Potency), often reducing the "98%" material to an actual effective weight of ~92-95%.

Synthesis & Impurity Logic (The Origin of the Standard)

To qualify a standard, one must understand its genesis.[2] This molecule is typically synthesized via Buchwald-Hartwig amination .[3][4] Understanding this pathway highlights the specific impurities that must be absent in a high-quality reference standard.

DOT Diagram 1: Synthesis & Impurity Map

G Start1 3-Bromopyridine (Starting Material) Product N-(4-methoxyphenyl)pyridin-3-amine (Target Standard) Start1->Product + Base (NaOtBu) Impurity3 Impurity C: Homocoupling (3,3'-Bipyridine) Start1->Impurity3 Side Rxn Start2 p-Anisidine (4-Methoxyaniline) Start2->Product Catalyst Pd Catalyst / Ligand (e.g., Pd(OAc)2 / BINAP) Catalyst->Product Impurity2 Impurity B: Pd Residues Catalyst->Impurity2 Carryover Impurity1 Impurity A: Bis-arylation product Product->Impurity1 Over-reaction

Figure 1: Synthesis pathway via Buchwald-Hartwig amination, highlighting potential impurities (Bis-arylation, Homocoupling) that must be quantified to validate the standard.

Technical Deep Dive: Characterization Protocol

To elevate a material to a Qualified Reference Standard , you must prove its Identity (Structure) and Potency (Purity).

A. Structural Identification (Identity)[1][4][5]
  • Technique: 1H NMR (400 MHz or higher) in DMSO-d6.

  • Acceptance Criteria:

    • Methoxy Singlet: ~3.75 ppm (3H).

    • Pyridine Protons: Distinct pattern. H-2 (singlet-like) at ~8.2 ppm; H-6 (doublet) at ~8.0 ppm; H-4/H-5 (multiplets) in the 7.0–7.3 ppm range.

    • Aromatic Protons: Para-substituted benzene pattern (AA'BB' system) ~6.9–7.1 ppm.

    • NH Proton: Broad singlet, chemical shift varies with concentration (typically 8.0–8.5 ppm in DMSO).

  • Mass Spectrometry (ESI+):

    • Expected [M+H]+: 201.1 m/z .

    • Must match theoretical isotope distribution.

B. Potency Assignment (The "Mass Balance" Approach)

Do not rely on HPLC area alone. Use the Mass Balance Equation to assign the potency value (% w/w) to be used in calculations.



Step-by-Step Protocol:
  • Chromatographic Purity (HPLC-UV):

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

    • Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) vs. Acetonitrile (B).

    • Detection: 254 nm (max absorption for pyridine/anisyl systems).

    • Result: Obtain % Area (e.g., 99.5%).

  • Residual Solvents (GC-HS):

    • Quantify Toluene, Dioxane, or Ethanol used in synthesis.

    • Result: e.g., 0.3% Toluene.

  • Water Content (Karl Fischer):

    • Coulometric titration is preferred for high-purity standards.

    • Result: e.g., 0.2% Water.

  • Inorganic Residue (ROI / TGA):

    • Residue on Ignition (ROI) to detect sodium salts or Palladium residues.

    • Result: e.g., 0.1% Ash.

Calculation Example:



Workflow: From Synthesis to Validated Vial

This workflow ensures the "Self-Validating" nature of the standard. If the Mass Balance approach and qNMR (Quantitative NMR) results deviate by >1.0%, the standard is rejected.

DOT Diagram 2: Qualification Workflow

Workflow cluster_Anal Analytical Battery Raw Crude Synthesized Material Purification Recrystallization / Prep-HPLC Raw->Purification Candidate Candidate Standard (Dried & Homogenized) Purification->Candidate ID Structure ID (NMR, MS, IR) Candidate->ID Purity Purity Assay (HPLC + GC + KF + ROI) Candidate->Purity qNMR Orthogonal Check (qNMR with Internal Std) Candidate->qNMR Decision Compare Assays: Mass Balance vs. qNMR ID->Decision Purity->Decision Mass Balance % qNMR->Decision qNMR % Final Release as Primary Reference Standard (Assign Potency) Decision->Final Diff < 1.0% Reject Reject / Re-purify Decision->Reject Diff > 1.0%

Figure 2: The "Self-Validating" workflow. Note the requirement for orthogonal verification (qNMR) to confirm the Mass Balance derived potency.

References

  • Buchwald-Hartwig Amination Fundamentals

    • Title: Palladium-Catalyzed Formation of Carbon-Nitrogen Bonds.[3][5]

    • Source: Hartwig, J. F.[6] Nature2008 , 455, 314–322.

    • URL:[Link]

  • Title: General Chapter <11> Reference Standards.
  • Synthesis of Pyridin-3-amine Derivatives

    • Title: A Simple Approach Towards N3-Substituted-2,3-Diaminopyridines (Demonstrates Buchwald conditions on 3-halopyridines).
    • Source:Beilstein Journal of Organic Chemistry2012, 8, 616–620.
    • URL:[Link]

  • Mass Balance Calculation for Standards

    • Title: Qualific
    • Source: FDA Guidance for Industry: Analytical Procedures and Methods Valid
    • URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Proper Disposal of N-(4-methoxyphenyl)pyridin-3-amine

In the fast-paced environment of drug discovery and development, the lifecycle of a chemical reagent extends far beyond the reaction flask. Proper management and disposal of chemical waste are not merely regulatory hurdl...

Author: BenchChem Technical Support Team. Date: March 2026

In the fast-paced environment of drug discovery and development, the lifecycle of a chemical reagent extends far beyond the reaction flask. Proper management and disposal of chemical waste are not merely regulatory hurdles; they are a direct reflection of our commitment to safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, step-by-step protocol for the safe disposal of N-(4-methoxyphenyl)pyridin-3-amine, a compound often utilized in medicinal chemistry. Our approach is grounded in established safety protocols and regulatory standards, ensuring that your laboratory practices are both compliant and fundamentally safe.

Part 1: Pre-Disposal Hazard Assessment & Characterization

Before any disposal action is taken, a thorough understanding of the compound's hazard profile is essential. This initial assessment dictates every subsequent step, from the selection of personal protective equipment to the final disposal pathway.

Therefore, N-(4-methoxyphenyl)pyridin-3-amine should be handled as a hazardous waste, likely possessing characteristics of toxicity and potential irritant properties. All waste containing this compound, including pure or residual solids, solutions, and contaminated labware, must be treated as hazardous[4].

Key Hazard Summary Table

Hazard ProfileDescriptionRecommended Action
Toxicity Assumed to be harmful if swallowed, inhaled, or in contact with skin based on related compounds[1][2][5].Avoid generating dust or aerosols. Use in a well-ventilated area or fume hood. Prevent all personal contact.
Irritation Expected to cause skin and serious eye irritation[2][3].Wear appropriate PPE, including gloves and safety glasses/goggles.
Environmental Discharge into the environment must be avoided. Do not dispose of down the drain[6].Collect all waste streams for approved hazardous waste disposal.
Reactivity Incompatible with strong oxidizing agents, acids, acid chlorides, and chloroformates[7].Segregate from incompatible materials during storage and waste accumulation.
Part 2: Personal Protective Equipment (PPE) for Safe Handling

The principle of causality in safety dictates that the potential hazards identified above must be met with specific, impenetrable barriers. Standard laboratory attire is insufficient.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile) at all times.

  • Eye Protection: Chemical safety goggles are mandatory to protect against potential splashes or fine dust.

  • Skin and Body Protection: A lab coat is required. Ensure it is fully buttoned. For handling larger quantities or during spill cleanup, consider additional protective clothing.

  • Respiratory Protection: If there is a risk of generating dust or aerosols and work cannot be conducted in a fume hood, a NIOSH-approved respirator is necessary.

Part 3: Waste Segregation & Containment Protocol

The foundation of a trustworthy waste management system is rigorous segregation at the point of generation[8][9]. This prevents dangerous reactions between incompatible waste streams and ensures that waste is routed to the correct disposal facility[10].

Step 1: Designate a Satellite Accumulation Area (SAA) Establish a designated area in the lab, near the point of waste generation, for collecting waste N-(4-methoxyphenyl)pyridin-3-amine[11]. This area must be under the direct control of laboratory personnel.

Step 2: Select Appropriate Waste Containers Use only containers that are in good condition and compatible with the chemical waste[11]. For solid waste (e.g., contaminated filter paper, gloves, weighing boats), a clearly labeled, sealable plastic bag or a wide-mouth solid waste container is appropriate. For liquid waste (e.g., solutions in organic solvents), use a chemical-resistant bottle with a secure, screw-top cap.

Step 3: Label Containers Correctly and Immediately Proper labeling is non-negotiable. Affix a "HAZARDOUS WASTE" label to the container before adding the first drop of waste[11]. The label must include:

  • The words "Hazardous Waste"

  • The full chemical name: "N-(4-methoxyphenyl)pyridin-3-amine"

  • The approximate concentration or percentage of the compound

  • The primary hazard(s) (e.g., "Toxic," "Irritant")

  • The date accumulation started

Step 4: Maintain Segregation Never mix N-(4-methoxyphenyl)pyridin-3-amine waste with other waste streams unless you have confirmed their compatibility. Specifically, keep it segregated from acids, bases, and oxidizing agents[7][10].

Part 4: Step-by-Step Disposal Workflow

The following workflow provides a procedural guide from waste generation to its final removal from the laboratory. This system is designed to be self-validating, with clear checkpoints to ensure compliance and safety.

1. Waste Generation & Immediate Containment:

  • As waste is generated (e.g., residual solid, contaminated materials, reaction mother liquor), immediately place it into the correctly labeled hazardous waste container located in the SAA.
  • Causality: Immediate containment minimizes the risk of spills, exposure, and accidental mixing with incompatible substances.

2. Container Management:

  • Keep the waste container securely closed at all times, except when actively adding waste[11]. Do not leave a funnel in an open container.
  • Trustworthiness: A closed container prevents the release of vapors and protects the contents from contamination, ensuring the waste profile remains accurate.

3. When the Container is Full:

  • Fill containers to no more than 90% capacity to allow for vapor expansion and prevent spills during transport.
  • Securely seal the container. Double-check that the label is accurate and fully completed.
  • Move the full container to your facility's main hazardous waste storage area or prepare it for pickup by your institution's Environmental Health & Safety (EH&S) office.

4. Arranging for Final Disposal:

  • Contact your institution's EH&S department or a licensed hazardous waste disposal contractor to schedule a pickup.
  • Under the Resource Conservation and Recovery Act (RCRA), hazardous waste must be managed from "cradle to grave"[12]. This means the generating laboratory is responsible for the waste until its final, safe disposal.
  • The ultimate disposal method will be determined by the licensed facility but is typically high-temperature incineration[4]. Never attempt to dispose of this chemical through standard trash or sewer systems[13][14].

Disposal Decision Workflow

The following diagram illustrates the logical flow for managing N-(4-methoxyphenyl)pyridin-3-amine waste.

DisposalWorkflow cluster_lab Laboratory Operations cluster_ehs EH&S / Waste Management WasteGen Waste Generated (Solid, Liquid, PPE) PreTreat Is treatment to render non-hazardous feasible & permitted? WasteGen->PreTreat Segregate Segregate into Labeled, Compatible Container PreTreat->Segregate No SAA Store in Satellite Accumulation Area (SAA) (Keep Closed) Segregate->SAA Full Container 90% Full? SAA->Full Full->SAA No Seal Seal & Finalize Label Full->Seal Yes Pickup Request EH&S Pickup Seal->Pickup Transport Transport to Central Storage Facility Pickup->Transport TSDF Transfer to Licensed Disposal Facility (TSDF) Transport->TSDF FinalDisp Final Disposal (e.g., Incineration) TSDF->FinalDisp

Caption: Decision workflow for N-(4-methoxyphenyl)pyridin-3-amine waste.

Part 5: Emergency Procedures for Spills

In the event of an accidental release, immediate and correct action is critical.

  • Alert Personnel: Immediately notify others in the area.

  • Evacuate (If Necessary): For a large spill, evacuate the immediate area and contact your institution's emergency response team.

  • Don PPE: Before addressing the spill, don the appropriate PPE as described in Part 2.

  • Contain the Spill: For liquid spills, use a chemical absorbent (e.g., vermiculite or sand) to contain the material. For solid spills, carefully sweep or scoop the material to avoid raising dust.

  • Collect Cleanup Debris: Place all contaminated absorbents and cleaning materials into a designated hazardous waste container and label it accordingly.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

By adhering to this comprehensive guide, researchers and laboratory professionals can ensure the safe and compliant disposal of N-(4-methoxyphenyl)pyridin-3-amine, upholding the highest standards of laboratory safety and environmental responsibility.

References

  • Best Practices for Managing Laboratory Waste. (2025, October 23). Republic Services. [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Tetra Tech. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). Aces. [Link]

  • A Lab's Guide to Safe and Compliant Medical Waste Disposal. (2025, June 11). Lab Manager. [Link]

  • Learn the Basics of Hazardous Waste. (2025, March 24). U.S. Environmental Protection Agency (EPA). [Link]

  • What are Federal and State Hazardous Waste Regulations? (2022, April 19). Temarry Recycling. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). U.S. Environmental Protection Agency (EPA). [Link]

  • Laboratory Waste Management Guidelines. (n.d.). WASH in Health Care Facilities. [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.). United Nations Office on Drugs and Crime (UNODC). [Link]

  • Laboratory Waste Disposal Safety Protocols. (2024, August 16). National Science Teaching Association (NSTA). [Link]

  • Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University Research. [Link]

  • N-(4-methoxyphenyl)-3-nitropyridin-4-amine. (n.d.). PubChem, National Center for Biotechnology Information. [Link]

  • Production, Import, Use, and Disposal of Pyridine. (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-methoxyphenyl)pyridin-3-amine
Reactant of Route 2
Reactant of Route 2
N-(4-methoxyphenyl)pyridin-3-amine
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